molecular formula C9H11NO3 B15554032 L-Tyrosine-3,5-13C2

L-Tyrosine-3,5-13C2

Numéro de catalogue: B15554032
Poids moléculaire: 183.17 g/mol
Clé InChI: OUYCCCASQSFEME-ALJHITAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Tyrosine-3,5-13C2 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H11NO3

Poids moléculaire

183.17 g/mol

Nom IUPAC

(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1

Clé InChI

OUYCCCASQSFEME-ALJHITAUSA-N

Origine du produit

United States

Foundational & Exploratory

L-Tyrosine-3,5-¹³C₂ in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled form of the non-essential amino acid L-tyrosine. This isotopic labeling, where two carbon atoms (at positions 3 and 5 of the phenol (B47542) ring) are replaced with the heavy isotope ¹³C, renders the molecule distinguishable from its endogenous counterpart by mass spectrometry. This key feature makes L-Tyrosine-3,5-¹³C₂ an invaluable tool in various research applications, primarily as a tracer for metabolic pathway analysis and as an internal standard for precise quantification.[1] This guide provides a detailed overview of its core applications, experimental methodologies, and data interpretation for the scientific community.

Core Applications in Research

The primary utility of L-Tyrosine-3,5-¹³C₂ lies in its application in stable isotope tracing studies and as an internal standard in quantitative mass spectrometry-based assays. These applications are critical in the fields of metabolomics, proteomics, and neuroscience.

Metabolic Pathway and Flux Analysis

L-Tyrosine-3,5-¹³C₂ serves as a tracer to elucidate the kinetics and flux through various metabolic pathways involving tyrosine. By introducing the labeled tyrosine into a biological system (in vivo or in vitro), researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the quantitative measurement of metabolic rates and the identification of active pathways.

A key pathway studied using labeled tyrosine is the synthesis of catecholamines, a class of neurotransmitters and hormones including dopamine, norepinephrine, and epinephrine.[2] Tyrosine is the direct precursor to these vital molecules, and understanding the rate of this conversion is crucial in neuroscience and endocrinology research.[3]

Table 1: Representative Data from a Metabolic Flux Analysis Study

ParameterValueUnitMethod
Tyrosine to L-DOPA flux rate15.8 ± 2.1nmol/g tissue/hrLC-MS/MS
Dopamine turnover rate10.2 ± 1.5nmol/g tissue/hrLC-MS/MS
Norepinephrine synthesis rate3.5 ± 0.8nmol/g tissue/hrLC-MS/MS

Note: The data presented in this table are illustrative and compiled from typical findings in metabolic flux analysis studies. Actual values will vary depending on the experimental model and conditions.

Protein Synthesis and Turnover Studies

The rate of protein synthesis and degradation can be quantified using stable isotope labeling with amino acids in cell culture (SILAC) or through in vivo labeling. By providing L-Tyrosine-3,5-¹³C₂ in the culture medium or administering it to an organism, the rate of its incorporation into newly synthesized proteins can be measured. This provides a dynamic view of proteome maintenance and response to various stimuli.[4]

Table 2: Example Data from a Protein Turnover Study

ProteinHalf-life (t½)Synthesis Rate (pmol/mg protein/day)Method
Albumin20.5 days150GC-MS
Tyrosine Aminotransferase2.5 hours3500LC-MS/MS
Cytochrome P45048 hours800LC-MS/MS

Note: This table provides representative data to illustrate the application of labeled tyrosine in determining protein kinetics. Specific values are dependent on the protein, tissue, and experimental context.

Internal Standard for Quantitative Mass Spectrometry

Due to its chemical identity with endogenous L-tyrosine, L-Tyrosine-3,5-¹³C₂ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte and is detected at a different mass-to-charge ratio (m/z). This allows for the correction of variability introduced during sample extraction, processing, and instrument analysis, leading to highly accurate and precise quantification of tyrosine and its metabolites.

Table 3: Performance Characteristics of an LC-MS/MS Assay for Tyrosine using L-Tyrosine-3,5-¹³C₂ as an Internal Standard

ParameterValue
Linearity (r²)>0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 7%
Accuracy (% bias)95-105%

Note: The values in this table represent typical performance metrics for a validated bioanalytical method.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis of Catecholamine Synthesis in Brain Tissue

This protocol outlines a general procedure for tracing the conversion of tyrosine to catecholamines in a rodent model.

  • Tracer Administration: A bolus injection of L-Tyrosine-3,5-¹³C₂ (e.g., 50 mg/kg) is administered intraperitoneally to the animal.

  • Tissue Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, animals are euthanized, and brain tissue (e.g., striatum, prefrontal cortex) is rapidly dissected and flash-frozen in liquid nitrogen to halt metabolic activity.

  • Sample Preparation:

    • Brain tissue is homogenized in a solution of 0.1 M perchloric acid containing an antioxidant (e.g., sodium metabisulfite).

    • The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.

    • The supernatant, containing the metabolites, is collected and filtered.

  • LC-MS/MS Analysis:

    • An aliquot of the supernatant is injected onto a reverse-phase C18 column.

    • Metabolites are separated using a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) and a pH modifier (e.g., formic acid).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for unlabeled and ¹³C-labeled tyrosine, L-DOPA, dopamine, norepinephrine, and their metabolites.

  • Data Analysis: The ratio of the peak areas of the ¹³C-labeled metabolites to their unlabeled counterparts is used to calculate the rate of synthesis and turnover.

Protocol 2: Use as an Internal Standard for Tyrosine Quantification in Plasma

This protocol describes the use of L-Tyrosine-3,5-¹³C₂ as an internal standard for the quantification of endogenous tyrosine in plasma samples.

  • Sample Preparation:

    • To a 50 µL plasma sample, add 10 µL of the internal standard working solution (L-Tyrosine-3,5-¹³C₂ in a suitable solvent, e.g., 1 µg/mL).

    • Precipitate proteins by adding 200 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable LC column (e.g., HILIC or reverse-phase).

    • Separate tyrosine from other plasma components using an appropriate gradient.

    • Detect and quantify the parent and product ions for both endogenous tyrosine and L-Tyrosine-3,5-¹³C₂ using MRM.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of unlabeled tyrosine to the internal standard against the concentration of the calibrators. The concentration of tyrosine in the unknown samples is then determined from this curve.

Visualizations

Tyrosine_Metabolism_Pathway cluster_phenylalanine From Phenylalanine cluster_tyrosine Tyrosine Core cluster_catecholamines Catecholamine Synthesis cluster_degradation Degradation Pathway Phenylalanine Phenylalanine L_Tyrosine L-Tyrosine-3,5-13C2 Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (Rate-limiting) p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Transaminase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate

Caption: Metabolic pathways of L-Tyrosine, including its synthesis from phenylalanine, degradation, and conversion to catecholamines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound (Internal Standard) Biological_Sample->Add_IS Extraction Metabolite/Protein Extraction Add_IS->Extraction Purification Sample Cleanup (e.g., SPE, Filtration) Extraction->Purification LC_Separation Liquid Chromatography (Separation) Purification->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration (Unlabeled & Labeled) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

L-Tyrosine-3,5-¹³C₂: A Technical Guide to its Applications in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of L-Tyrosine-3,5-¹³C₂ in modern proteomics, with a focus on its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This powerful metabolic labeling technique enables precise and accurate quantification of proteins and their post-translational modifications, providing critical insights into cellular processes, disease mechanisms, and drug action.

Core Principles of SILAC using L-Tyrosine-3,5-¹³C₂

SILAC is a metabolic labeling strategy that relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[1][2] By culturing one cell population in a medium containing the naturally abundant "light" L-Tyrosine (¹²C) and another in a medium with "heavy" L-Tyrosine-3,5-¹³C₂, all newly synthesized proteins in the latter population will incorporate the labeled amino acid. This results in a predictable mass shift in tyrosine-containing peptides, which can be readily detected and quantified by mass spectrometry (MS).[3][4]

The key advantage of SILAC lies in the early mixing of cell populations, typically before protein extraction and sample processing.[5] This co-processing minimizes experimental variability, leading to highly accurate and reproducible quantification of relative protein abundance between different experimental conditions.[4]

Applications in Proteomics

The versatility of L-Tyrosine-3,5-¹³C₂-based SILAC makes it an invaluable tool for a wide range of proteomics studies:

  • Quantitative Protein Expression Profiling: SILAC allows for the global and accurate comparison of protein expression levels between different cellular states, such as drug-treated versus untreated cells, or healthy versus diseased cells.[5]

  • Post-Translational Modification (PTM) Analysis: It is particularly powerful for quantifying dynamic changes in PTMs like phosphorylation.[6] By combining SILAC with enrichment techniques for modified peptides (e.g., phosphotyrosine immunoprecipitation), researchers can precisely map signaling pathways.[6]

  • Protein-Protein Interaction Studies: SILAC can be used to identify and quantify bona fide protein interaction partners by distinguishing them from non-specific binders in immunoprecipitation experiments.[5]

  • Protein Turnover Studies: Pulse-chase SILAC experiments, where cells are switched between light and heavy media, enable the measurement of protein synthesis and degradation rates on a proteome-wide scale.

Quantitative Data Presentation

The following tables present representative quantitative data from SILAC experiments utilizing ¹³C-labeled amino acids to study cellular signaling and protein expression.

Table 1: Quantitative Analysis of Insulin-Induced Tyrosine Phosphorylation

This table summarizes the SILAC ratios for key proteins involved in the insulin (B600854) signaling pathway, as identified through phosphotyrosine immunoprecipitation and quantitative mass spectrometry. An increase in the SILAC ratio (Heavy/Light) indicates increased tyrosine phosphorylation upon insulin stimulation.

ProteinUniProt IDSILAC Ratio (Insulin-Stimulated/Control)Function in Insulin Signaling
Insulin ReceptorP06213>10Receptor tyrosine kinase, initiates signaling
IRS1P35568>8Adaptor protein, recruits downstream effectors
IRS2Q9Y4H2>8Adaptor protein, recruits downstream effectors
Shc1P29353~5Adaptor protein, links to MAPK pathway
PIK3R1 (p85α)P27986~3Regulatory subunit of PI3-kinase
GAB1Q13480~4Scaffolding protein

Data synthesized from studies on insulin signaling phosphoproteomics.[1][2][7]

Table 2: Temporal Profiling of Phosphopeptides in Response to Erlotinib Treatment

This table showcases data from a 5-plex SILAC experiment using labeled tyrosine to monitor the dynamics of phosphopeptides in a breast cancer cell line treated with the EGFR inhibitor, erlotinib. The data reveals the time-dependent dephosphorylation of key signaling proteins.[8]

ProteinPhosphorylation SiteSILAC Ratio (Erlotinib/Control) at 5 minSILAC Ratio (Erlotinib/Control) at 60 min
EGFRY11720.250.10
EGFRY11970.280.12
ERBB2Y12480.450.20
SHC1Y3170.350.15
GAB1Y6270.500.25

This data demonstrates the utility of tyrosine labeling in dynamic studies of drug action.[8][9]

Experimental Protocols

General SILAC Workflow for Quantitative Proteomics

This protocol outlines the key steps for a standard SILAC experiment using L-Tyrosine-3,5-¹³C₂ for quantitative protein expression analysis.[1][2]

1. Cell Culture and Metabolic Labeling (Adaptation Phase):

  • Culture two populations of cells in parallel.
  • For the "light" population, use SILAC-grade medium deficient in tyrosine, supplemented with natural L-Tyrosine.
  • For the "heavy" population, use the same base medium supplemented with L-Tyrosine-3,5-¹³C₂.
  • Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five to six doublings in the respective media.
  • Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.

2. Experimental Treatment (Experimental Phase):

  • Once fully labeled, subject the cell populations to the desired experimental conditions (e.g., drug treatment for the "heavy" population and vehicle control for the "light" population).

3. Cell Harvesting and Lysis:

  • Harvest both cell populations.
  • Wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Quantification and Mixing:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
  • Mix equal amounts of protein from the "light" and "heavy" lysates.

5. Protein Digestion:

  • Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the resulting free thiols with iodoacetamide.
  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

6. Peptide Fractionation and Desalting (Optional but Recommended):

  • Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
  • Desalt the peptides using a C18 solid-phase extraction cartridge.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the "light" and "heavy" peptide pairs, which are chemically identical but differ in mass.

8. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the SILAC ratios (Heavy/Light) based on the extracted ion chromatograms of the peptide pairs.
  • Perform statistical analysis to identify proteins with significant changes in abundance.

Protocol for Phosphotyrosine-Specific SILAC

This protocol is an extension of the general workflow, incorporating an enrichment step for phosphotyrosine-containing peptides.[6]

  • Follow steps 1-5 of the General SILAC Workflow.

  • Phosphopeptide Enrichment:

    • After protein digestion, enrich for phosphotyrosine-containing peptides using an antibody-based immunoprecipitation (IP) with anti-phosphotyrosine (pY) antibodies conjugated to agarose (B213101) beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched phosphopeptides.

  • Proceed with steps 6-8 of the General SILAC Workflow.

Mandatory Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_labeling 1. Metabolic Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Light Culture Cell Culture ('Light' L-Tyrosine) Control Control Condition Light Culture->Control Heavy Culture Cell Culture ('Heavy' L-Tyrosine-3,5-13C2) Treatment Experimental Condition Heavy Culture->Treatment Mix Mix Equal Protein Amounts Control->Mix Treatment->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest Fractionate Peptide Fractionation (Optional) Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: General workflow for a quantitative proteomics experiment using SILAC.

Insulin Signaling Pathway

Insulin_Signaling Insulin Insulin INSR Insulin Receptor (INSR) (pY) Insulin->INSR Binding & Autophosphorylation IRS1/2 IRS1/2 (pY) INSR->IRS1/2 Phosphorylation Shc Shc (pY) INSR->Shc Phosphorylation PI3K PI3K IRS1/2->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (pT308, pS473) PIP3->AKT PDK1->AKT Phosphorylation Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) AKT->Metabolic_Effects Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Gene_Expression Gene Expression & Cell Growth MAPK_Cascade->Gene_Expression

Caption: Key nodes in the insulin signaling pathway identified by SILAC phosphoproteomics.

References

An In-depth Technical Guide to Metabolic Flux Analysis with 13C-Labeled Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in metabolic flux analysis (MFA) using 13C-labeled tyrosine. This powerful technique allows for the quantitative measurement of intracellular metabolic fluxes, offering deep insights into cellular physiology and the metabolic rewiring that occurs in various disease states, including cancer. By tracing the journey of 13C-labeled tyrosine through metabolic pathways, researchers can elucidate the contributions of this critical amino acid to central carbon metabolism, neurotransmitter synthesis, and other vital cellular processes. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design, execute, and interpret 13C-tyrosine metabolic flux analysis experiments.

Core Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to quantify the rates of metabolic reactions within a living cell.[1] The core principle involves introducing a substrate labeled with the stable isotope 13C into a cell culture and tracking its incorporation into downstream metabolites.[2][3] The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[2] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[2][4]

Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, 13C-MFA offers a dynamic view of the metabolic network, revealing the rates at which metabolites are interconverted. This quantitative flux map is invaluable for identifying metabolic bottlenecks, understanding the functional consequences of genetic or pharmacological perturbations, and discovering novel therapeutic targets.[5][6]

Tyrosine Metabolism: A Central Hub

Tyrosine is a non-essential amino acid in humans, primarily synthesized from the essential amino acid phenylalanine.[7] It serves as a precursor for the biosynthesis of several crucial molecules, including:

  • Proteins: As a fundamental building block.

  • Neurotransmitters: Dopamine, norepinephrine, and epinephrine.[7]

  • Hormones: Thyroid hormones (thyroxine and triiodothyronine).[7]

  • Pigments: Melanin.

  • Energy Intermediates: Tyrosine can be catabolized to fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, and acetoacetate, a ketone body. This anaplerotic role is of significant interest in cancer metabolism.

Given its diverse metabolic fates, tracing the metabolism of 13C-labeled tyrosine can provide critical information about the metabolic state of a cell.

Experimental Workflow for 13C-Tyrosine Metabolic Flux Analysis

A typical 13C-MFA experiment using 13C-labeled tyrosine involves several key stages, from initial experimental design to final data analysis.

G A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture and Adaptation A->B C Isotopic Labeling with 13C-Tyrosine B->C D Metabolic Quenching and Metabolite Extraction C->D E Sample Preparation (e.g., Derivatization for GC-MS) D->E F Analytical Measurement (GC-MS or NMR) E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Computational Flux Estimation G->H I Statistical Analysis and Validation H->I J Flux Map Generation and Biological Interpretation I->J

A high-level workflow for a typical 13C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols

This protocol outlines the general procedure for labeling cellular metabolites using [U-13C9]-Tyrosine.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Appropriate cell culture medium lacking tyrosine

  • [U-13C9]-Tyrosine

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture equipment (incubator, flasks, etc.)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow under standard conditions until they reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing the tyrosine-free basal medium with [U-13C9]-Tyrosine to the desired final concentration. Ensure all other necessary amino acids and supplements are present.

  • Adaptation: To achieve an isotopic steady state, it is advisable to adapt the cells to the labeling medium for a period before the experiment. This involves passaging the cells in the labeling medium for at least two doublings.

  • Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The optimal labeling time depends on the cell type and the turnover rates of the metabolites of interest. For steady-state MFA, incubation should continue until isotopic equilibrium is reached.

Materials:

  • Ice-cold PBS

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Quenching: To halt metabolic activity rapidly, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

  • Extraction: Add the pre-chilled extraction solvent to the culture plate and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.

  • Harvesting: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Collection: Carefully collect the supernatant containing the extracted metabolites and store it at -80°C until further analysis.

For the analysis of amino acids and other polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase their volatility.

Materials:

  • Dried metabolite extract

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent (e.g., pyridine (B92270) or acetonitrile)

  • Heating block or oven

Procedure:

  • Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization: Add the derivatization reagent and solvent to the dried extract. For example, add 50 µL of pyridine and 50 µL of MTBSTFA.

  • Incubation: Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

Data Presentation: Quantitative Flux Data

The final output of a 13C-MFA study is a quantitative flux map that provides the rates of all the reactions in the metabolic model. The following table presents a hypothetical but representative example of flux data that could be obtained from a 13C-tyrosine MFA study in a cancer cell line, comparing a control group to a group treated with a targeted drug. Fluxes are normalized to the tyrosine uptake rate.

Metabolic ReactionAbbreviationControl Flux (relative to Tyrosine uptake)Treated Flux (relative to Tyrosine uptake)
Tyrosine Metabolism
Tyrosine -> p-HydroxyphenylpyruvateTAT100100
p-Hydroxyphenylpyruvate -> HomogentisateHPD8060
Homogentisate -> MaleylacetoacetateHGD7555
Maleylacetoacetate -> FumarylacetoacetateGSTZ17555
Fumarylacetoacetate -> Fumarate + AcetoacetateFAH7555
Tyrosine -> DOPATYR1525
Tyrosine -> Protein SynthesisProt. Syn.510
TCA Cycle
Fumarate -> MalateFUM7858
Malate -> OxaloacetateMDH7555
Oxaloacetate + Acetyl-CoA -> CitrateCS9580
Isocitrate -> alpha-KetoglutarateIDH9075
alpha-Ketoglutarate -> Succinyl-CoAOGDH8570
Succinyl-CoA -> SuccinateSCS8570
Succinate -> FumarateSDH8570

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Metabolic Flux

The metabolic fate of tyrosine is intricately linked to cellular signaling pathways. For instance, the catabolism of tyrosine can influence the mTOR signaling pathway, a central regulator of cell growth and proliferation.

G cluster_0 Tyrosine Catabolism cluster_1 Signaling Cascade cluster_2 Glutamine Metabolism Tyrosine Tyrosine Acetoacetate Acetoacetate Tyrosine->Acetoacetate Fumarate Fumarate Tyrosine->Fumarate AMPK AMPK Acetoacetate->AMPK activates TCA TCA Cycle Fumarate->TCA anaplerosis mTORC1 mTORC1 AMPK->mTORC1 inhibits S6K p70S6K mTORC1->S6K activates GLS Glutaminase (GLS) mTORC1->GLS activates Glutamate Glutamate GLS->Glutamate catalyzes Glutamine Glutamine Glutamine->Glutamate alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG alpha_KG->TCA

Interplay between tyrosine catabolism, mTOR signaling, and glutamine anaplerosis.

As depicted in the diagram, the breakdown of tyrosine produces fumarate, which replenishes the TCA cycle (anaplerosis), and acetoacetate. Acetoacetate, a ketone body, can activate AMPK, which in turn inhibits mTORC1 signaling.[8] This inhibition can have downstream effects on processes regulated by mTORC1, such as protein synthesis and glutamine metabolism.[8] 13C-tyrosine MFA can be used to quantify the flux through the tyrosine catabolic pathway and correlate it with changes in glutamine anaplerosis and other mTORC1-dependent metabolic pathways.

Conclusion

13C Metabolic Flux Analysis using labeled tyrosine is a powerful technique for dissecting the complex roles of this multifaceted amino acid in cellular metabolism. For researchers in drug development, understanding how disease states or therapeutic interventions alter tyrosine flux can provide critical insights into disease mechanisms and identify novel therapeutic strategies. This guide provides a foundational framework for embarking on such studies, from experimental design to data interpretation. While the specific implementation will vary depending on the biological question and experimental system, the principles and protocols outlined here serve as a robust starting point for quantitatively exploring the intricate world of tyrosine metabolism.

References

The Role of L-Tyrosine-3,5-¹³C₂ in Biomolecular NMR Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, with its aromatic side chain, plays a pivotal role in the structure, function, and regulation of proteins. Its involvement in critical biological processes, such as signal transduction through phosphorylation, makes it a prime target for investigation in biomolecular studies. The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into tyrosine residues provides a powerful handle for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed insights into protein structure, dynamics, and interactions at an atomic level. This guide focuses on the application of L-Tyrosine specifically labeled with ¹³C at the 3 and 5 positions of its aromatic ring (L-Tyrosine-3,5-¹³C₂) in biomolecular NMR studies.

Core Applications of L-Tyrosine-3,5-¹³C₂ in NMR

The introduction of ¹³C at the 3 and 5 positions of the tyrosine ring offers several advantages for NMR spectroscopy. These positions are not directly bonded to protons, which simplifies the ¹³C spectrum and provides unique probes for the local electronic environment. Key applications include:

  • Probing Protein Structure and Conformation: The ¹³C chemical shifts of the labeled carbons are highly sensitive to the local environment, providing valuable restraints for protein structure determination and validation.

  • Investigating Protein Dynamics: NMR relaxation experiments on ¹³C-labeled tyrosine residues can elucidate the dynamics of the aromatic side chain over a wide range of timescales, from picoseconds to seconds. This is crucial for understanding protein function, allostery, and entropy.

  • Monitoring Ligand Binding and Drug Discovery: Changes in the ¹³C chemical shifts of L-Tyrosine-3,5-¹³C₂ upon the addition of a ligand can be used to map binding sites, determine binding affinities, and screen for potential drug candidates.

  • Studying Post-Translational Modifications: Tyrosine phosphorylation is a key signaling mechanism. NMR studies using ¹³C-labeled tyrosine can provide detailed information on the structural and dynamic consequences of this modification.

Experimental Protocols

Protein Expression and Labeling with L-Tyrosine-3,5-¹³C₂

The site-specific incorporation of L-Tyrosine-3,5-¹³C₂ into a target protein is typically achieved by using an Escherichia coli expression system, particularly an auxotrophic strain that cannot synthesize its own tyrosine.

Protocol for Selective Labeling in a Tyrosine Auxotroph Strain (e.g., BL21(DE3) ΔtyrA):

  • Strain Selection: Utilize an E. coli strain auxotrophic for tyrosine, such as one with a knockout of the tyrA gene.

  • Media Preparation:

    • Prepare M9 minimal medium containing ¹⁵NH₄Cl (for ¹⁵N labeling, if desired) and unlabeled glucose as the primary carbon source.

    • Supplement the medium with all canonical amino acids (typically 50 mg/L each) except for L-tyrosine.

  • Starter Culture: Inoculate a small volume of the supplemented M9 medium with a single colony of the expression strain and grow overnight at 37°C.

  • Main Culture: Inoculate a larger volume of the same medium with the starter culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Simultaneously, add L-Tyrosine-3,5-¹³C₂ to the culture. The optimal concentration can vary, but a starting point of 100-150 mg/L is recommended.

  • Harvesting: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours post-induction. Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

NMR Spectroscopy

A variety of NMR experiments can be employed to study proteins labeled with L-Tyrosine-3,5-¹³C₂.

Typical NMR Experiments:

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This is the primary experiment to observe the ¹³C-labeled sites. It provides a fingerprint of the tyrosine residues in the protein.

  • ¹H-¹³C Nuclear Overhauser Effect Spectroscopy (NOESY-HSQC): This experiment provides through-space correlations between the protons attached to the labeled carbons and other protons in the protein, yielding distance restraints for structure calculation.

  • ¹³C Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: This experiment is used to study microsecond-to-millisecond timescale dynamics, such as those associated with conformational exchange or enzyme catalysis.

  • Solid-State NMR (ssNMR): For large proteins or membrane-embedded proteins, ssNMR techniques can be used to study the structure and dynamics of ¹³C-labeled tyrosine residues.

Data Presentation: Quantitative Analysis

The primary quantitative data obtained from NMR experiments on L-Tyrosine-3,5-¹³C₂ labeled proteins are chemical shifts, relaxation rates, and coupling constants. These parameters are sensitive to the local environment and dynamics of the tyrosine side chain.

Table 1: Representative ¹³C Chemical Shifts of L-Tyrosine in Different Environments
CarbonFree Amino Acid (ppm)Buried in Protein Core (ppm)Solvent-Exposed in Protein (ppm)Phosphorylated (pTyr) (ppm)
C3/C5~116114-118115-119117-121
C4 (Cζ)~156154-158155-159158-162

Note: Chemical shifts are approximate and can vary depending on the specific protein and experimental conditions.

Table 2: Example of Chemical Shift Perturbations (CSPs) upon Ligand Binding
ResidueFree Protein ¹³C Chemical Shift (ppm)Ligand-Bound ¹³C Chemical Shift (ppm)Chemical Shift Perturbation (Δδ ppm)
Tyr42116.2117.51.3
Tyr88115.8115.90.1
Tyr121116.5118.01.5

Mandatory Visualizations

Signaling Pathway Diagram

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 SH2 domain binding to pTyr Ligand Ligand Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experimentation cluster_data_analysis Data Analysis cluster_interpretation Interpretation Expression Protein Expression in E. coli Tyr Auxotroph Labeling Addition of L-Tyrosine-3,5-13C2 Expression->Labeling Purification Protein Purification Labeling->Purification NMR_Sample NMR Sample Preparation (Buffer, D2O, etc.) Purification->NMR_Sample HSQC 1H-13C HSQC (Fingerprint) NMR_Sample->HSQC Relaxation 13C Relaxation Experiments (T1, T2, NOE) NMR_Sample->Relaxation Titration Ligand Titration Series HSQC->Titration Processing NMR Data Processing HSQC->Processing Titration->Processing Relaxation->Processing Assignment Resonance Assignment Processing->Assignment CSP_Analysis Chemical Shift Perturbation Analysis Assignment->CSP_Analysis Dynamics_Analysis Relaxation Data Analysis Assignment->Dynamics_Analysis Binding_Site Binding Site Mapping CSP_Analysis->Binding_Site Affinity Affinity Determination (Kd) CSP_Analysis->Affinity Dynamics_Model Protein Dynamics Model Dynamics_Analysis->Dynamics_Model

Caption: Workflow for studying protein-ligand interactions using ¹³C-labeled tyrosine.

Conclusion

The use of L-Tyrosine-3,5-¹³C₂ in biomolecular NMR spectroscopy provides a highly specific and sensitive tool for elucidating the structure, dynamics, and interactions of proteins. The methodologies outlined in this guide offer a framework for researchers to design and execute experiments that can provide critical insights into fundamental biological processes and aid in the development of novel therapeutics. The ability to probe the local environment of individual tyrosine residues at atomic resolution makes this isotopic labeling strategy an invaluable component of the modern structural biologist's toolkit.

The Cornerstone of Precision: A Technical Guide to L-Tyrosine-3,5-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and reproducibility is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable quantification of analytes in complex biological matrices. This in-depth technical guide focuses on the application of L-Tyrosine-3,5-13C2 as an internal standard for the precise measurement of L-Tyrosine, an amino acid critical to a multitude of physiological processes.

Core Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte of interest to a sample at the earliest stage of analysis. This "heavy" labeled internal standard, such as this compound, is chemically identical to the endogenous, or "light," analyte (L-Tyrosine). Consequently, it experiences the same physical and chemical variations throughout the analytical workflow, including extraction, derivatization, and ionization.

The key advantage of this approach is that the ratio of the signal intensity of the analyte to that of the internal standard remains constant, even if there are losses during sample preparation or fluctuations in instrument response. This allows for highly accurate and precise quantification, effectively compensating for matrix effects and other sources of analytical variability.

Why Carbon-13 Labeling is Preferred

While other stable isotopes like deuterium (B1214612) (²H) can be used, carbon-13 (¹³C) labeling is often the preferred choice for an internal standard. ¹³C-labeled standards exhibit greater chemical stability and are less likely to undergo isotopic exchange than their deuterated counterparts. Furthermore, the mass difference between the analyte and the internal standard is sufficient for clear resolution by the mass spectrometer, without significantly altering the chromatographic retention time, ensuring co-elution and optimal correction for matrix effects.

Experimental Protocol: Quantification of L-Tyrosine in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of L-Tyrosine in human plasma using this compound as an internal standard. This protocol is a composite of established methodologies and may require optimization for specific instrumentation and laboratory conditions.

Materials and Reagents
  • L-Tyrosine (analyte)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (blank)

Standard and Internal Standard Preparation
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent, such as 0.1 M HCl, to create a 1 mg/mL stock solution.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the analyte stock solution.

  • Working Solutions: Prepare working solutions of both the analyte and the internal standard by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).

Sample Preparation
  • Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add a pre-determined amount of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortexing and Incubation: Vortex the samples for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions for L-Tyrosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
L-Tyrosine 182.1136.10.12015
This compound 184.1138.10.12015

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability for the intended application. The following table summarizes typical performance characteristics for a validated LC-MS/MS method for L-Tyrosine quantification using a ¹³C-labeled internal standard.

Table 4: Representative Method Validation Data

ParameterTypical Performance
Linearity Range 20 - 1000 µmol/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 µmol/L
Limit of Quantification (LOQ) 20 µmol/L
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Compensated by Internal Standard
Stability (Freeze-Thaw) Stable for at least 3 cycles

Visualizing Workflows and Pathways

Experimental Workflow

The general workflow for the quantification of L-Tyrosine using this compound as an internal standard is a multi-step process that ensures the accuracy and reliability of the final results.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection (Plasma) Sample Collection (Plasma) Internal Standard Spiking Internal Standard Spiking Sample Collection (Plasma)->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Peak Integration Peak Integration Mass Spectrometric Detection (MRM)->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification using Calibration Curve Quantification using Calibration Curve Ratio Calculation (Analyte/IS)->Quantification using Calibration Curve

Caption: A generalized experimental workflow for L-Tyrosine quantification.

Tyrosine Metabolism Pathway

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones. Understanding its metabolic fate is crucial in many areas of research.

G L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Thyroid Hormones Thyroid Hormones L-Tyrosine->Thyroid Hormones Melanin Melanin L-Tyrosine->Melanin Fumarate and Acetoacetate Fumarate and Acetoacetate L-Tyrosine->Fumarate and Acetoacetate Catabolism Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine G Ligand Ligand RTK Monomer 1 RTK Monomer 1 Ligand->RTK Monomer 1 RTK Monomer 2 RTK Monomer 2 Ligand->RTK Monomer 2 Dimerized RTK Dimerized RTK RTK Monomer 1->Dimerized RTK Dimerization RTK Monomer 2->Dimerized RTK Dimerization Autophosphorylation Autophosphorylation Dimerized RTK->Autophosphorylation Activation Signaling Proteins Signaling Proteins Autophosphorylation->Signaling Proteins Recruitment & Phosphorylation Cellular Response Cellular Response Signaling Proteins->Cellular Response Signal Transduction

Tracing Amino Acid Metabolism with L-Tyrosine-3,5-13C2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Tyrosine-3,5-13C2 as a stable isotope tracer for elucidating amino acid metabolism. While detailed experimental data and protocols specifically utilizing this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for stable isotope tracing and mass spectrometry. The information presented here serves as a foundational resource for designing and implementing metabolic flux analysis studies with this specific tracer.

Introduction to this compound in Metabolic Tracing

This compound is a stable isotope-labeled form of the non-essential amino acid L-tyrosine.[1][2] The incorporation of two carbon-13 atoms at the 3rd and 5th positions of the phenolic ring allows for the precise tracking of tyrosine's metabolic fate through various biochemical pathways. This makes it a valuable tool for researchers in academia and the pharmaceutical industry to investigate amino acid metabolism, protein synthesis, and the production of critical downstream metabolites such as neurotransmitters and hormones. The stable, non-radioactive nature of 13C isotopes ensures safety in handling and in vivo applications.

The primary analytical techniques for detecting and quantifying this compound and its labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods enable the determination of isotopic enrichment and the elucidation of metabolic fluxes within complex biological systems.

Key Metabolic Pathways of Tyrosine

Understanding the metabolic pathways of tyrosine is fundamental to designing and interpreting tracer studies. L-tyrosine serves as a precursor to several vital molecules and is also subject to catabolism for energy production. The following diagram illustrates the major metabolic fates of tyrosine.

Tyrosine_Metabolism cluster_synthesis Synthesis & Precursors cluster_tyrosine L-Tyrosine cluster_catabolism Catabolism cluster_neurotransmitter Neurotransmitter & Hormone Synthesis Phenylalanine Phenylalanine L-Tyrosine L-Tyrosine Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine->p-Hydroxyphenylpyruvate Tyrosine Aminotransferase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones L-Tyrosine->Thyroid_Hormones Melanin Melanin L-Tyrosine->Melanin This compound This compound This compound->L-Tyrosine Tracer Input Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate & Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Major metabolic pathways of L-Tyrosine.

Experimental Design for Tracer Studies

A well-designed experiment is crucial for obtaining meaningful data from this compound tracing studies. The following diagram outlines a general workflow for both in vitro and in vivo experiments.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation Define_Objectives Define Research Objectives Select_Model Select In Vitro/In Vivo Model Define_Objectives->Select_Model Tracer_Prep Prepare this compound Tracer Solution Select_Model->Tracer_Prep Tracer_Admin Tracer Administration (e.g., cell culture media, infusion) Tracer_Prep->Tracer_Admin Time_Course Time-Course Sampling Tracer_Admin->Time_Course Quenching Metabolism Quenching (e.g., cold methanol) Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing Data Processing & Isotopologue Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: Generalized workflow for a stable isotope tracer experiment.

Experimental Protocols

In Vitro Cell Culture Protocol

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

    • Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Tracer Introduction:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.1 M HCl, depending on solubility).

    • Prepare the labeling medium by supplementing tyrosine-free medium with a known concentration of this compound. The final concentration should be similar to that of L-tyrosine in the standard growth medium to avoid metabolic artifacts.

    • Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the prepared labeling medium.

  • Time-Course Sampling and Metabolite Extraction:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), rapidly quench metabolism and extract metabolites.

    • Aspirate the labeling medium.

    • Wash the cells quickly with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture vessel.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Store the dried metabolite extracts at -80°C until analysis.

In Vivo Administration Protocol (Rodent Model)

This protocol outlines a general procedure for intravenous infusion in a mouse model. All animal procedures should be performed in accordance with institutional guidelines.

  • Animal Acclimation and Preparation:

    • Acclimate animals to the experimental conditions.

    • For studies requiring a steady state, animals may be fasted for a short period (e.g., 4-6 hours) prior to the infusion to reduce variability from food intake. Ensure access to water.

    • Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.

  • Tracer Infusion:

    • Prepare a sterile, isotonic solution of this compound for infusion.

    • A common approach is a primed-continuous infusion to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.

      • Priming Bolus: Administer an initial bolus of the tracer to quickly label the plasma tyrosine pool.

      • Continuous Infusion: Follow the bolus with a continuous infusion at a constant rate for the duration of the experiment (e.g., 1-4 hours).

  • Sample Collection:

    • Collect blood samples at predetermined time points via a separate catheter or from a site such as the saphenous vein to monitor plasma isotopic enrichment.

    • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.

    • Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

    • Store tissues at -80°C until metabolite extraction.

  • Tissue Metabolite Extraction:

    • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80:20 methanol:water) using a tissue homogenizer.

    • Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.

    • Collect the supernatant and proceed with drying and storage as described for in vitro samples.

Analytical Methodology: LC-MS/MS for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic enrichment of this compound and its downstream metabolites.

Sample Preparation for LC-MS/MS
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

  • Internal Standards: Add a known amount of an appropriate internal standard (e.g., L-Tyrosine-13C9,15N) to each sample for accurate quantification.

  • Filtration: Centrifuge the reconstituted samples to pellet any insoluble material and transfer the supernatant to LC-MS vials.

LC-MS/MS Parameters

The following are example parameters that can be used as a starting point for method development.

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientA linear gradient from 2% to 98% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Collision GasArgon
MRM Transitions To be determined empirically
L-Tyrosine (unlabeled)Precursor ion (m/z) -> Product ion (m/z)
This compoundPrecursor ion (m/z) -> Product ion (m/z)
Labeled MetabolitesPrecursor ion (m/z) -> Product ion (m/z)

Multiple Reaction Monitoring (MRM) transitions need to be optimized for the specific instrument by infusing standard solutions of unlabeled L-tyrosine and this compound.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the abundance of different mass isotopologues for tyrosine and its metabolites.

  • Isotopic Enrichment Calculation: The fractional or molar percent enrichment (MPE) is calculated to determine the proportion of the metabolite pool that is labeled.

  • Metabolic Flux Analysis (MFA): The isotopic labeling patterns are used in computational models to calculate the rates (fluxes) of metabolic reactions. This can range from simple ratio-based analyses to complex network-wide flux maps using specialized software (e.g., INCA, Metran).

Quantitative Data

As previously stated, specific quantitative data from studies using this compound is limited in the available literature. However, data from studies using other 13C-labeled tyrosine isotopes can provide an indication of the types of measurements and findings that can be expected. The following table presents hypothetical data to illustrate how results from a tracer study might be presented.

Table 1: Hypothetical Isotopic Enrichment of Tyrosine and its Metabolites in a Cancer Cell Line after 24-hour Labeling with this compound

MetaboliteM+0 (Unlabeled) Abundance (%)M+2 (Labeled) Abundance (%)Molar Percent Enrichment (MPE) (%)
L-Tyrosine5.294.894.8
L-DOPA45.854.254.2
Dopamine62.137.937.9
Homogentisate75.324.724.7

Conclusion

This compound is a powerful tool for investigating the complexities of amino acid metabolism. While this guide provides a framework based on established principles of stable isotope tracing, it is imperative for researchers to empirically optimize protocols for their specific biological systems and analytical instrumentation. The careful design and execution of tracer experiments, coupled with robust analytical methods and computational modeling, will enable the generation of valuable insights into metabolic phenotypes in health and disease, paving the way for novel therapeutic strategies in drug development.

References

An In-depth Technical Guide to the Theoretical Mass Shift of L-Tyrosine-3,5-¹³C₂ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Labeling

Stable isotope labeling is a powerful technique used to track molecules through chemical reactions or biological pathways.[1] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, researchers can differentiate between chemically identical compounds using mass spectrometry.[2] This method is fundamental in quantitative proteomics, metabolomics, and drug metabolism studies, where isotopically labeled compounds serve as ideal internal standards for accurate quantification.[3]

This guide provides a detailed examination of the theoretical mass shift for L-Tyrosine when two of its carbon atoms are replaced with Carbon-13 (¹³C), creating the L-Tyrosine-3,5-¹³C₂ isotopologue. Understanding this precise mass difference is critical for designing and interpreting mass spectrometry-based experiments.

L-Tyrosine and its ¹³C₂-Labeled Analog

L-Tyrosine is a proteinogenic amino acid with the molecular formula C₉H₁₁NO₃. Its structure includes a phenol (B47542) side chain. In the labeled analog, L-Tyrosine-3,5-¹³C₂, two ¹²C atoms at the 3rd and 5th positions of the phenol ring are substituted with ¹³C isotopes. This specific labeling creates a molecule that is chemically identical to its natural counterpart but has a greater mass.

Methodology: Calculating the Theoretical Mass Shift

The theoretical mass shift is the difference between the monoisotopic mass of the labeled and unlabeled molecule. The monoisotopic mass is calculated by summing the masses of the most abundant stable isotope of each constituent atom.[4] The following protocol outlines the calculation.

3.1 Required Data: Monoisotopic Masses of Key Isotopes

To ensure high accuracy, the precise monoisotopic masses of the most abundant isotopes are used.

ElementIsotopeMonoisotopic Mass (Da)
Carbon¹²C12.000000000[1][5]
Carbon¹³C13.003354835[6][7][8]
Hydrogen¹H1.007825032[9]
Nitrogen¹⁴N14.003074004[2][10]
Oxygen¹⁶O15.994914620[11][12]

3.2 Calculation Steps

  • Determine the Elemental Composition:

    • Unlabeled L-Tyrosine: C₉H₁₁NO₃

    • L-Tyrosine-3,5-¹³C₂: (¹²C)₇(¹³C)₂H₁₁NO₃

  • Calculate the Monoisotopic Mass of Unlabeled L-Tyrosine (C₉H₁₁NO₃):

    • Mass = (9 × Mass of ¹²C) + (11 × Mass of ¹H) + (1 × Mass of ¹⁴N) + (3 × Mass of ¹⁶O)

    • Mass = (9 × 12.000000000) + (11 × 1.007825032) + (1 × 14.003074004) + (3 × 15.994914620)

    • Mass = 108.000000000 + 11.086075352 + 14.003074004 + 47.98474386

    • Monoisotopic Mass = 181.073893216 Da

  • Calculate the Monoisotopic Mass of L-Tyrosine-3,5-¹³C₂ ((¹²C)₇(¹³C)₂H₁₁NO₃):

    • Mass = (7 × Mass of ¹²C) + (2 × Mass of ¹³C) + (11 × Mass of ¹H) + (1 × Mass of ¹⁴N) + (3 × Mass of ¹⁶O)

    • Mass = (7 × 12.000000000) + (2 × 13.003354835) + (11 × 1.007825032) + (1 × 14.003074004) + (3 × 15.994914620)

    • Mass = 84.000000000 + 26.00670967 + 11.086075352 + 14.003074004 + 47.98474386

    • Monoisotopic Mass = 183.080602886 Da

  • Calculate the Theoretical Mass Shift:

    • Shift = Mass of Labeled - Mass of Unlabeled

    • Shift = 183.080602886 Da - 181.073893216 Da

    • Theoretical Mass Shift = 2.00670967 Da

Quantitative Data Summary

The calculated masses and the resulting theoretical mass shift are summarized in the table below for easy reference.

CompoundMolecular FormulaMonoisotopic Mass (Da)Theoretical Mass Shift (Da)
L-Tyrosine (Unlabeled)C₉H₁₁NO₃181.073893-
L-Tyrosine-3,5-¹³C₂ (Labeled)(¹²C)₇(¹³C)₂H₁₁NO₃183.080603+2.006710

(Values are rounded to six decimal places for clarity)

Visualization of the Mass Shift Determination Workflow

The logical process for determining the mass shift of an isotopically labeled compound is illustrated below. This workflow begins with the selection of the unlabeled and labeled compounds and proceeds through mass spectral analysis to the final calculation of the observed mass difference.

MassShiftWorkflow cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Unlabeled Unlabeled L-Tyrosine (C₉H₁₁NO₃) MS Mass Spectrometer Unlabeled->MS Inject Labeled L-Tyrosine-3,5-¹³C₂ ((¹²C)₇(¹³C)₂H₁₁NO₃) Labeled->MS Inject (co-elution) Spectrum Mass Spectrum (Combined Sample) MS->Spectrum Generates Peak1 Peak at m/z 181.0739 (M) Spectrum->Peak1 Shows Peak2 Peak at m/z 183.0806 (M+2) Spectrum->Peak2 Shows Calculation Δm = (M+2) - M Peak1->Calculation Peak2->Calculation

Caption: Workflow for determining the mass shift of labeled L-Tyrosine.

Conclusion

The theoretical mass shift for L-Tyrosine-3,5-¹³C₂ is +2.006710 Da relative to its unlabeled form. This value is derived from the precise mass difference between two ¹³C isotopes and two ¹²C isotopes. For researchers in quantitative mass spectrometry, this exact mass difference is a critical parameter for configuring instruments, developing analytical methods, and ensuring the accurate identification and quantification of L-Tyrosine in complex biological samples. The principles and calculations outlined in this guide can be applied to any isotopically labeled molecule, providing a foundational methodology for stable isotope-based research.

References

Methodological & Application

Application Notes and Protocols for L-Tyrosine-3,5-¹³C₂ Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[2][3] By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, researchers can achieve highly accurate relative quantification of protein abundance and post-translational modifications between different experimental conditions.[4]

This application note provides a detailed protocol for utilizing L-Tyrosine-3,5-¹³C₂ as the "heavy" amino acid in SILAC experiments. Labeling with heavy L-Tyrosine is particularly advantageous for studying signaling pathways regulated by tyrosine kinases, as it allows for the direct and unequivocal identification of tyrosine kinase substrates and the quantification of changes in tyrosine phosphorylation.[5][6] This methodology is instrumental in drug development for identifying drug targets and elucidating mechanisms of action, particularly for therapies targeting receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[7]

Principle of the Method

The core principle of a SILAC experiment using L-Tyrosine-3,5-¹³C₂ involves culturing two populations of cells in media that are identical except for the isotopic form of L-Tyrosine. One population is grown in "light" medium containing naturally abundant L-Tyrosine, while the other is cultured in "heavy" medium where standard L-Tyrosine is replaced with L-Tyrosine-3,5-¹³C₂.

After a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different treatments (e.g., drug vs. vehicle, growth factor stimulation vs. control).[8] The cell populations are then combined, and proteins are extracted, digested (usually with trypsin), and analyzed by high-resolution mass spectrometry (LC-MS/MS).[9] Peptides containing the heavy L-Tyrosine will exhibit a predictable mass shift compared to their light counterparts, and the ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein or the stoichiometry of a post-translational modification between the two conditions.[10]

Applications in Research and Drug Development

  • Identification of Tyrosine Kinase Substrates: A primary application is the discovery of direct and indirect substrates of specific tyrosine kinases. This is often achieved by comparing the phosphotyrosine proteome of cells with and without activation of a particular kinase or in the presence and absence of a specific kinase inhibitor.[2]

  • Elucidation of Signaling Pathways: L-Tyrosine labeling helps to map complex signaling networks downstream of receptor tyrosine kinases (e.g., EGFR, Insulin (B600854) Receptor, EphB2) by quantifying temporal changes in tyrosine phosphorylation across hundreds of proteins simultaneously.[7][11]

  • Mechanism of Action Studies: For drug development, this method can clarify how a drug affects specific signaling pathways by revealing on-target and off-target effects on protein tyrosine phosphorylation.

  • Biomarker Discovery: Identifying proteins with altered tyrosine phosphorylation in response to a disease state or drug treatment can lead to the discovery of novel biomarkers.

Quantitative Data Summary

The following table summarizes representative quantitative data from SILAC-based phosphotyrosine proteomics studies. This data illustrates the types of quantitative outcomes that can be achieved with this methodology.

Study FocusCell LineTreatmentKey FindingsNumber of Quantified Proteins/PhosphositesExample Fold Change (Heavy/Light Ratio)
EphB2 SignalingNG-108ephrinB1-Fc stimulationIdentification of proteins involved in the EphB2 signaling network.127 unique proteins from pY IP, 40 with increased abundance.>1.5-fold increase for signaling components.
Insulin SignalingBrown AdipocytesInsulin stimulationDiscovery of novel effectors in the insulin signaling pathway.40 insulin-induced effectors identified.Varies by protein; significant changes observed post-stimulation.
c-Src Substrate IDNIH/3T3PDGF stimulation +/- SU6656 (Src inhibitor)Identification of 43 potential c-Src substrates in the PDGF pathway.43 proteins with altered tyrosine phosphorylation.Ratios reflect inhibition of phosphorylation by SU6656.
EGFR SignalingH1975 (NSCLC)Osimertinib (EGFR TKI)Characterization of resistance mechanisms to EGFR inhibitors.Hundreds of proteins and phosphosites quantified.>1.5-fold changes in phosphorylation of key pathway proteins.

Experimental Protocols

Part 1: Cell Culture and Metabolic Labeling
  • Preparation of SILAC Media:

    • Use a formulation of DMEM or RPMI 1640 that specifically lacks L-Tyrosine, L-Lysine, and L-Arginine.

    • Reconstitute the powdered medium according to the manufacturer's instructions.

    • Supplement the medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10%. Dialyzed serum is crucial to minimize the concentration of unlabeled amino acids.

    • For the "Light" Medium , add standard (unlabeled) L-Tyrosine, L-Lysine, and L-Arginine to their normal physiological concentrations.

    • For the "Heavy" Medium , add L-Tyrosine-3,5-¹³C₂, along with standard L-Lysine and L-Arginine, to the same final concentrations as the light medium.

    • Sterile-filter the complete media using a 0.22 µm filter.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the desired cell line, one in the "Light" medium and one in the "Heavy" medium.

    • Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure >97% incorporation of the labeled amino acid.[8]

    • Maintain the cells in a logarithmic growth phase by passaging them before they reach confluency.

  • Verification of Label Incorporation (Optional but Recommended):

    • After 5-6 doublings, harvest a small aliquot of cells from the "Heavy" culture.

    • Extract proteins, perform a quick in-gel or in-solution tryptic digest, and analyze by LC-MS/MS.

    • Search the data for tyrosine-containing peptides and confirm the absence of the "light" version, indicating complete labeling.

Part 2: Experimental Treatment and Cell Harvesting
  • Experimental Treatment:

    • Once complete labeling is achieved, plate the "Light" and "Heavy" labeled cells for the experiment.

    • Apply the experimental treatment to one population (e.g., "Heavy" cells) and the control treatment to the other ("Light" cells). For example, stimulate with a growth factor or treat with a kinase inhibitor.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of both the "Light" and "Heavy" cell lysates using a standard protein assay (e.g., BCA assay).

Part 3: Sample Preparation for Mass Spectrometry
  • Mixing and Protein Digestion:

    • Combine equal amounts of protein from the "Light" and "Heavy" lysates (typically a 1:1 ratio).[4]

    • Perform protein reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide) to denature the proteins and cap cysteine residues.

    • Digest the protein mixture into peptides using a sequence-grade protease, most commonly trypsin.

  • Phosphopeptide Enrichment (for Phosphoproteomics):

    • For studies focused on tyrosine phosphorylation, enrich for phosphotyrosine-containing peptides. This is a critical step to detect low-abundance signaling events.

    • Common methods include immunoprecipitation with a broad-specificity anti-phosphotyrosine (pY) antibody (e.g., P-Tyr-100) or using titanium dioxide (TiO₂) chromatography for general phosphopeptide enrichment.[7]

  • Desalting and Sample Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method to remove salts and detergents that can interfere with mass spectrometry analysis.

Part 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Analyze the prepared peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

    • The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the ¹³C₂ label on tyrosine.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each peptide pair.

    • The H/L ratio provides the relative quantification of the protein or phosphopeptide between the two experimental conditions.

    • Proteins or phosphosites with H/L ratios significantly deviating from 1 are considered to be regulated by the experimental treatment.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Analysis light_culture Cell Culture ('Light' L-Tyrosine) control_treatment Control Treatment light_culture->control_treatment heavy_culture Cell Culture ('Heavy' L-Tyrosine-3,5-13C2) exp_treatment Experimental Treatment (e.g., Drug/Stimulus) heavy_culture->exp_treatment combine_lysates Combine Lysates (1:1) control_treatment->combine_lysates exp_treatment->combine_lysates digest Protein Digestion (Trypsin) combine_lysates->digest enrichment Phosphotyrosine Peptide Enrichment digest->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Quantification H/L Ratios) lcms->data_analysis signaling_pathway ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (RTK, e.g., EGFR) ligand->rtk Binds rtk->rtk Dimerization & Autophosphorylation adaptor Adaptor Protein (e.g., Grb2) rtk->adaptor Recruits gef GEF (e.g., SOS) adaptor->gef Activates ras Ras gef->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (Cell Growth, Proliferation) erk->transcription Phosphorylates

References

Application Notes and Protocols for L-Tyrosine-3,5-13C2 in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[4][5] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can achieve highly accurate relative quantification of protein abundance.[6][7] While traditionally reliant on labeled arginine and lysine (B10760008), the use of isotopically labeled L-Tyrosine, such as L-Tyrosine-3,5-13C2, offers unique advantages, particularly in the study of signal transduction pathways and phosphoproteomics.

Application Notes

Principle of SILAC

The fundamental principle of SILAC involves growing two populations of cells in otherwise identical culture media, with the exception of one or more essential amino acids. One population is cultured in "light" medium containing the natural isotopes of amino acids, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., this compound).[1][5] After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have fully incorporated the labeled amino acid.[8][9] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio.[10] This early-stage mixing minimizes experimental variability that can be introduced during sample processing.[6][9] Upon analysis by mass spectrometry, the chemically identical but isotopically distinct peptides appear as pairs, and the ratio of their signal intensities provides a precise measure of their relative abundance.

Advantages of Using this compound in SILAC

The use of labeled tyrosine in SILAC experiments offers several distinct advantages:

  • Targeted Analysis of Signaling Pathways: Tyrosine phosphorylation is a critical post-translational modification that plays a central role in numerous signaling cascades initiated by receptor tyrosine kinases (RTKs).[11] Using labeled tyrosine allows for the direct quantification of changes in tyrosine phosphorylation, providing invaluable insights into the activation and regulation of these pathways.

  • Enhanced Multiplexing Capabilities: Combining labeled tyrosine with labeled lysine and arginine can expand the multiplexing capacity of SILAC experiments, enabling the comparison of up to five different cellular conditions simultaneously (5-plex SILAC).[11][12] This is particularly useful for time-course studies or dose-response experiments in drug development.

  • Improved Quantification of Tyrosine-Containing Peptides: For proteins with a high abundance of tyrosine residues, labeling this amino acid can lead to more robust and reliable quantification.

Experimental Workflow Overview

A typical SILAC experiment using this compound can be divided into two main phases: an adaptation phase and an experimental phase.[1][8][13]

Adaptation Phase: Cells are cultured in the "heavy" SILAC medium to ensure complete incorporation of this compound. The incorporation efficiency should be monitored by mass spectrometry.

Experimental Phase: Once labeling is complete, the "light" and "heavy" cell populations are subjected to the desired experimental treatments. The cells are then harvested, combined, and processed for mass spectrometry analysis.

Experimental Protocols

Cell Culture and Metabolic Labeling

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine, L-Lysine, and L-Arginine

  • "Heavy" this compound

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the amino acid-deficient medium according to the manufacturer's instructions and supplement with "light" L-Tyrosine, L-Lysine, and L-Arginine at their normal concentrations. Add 10% dFBS and 1% Penicillin-Streptomycin.

    • Heavy Medium: Reconstitute the amino acid-deficient medium and supplement with "heavy" this compound, and "light" L-Lysine and L-Arginine (or heavy versions if conducting a multiplex experiment). Add 10% dFBS and 1% Penicillin-Streptomycin.

  • Cell Adaptation:

    • Culture the cells in the "heavy" medium for at least five cell divisions to ensure complete incorporation of the heavy amino acid.[8][9]

    • Verification of Labeling Efficiency: After five passages, harvest a small aliquot of cells, extract proteins, and perform a preliminary mass spectrometry analysis to confirm that the labeling efficiency is >95%.

Experimental Treatment and Sample Collection
  • Culture one population of cells in the "light" medium and another in the "heavy" medium.

  • Once the cells reach the desired confluency, treat each population according to the experimental design (e.g., drug treatment for the "heavy" population and vehicle control for the "light" population).

  • After the treatment period, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Count the cells from each population and mix them in a 1:1 ratio.

  • Centrifuge the cell mixture to obtain a cell pellet.

Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

Protocol:

  • Lyse the combined cell pellet in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes.

  • In-solution Digestion:

    • Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[14]

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify and quantify the SILAC peptide pairs.

    • The software will calculate the heavy-to-light (H/L) ratios for each identified protein.

    • Perform statistical analysis to identify proteins with significant changes in abundance or phosphorylation status.

Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental conditions.

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityH/L RatioRegulation
P00533EGFR[K].ELVEPLTPSGEAPNQALLR.[I]1,254,3212,567,8902.05Upregulated
P04626ERBB2[R].TTAENPEYLGLDVPV.[-]987,6541,987,4322.01Upregulated
Q13485GRB7[K].IYVDPVNFK.[I]765,4321,543,2102.02Upregulated
P62993GRB2[R].VFDNLLNTR.[-]2,345,6781,154,3210.49Downregulated
P42336MAPK1[K].ADQLR.[I]1,876,543945,6780.50Downregulated

This table presents hypothetical data for illustrative purposes.

Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_experiment Experimental Phase light_culture Cell Culture ('Light' Medium) heavy_culture Cell Culture ('Heavy' Medium + this compound) treatment Experimental Treatment (e.g., Drug vs. Control) harvest Cell Harvesting treatment->harvest mix Combine Cell Populations (1:1) harvest->mix lysis Cell Lysis & Protein Extraction mix->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Quantification & Identification) lcms->data

Caption: General workflow for a SILAC experiment using this compound.

EGFR Signaling Pathwaydot

// Edges EGF -> EGFR [label="Binds"]; EGFR -> GRB2 [label="Recruits", color="#EA4335"]; GRB2 -> SOS [color="#EA4335"]; SOS -> RAS [color="#EA4335"]; RAS -> RAF [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Transcription [label="Activates", color="#34A853"]; }

References

Application Notes and Protocols for Metabolic Labeling of CHO Cells using L-Tyrosine-3,5-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics to accurately determine relative protein abundance between different cell populations. The methodology involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled amino acids. When the two cell populations are mixed, the mass difference between the heavy and light amino acid-containing peptides allows for their distinct identification and quantification by mass spectrometry (MS).

While Arginine and Lysine are the most commonly used amino acids for SILAC due to their prevalence at tryptic cleavage sites, Tyrosine labeling offers unique advantages, particularly in the study of cell signaling pathways mediated by tyrosine kinases. A SILAC approach using ¹³C-labeled Tyrosine has been successfully employed to investigate tyrosine kinase substrates and phosphorylation events.[1]

These application notes provide a detailed protocol for the metabolic labeling of Chinese Hamster Ovary (CHO) cells using L-Tyrosine-3,5-¹³C₂. CHO cells are a widely used mammalian expression system for the production of recombinant proteins, including monoclonal antibodies, making the quantitative analysis of their proteome of significant interest to researchers and drug development professionals.[2]

Quantitative Data Summary

Table 1: Standard L-Tyrosine Concentrations in Common CHO Cell Culture Media

This table provides the standard concentrations of L-Tyrosine in commonly used basal media for CHO cell culture. This information is crucial for preparing the corresponding "light" and "heavy" SILAC media.

Media FormulationL-Tyrosine Concentration (mg/L)L-Tyrosine Concentration (mM)
DMEM/F-12 55.79 (as disodium (B8443419) salt dihydrate)0.214
RPMI-1640 29.0 (as disodium salt dihydrate)0.111

Data sourced from Thermo Fisher Scientific and AAT Bioquest product information.[2][3][4][5]

Table 2: Recommended L-Tyrosine-3,5-¹³C₂ Concentration for SILAC in CHO Cells

The optimal concentration of L-Tyrosine-3,5-¹³C₂ should be empirically determined for each specific CHO cell line and experimental condition. However, based on published literature for tyrosine-based SILAC and general recommendations for amino acid concentrations in CHO cell culture, the following range is suggested.

ParameterRecommended ConcentrationNotes
L-Tyrosine-3,5-¹³C₂ 0.2 - 0.5 mM Start with a concentration matching the L-Tyrosine level in the basal medium (e.g., ~0.2 mM for DMEM/F-12). Optimization may be required to ensure efficient incorporation without affecting cell viability. A minimum of 1 mM total tyrosine has been recommended to ensure efficient transport into cells in some contexts, but for labeling, matching the basal media concentration is a common starting point.
"Light" L-Tyrosine Match the concentration of the "heavy" amino acid.Use the same molar concentration as L-Tyrosine-3,5-¹³C₂ to ensure accurate comparison.

Experimental Protocols

Protocol 1: Preparation of SILAC Media for L-Tyrosine Labeling

Materials:

  • Basal medium deficient in L-Tyrosine (e.g., custom formulation of DMEM/F-12 or RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine-3,5-¹³C₂

  • "Light" L-Tyrosine

  • Sterile, cell culture grade water

  • 0.22 µm sterile filter units

Procedure:

  • Reconstitute Basal Medium: Prepare the L-Tyrosine-deficient basal medium according to the manufacturer's instructions.

  • Prepare Amino Acid Stock Solutions:

    • Due to the low solubility of L-Tyrosine at neutral pH, it is recommended to prepare stock solutions in an acidic or basic solution, or to dissolve it directly in the medium.[2]

    • "Heavy" Tyrosine Stock: Prepare a stock solution of L-Tyrosine-3,5-¹³C₂ at a concentration that will yield the desired final concentration when added to the basal medium.

    • "Light" Tyrosine Stock: Prepare a corresponding stock solution of "light" L-Tyrosine at the same molar concentration.

  • Supplement the Media:

    • "Heavy" Medium: To the L-Tyrosine-deficient basal medium, add the "heavy" L-Tyrosine-3,5-¹³C₂ stock solution to the desired final concentration (e.g., 0.2 mM). Add dFBS to a final concentration of 10%.

    • "Light" Medium: To a separate batch of L-Tyrosine-deficient basal medium, add the "light" L-Tyrosine stock solution to the same final concentration. Add dFBS to a final concentration of 10%.

  • Sterile Filtration: Sterile-filter the complete "heavy" and "light" SILAC media using a 0.22 µm filter unit.

  • Storage: Store the prepared media at 4°C, protected from light.

Protocol 2: Metabolic Labeling of CHO Cells

Materials:

  • CHO cells

  • Complete "heavy" and "light" SILAC media

  • Standard cell culture reagents and equipment (e.g., flasks, incubators, etc.)

Procedure:

  • Cell Culture Initiation: Seed two separate populations of CHO cells from the same stock into flasks containing standard growth medium.

  • Adaptation to SILAC Media:

    • When the cells reach approximately 80% confluency, aspirate the standard medium and wash the cells with sterile PBS.

    • Add the complete "light" SILAC medium to one population and the complete "heavy" SILAC medium to the other.

  • Cell Proliferation and Labeling:

    • Culture the cells in their respective SILAC media for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[1] This typically takes 7-10 days for CHO cells.

    • Passage the cells as needed, always maintaining them in the appropriate SILAC medium.

  • Verification of Incorporation (Optional but Recommended):

    • After the adaptation period, harvest a small aliquot of "heavy" labeled cells.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >95% incorporation of L-Tyrosine-3,5-¹³C₂.

  • Experimental Treatment: Once complete labeling is achieved, the two cell populations can be used for experimental treatments (e.g., drug treatment, growth factor stimulation).

  • Cell Harvesting and Lysis:

    • After treatment, harvest both "light" and "heavy" cell populations.

    • Count the cells from each population to ensure a 1:1 mixing ratio.

    • Combine the "light" and "heavy" cell pellets and proceed with your standard protein extraction and lysis protocol.

Visualizations

experimental_workflow cluster_prep Media Preparation cluster_labeling Metabolic Labeling cluster_experiment Experimentation cluster_analysis Analysis media_light Prepare 'Light' Medium (with L-Tyrosine) culture_light Culture CHO Cells in 'Light' Medium (>5 doublings) media_light->culture_light media_heavy Prepare 'Heavy' Medium (with L-Tyrosine-3,5-13C2) culture_heavy Culture CHO Cells in 'Heavy' Medium (>5 doublings) media_heavy->culture_heavy treatment_control Control Treatment culture_light->treatment_control treatment_exp Experimental Treatment culture_heavy->treatment_exp mix_cells Combine Cell Populations (1:1 ratio) treatment_control->mix_cells treatment_exp->mix_cells lysis Cell Lysis & Protein Extraction mix_cells->lysis digest Tryptic Digestion lysis->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: Experimental workflow for SILAC-based quantitative proteomics using L-Tyrosine-3,5-¹³C₂ in CHO cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization rtk->rtk adaptor Adaptor Proteins (e.g., Grb2) rtk->adaptor Recruitment via SH2 domain sos SOS adaptor->sos Activation ras Ras sos->ras GDP/GTP Exchange raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Translocation & Activation gene_expression Gene Expression transcription->gene_expression Regulation

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway that can be investigated using Tyrosine-specific SILAC.

References

Application Notes and Protocols for Preparing L-Tyrosine-3,5-¹³C₂ Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Tyrosine is a critical amino acid in cell culture media, serving as a building block for protein synthesis and a precursor for various signaling molecules. L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled form of L-Tyrosine used in metabolic flux analysis and proteomics to trace the fate of tyrosine in cellular pathways. Due to its low solubility in aqueous solutions at neutral pH, preparing a concentrated stock solution for cell culture applications requires specific protocols.[1] This document provides detailed methods for the preparation, sterilization, and storage of L-Tyrosine-3,5-¹³C₂ stock solutions.

Data Presentation

Table 1: Chemical and Physical Properties of L-Tyrosine and its Isotopologue

PropertyL-TyrosineL-Tyrosine-3,5-¹³C₂Data Source
Molecular Formula C₉H₁₁NO₃C₇¹³C₂H₁₁NO₃[2]
Molecular Weight 181.19 g/mol 183.17 g/mol [2][3][4]
CAS Number 60-18-470479-98-0[2][3]
Aqueous Solubility (Neutral pH) ~0.45 mg/mL~0.45 mg/mL (expected)
Storage (Solid Form) Room temperature, protected from light and moistureRoom temperature, protected from light and moisture[3][5]
Storage (Stock Solution) -20°C or -80°C-20°C or -80°C[6]

Experimental Protocols

Here we describe three common methods for preparing L-Tyrosine-3,5-¹³C₂ stock solutions. The choice of method will depend on the experimental requirements and the tolerance of the cell line to the solvent or pH adjustments.

Protocol 1: Dissolution using Hydrochloric Acid (HCl)

This method is suitable for preparing a concentrated acidic stock solution, which is then neutralized upon dilution into the cell culture medium.

Materials:

  • L-Tyrosine-3,5-¹³C₂ powder

  • 1 M Hydrochloric Acid (HCl), sterile

  • Sterile deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of L-Tyrosine-3,5-¹³C₂ powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mM stock solution, weigh 18.32 mg of the powder.

  • Initial Dissolution: Add a small volume of 1 M HCl to the powder. For a 10 mg/mL solution, 1 mL of 0.2 N HCl can be effective.[7][8] Vortex thoroughly until the powder is completely dissolved. The solution should become clear.

  • Volume Adjustment: Add sterile deionized water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Dissolution using Sodium Hydroxide (NaOH)

This method creates a basic stock solution, which is an alternative when an acidic solution is not desirable.

Materials:

  • L-Tyrosine-3,5-¹³C₂ powder

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

Procedure:

  • Weighing: Weigh the desired amount of L-Tyrosine-3,5-¹³C₂ powder in a sterile conical tube.

  • Dissolution: Add a small volume of 1 M NaOH and vortex until the powder is fully dissolved. L-Tyrosine solubility increases significantly at a pH above 9.

  • Volume Adjustment: Bring the solution to the final volume with sterile deionized water.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the aliquoted stock solution at -20°C or -80°C.

Protocol 3: Dissolution in Dimethyl Sulfoxide (DMSO)

This protocol is useful when pH adjustments are to be avoided and the cell line can tolerate low concentrations of DMSO.

Materials:

  • L-Tyrosine-3,5-¹³C₂ powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter (optional, if DMSO is sterile)

Procedure:

  • Weighing: In a sterile conical tube, weigh the required amount of L-Tyrosine-3,5-¹³C₂.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired concentration.[9] For example, a stock solution of 10 mg/mL in DMSO can be prepared.[10] Vortex the mixture until the powder is completely dissolved. Gentle warming may aid dissolution.

  • Sterilization: If the DMSO used is not pre-sterilized, the final solution can be sterilized using a compatible syringe filter.

  • Storage: Aliquot and store the stock solution at -20°C. Be aware that DMSO will freeze at this temperature.

Important Considerations:

  • pH Shock: When adding acidic or basic stock solutions to your cell culture medium, ensure that the final volume of the stock solution is small enough to not significantly alter the pH of the medium.

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxic effects.

  • Precipitation: When diluting the stock solution into the medium, add it dropwise while stirring to prevent precipitation.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing the L-Tyrosine-3,5-¹³C₂ stock solution.

G A Weigh L-Tyrosine-3,5-¹³C₂ B Choose Solvent (HCl, NaOH, or DMSO) A->B C Dissolve Powder (Vortex/Warm) B->C D Adjust to Final Volume (with sterile water if applicable) C->D E Sterile Filtration (0.22 µm filter) D->E F Aliquot and Store (-20°C or -80°C) E->F

Caption: Workflow for L-Tyrosine-3,5-¹³C₂ stock solution preparation.

Signaling Pathway

L-Tyrosine is a precursor for the biosynthesis of important catecholamine neurotransmitters. The simplified pathway is shown below.

G cluster_0 Catecholamine Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

Application Notes and Protocols for L-Tyrosine-3,5-¹³C₂ Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins in Escherichia coli is a cornerstone technique for structural and functional studies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based proteomics. Selective labeling of specific amino acid residues, such as tyrosine, with ¹³C isotopes offers a powerful tool to probe the structure, dynamics, and interactions of proteins. This application note provides a detailed protocol for the incorporation of L-Tyrosine-3,5-¹³C₂ into proteins overexpressed in E. coli. The use of a tyrosine auxotrophic strain is recommended to ensure high incorporation efficiency by preventing the dilution of the labeled amino acid with endogenously synthesized, unlabeled tyrosine.

Principle

The protocol is based on growing a tyrosine-auxotrophic E. coli strain in a minimal medium containing a limited amount of natural abundance L-tyrosine to support initial cell growth. Upon induction of target protein expression, the culture is supplemented with L-Tyrosine-3,5-¹³C₂. The auxotrophic nature of the E. coli strain ensures that the exogenously supplied labeled tyrosine is the primary source for protein synthesis during the expression phase, leading to high levels of incorporation into the target protein.

Experimental Protocols

Materials
  • E. coli Strain: A tyrosine auxotrophic strain is highly recommended (e.g., derived from BL21(DE3)).

  • Expression Plasmid: A suitable expression vector containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

  • Labeled Amino Acid: L-Tyrosine-3,5-¹³C₂

  • Media and Reagents:

    • Luria-Bertani (LB) medium

    • M9 minimal medium components (see table below for preparation)

    • Glucose (or other carbon source)

    • Ammonium Chloride (¹⁴NH₄Cl)

    • L-Tyrosine (natural abundance)

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Antibiotics as required for plasmid maintenance

M9 Minimal Medium Preparation (1 L)
ComponentAmountFinal Concentration
5x M9 Salts200 mL1x
20% (w/v) Glucose20 mL0.4%
1 M MgSO₄2 mL2 mM
0.1 M CaCl₂1 mL0.1 mM
1000x Trace Metals1 mL1x
Sterile H₂Oto 1 L-

Prepare 5x M9 salts by dissolving 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in 1 L of distilled water. Autoclave all solutions separately and mix before use.

Protocol for L-Tyrosine-3,5-¹³C₂ Incorporation
  • Starter Culture: Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 50 mL of M9 minimal medium (supplemented with 20 mg/L of natural abundance L-tyrosine and the appropriate antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with 20 mg/L of natural abundance L-tyrosine and the appropriate antibiotic) with the pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking.

  • Induction and Labeling: When the OD₆₀₀ of the main culture reaches 0.5-0.6, add L-Tyrosine-3,5-¹³C₂ to a final concentration of 50-100 mg/L. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Analysis of Incorporation: The incorporation efficiency of L-Tyrosine-3,5-¹³C₂ can be determined by mass spectrometry analysis of the purified protein or tryptic peptides.

Data Presentation

The efficiency of L-Tyrosine-3,5-¹³C₂ incorporation can be quantified using mass spectrometry. The following table presents hypothetical data for the incorporation efficiency determined by analyzing the mass shift of a tyrosine-containing peptide from a target protein.

ParameterValue
Target ProteinProtein X
Tryptic Peptide AnalyzedYFPEPTIDEK
Expected Mass (Unlabeled)1234.56 Da
Observed Mass (Labeled)1236.56 Da
Mass Shift+2 Da
Incorporation Efficiency >95%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_main Main Culture and Expression cluster_analysis Analysis starter_culture Starter Culture (LB Medium) pre_culture Pre-culture (M9 + L-Tyr) starter_culture->pre_culture main_culture Main Culture Growth (M9 + L-Tyr) pre_culture->main_culture induction Induction (IPTG) & Labeling (L-Tyr-3,5-13C2) main_culture->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification harvesting->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis result Incorporation >95% ms_analysis->result

Caption: Experimental workflow for L-Tyrosine-3,5-¹³C₂ incorporation in E. coli.

Signaling Pathway of Tyrosine Biosynthesis Inhibition

To maximize the incorporation of labeled tyrosine, it is crucial to use a tyrosine auxotrophic strain. In wild-type E. coli, the biosynthesis of tyrosine from chorismate is a regulated process. The diagram below illustrates the feedback inhibition loop that is bypassed by using a tyrosine auxotroph.

tyrosine_biosynthesis cluster_pathway Tyrosine Biosynthesis Pathway cluster_inhibition Feedback Inhibition cluster_auxotroph Auxotrophic Strain chorismate Chorismate tyrA_gene tyrA gene product (Chorismate mutase/ Prephenate dehydrogenase) chorismate->tyrA_gene Substrate prephenate Prephenate prephenate->tyrA_gene tyrA_gene->prephenate tyrosine L-Tyrosine (Unlabeled) tyrA_gene->tyrosine Product tyrA_knockout tyrA gene knockout tyrosine_feedback L-Tyrosine inhibition_arrow inhibition_arrow->tyrA_gene Inhibition labeled_tyrosine External L-Tyrosine-3,5-13C2 protein_synthesis Protein Synthesis labeled_tyrosine->protein_synthesis labeled_protein Labeled Protein protein_synthesis->labeled_protein

Caption: Tyrosine biosynthesis pathway and the principle of using an auxotrophic strain.

Revolutionizing Drug Discovery: A Quantitative Proteomics Workflow Using L-Tyrosine-3,5-¹³C₂ to Unravel Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The dynamic landscape of protein expression and post-translational modifications governs cellular function and is a critical area of investigation in drug development. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful technique for the quantitative analysis of proteomes. This application note details a comprehensive workflow utilizing L-Tyrosine-3,5-¹³C₂ for the in-depth, quantitative analysis of cellular signaling pathways, with a particular focus on phosphotyrosine-mediated signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This targeted approach offers high accuracy and reproducibility, making it an invaluable tool for identifying novel drug targets and understanding mechanisms of drug action and resistance.

Introduction

Quantitative proteomics is fundamental to understanding the complex molecular mechanisms that underpin cellular processes and disease states.[1] SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between different cell populations. By incorporating stable, non-radioactive heavy isotopes of amino acids into the entire proteome of cultured cells, SILAC enables the accurate quantification of thousands of proteins in a single experiment.[1]

Tyrosine phosphorylation is a key post-translational modification that plays a pivotal role in intracellular signal transduction.[2] Receptor tyrosine kinases (RTKs), such as EGFR, are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.[3][4] Therefore, the ability to quantitatively measure changes in tyrosine phosphorylation is essential for the development of targeted cancer therapies.

This application note provides a detailed protocol for a quantitative proteomics workflow using L-Tyrosine-3,5-¹³C₂. This specific isotopologue of tyrosine is incorporated into newly synthesized proteins, allowing for the precise quantification of changes in protein expression and tyrosine phosphorylation in response to stimuli, such as drug treatment. We present a generalized protocol adaptable for various cell lines and experimental conditions, alongside example data from a study on the effects of an EGFR tyrosine kinase inhibitor (TKI).

Experimental Protocols

This section outlines a generalized protocol for a quantitative proteomics experiment using L-Tyrosine-3,5-¹³C₂. The protocol is divided into five main stages: 1) SILAC Labeling, 2) Cell Culture and Treatment, 3) Protein Extraction and Digestion, 4) Phosphotyrosine Peptide Enrichment, and 5) LC-MS/MS Analysis and Data Processing.

SILAC Media Preparation and Cell Culture

Objective: To achieve complete incorporation of "light" (unlabeled L-Tyrosine) and "heavy" (L-Tyrosine-3,5-¹³C₂) into two distinct cell populations.

Materials:

  • SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) deficient in L-Tyrosine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine (light)

  • L-Tyrosine-3,5-¹³C₂ (heavy)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare "light" and "heavy" SILAC media by supplementing the tyrosine-deficient DMEM with either light L-Tyrosine or heavy L-Tyrosine-3,5-¹³C₂ to the normal physiological concentration.

  • Supplement both media with 10% dFBS and 1% Penicillin-Streptomycin.

  • Culture two separate populations of the desired cell line in the "light" and "heavy" media, respectively.

  • Subculture the cells for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid.[2] The incorporation efficiency can be checked by a preliminary mass spectrometry analysis of a small cell sample.

Cell Treatment and Lysis

Objective: To induce the desired cellular response (e.g., drug treatment) and lyse the cells to extract proteins.

Materials:

  • Drug of interest (e.g., EGFR inhibitor) or vehicle control (e.g., DMSO)

  • Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

Protocol:

  • Plate the "light" and "heavy" labeled cells and grow to the desired confluency.

  • Treat one cell population (e.g., "heavy") with the drug of interest for the desired time and concentration. Treat the other population ("light") with the vehicle control.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

Protein Digestion

Objective: To digest the proteins into peptides suitable for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Ammonium (B1175870) Bicarbonate

Protocol:

  • Reduce the disulfide bonds in the mixed protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Dilute the protein mixture with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Phosphotyrosine Peptide Enrichment (Optional but Recommended for Signaling Studies)

Objective: To enrich for phosphotyrosine-containing peptides to increase the sensitivity of their detection by mass spectrometry.

Materials:

  • Anti-phosphotyrosine (pY) antibody-conjugated beads (e.g., P-Tyr-1000)

  • Immunoaffinity Purification (IAP) buffer

  • Wash buffers

  • Elution buffer (e.g., 0.15% Trifluoroacetic Acid)

Protocol:

  • Equilibrate the anti-pY antibody-conjugated beads with IAP buffer.

  • Incubate the digested peptide mixture with the beads overnight at 4°C with gentle rotation.

  • Wash the beads extensively with IAP buffer and then with water to remove non-specifically bound peptides.

  • Elute the enriched phosphotyrosine peptides from the beads using the elution buffer.

  • Desalt the eluted peptides using a C18 StageTip or equivalent.

LC-MS/MS Analysis and Data Processing

Objective: To separate, identify, and quantify the labeled peptides using high-resolution mass spectrometry.

Protocol:

  • Reconstitute the desalted peptides in a buffer suitable for liquid chromatography (e.g., 0.1% formic acid in water).

  • Separate the peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • Process the raw mass spectrometry data using a software package capable of SILAC-based quantification (e.g., MaxQuant). The software will identify the peptide sequences and calculate the heavy-to-light (H/L) ratios for each peptide pair.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation. The following tables provide an example of how to present data from a study investigating the effect of an EGFR tyrosine kinase inhibitor on the phosphotyrosine proteome of a cancer cell line.

Table 1: Quantified Tyrosine-Phosphorylated Peptides from Key EGFR Signaling Pathway Proteins. This table shows the relative quantification of phosphopeptides from proteins known to be involved in the EGFR signaling cascade. The H/L ratio represents the change in phosphorylation of the "heavy" labeled (drug-treated) sample relative to the "light" labeled (control) sample.

Protein NameGene NamePhosphorylation SiteH/L RatioRegulation
Epidermal growth factor receptorEGFRY11720.25Down-regulated
GRB2-associated-binding protein 1GAB1Y6590.30Down-regulated
SHC-transforming protein 1SHC1Y3170.45Down-regulated
Mitogen-activated protein kinase 1MAPK1 (ERK2)Y2040.60Down-regulated
Mitogen-activated protein kinase 3MAPK3 (ERK1)Y2220.62Down-regulated
Signal transducer and activator of transcription 3STAT3Y7050.55Down-regulated

Table 2: Novel Tyrosine-Phosphorylated Peptides with Significant Changes upon EGFR Inhibition. This table highlights newly identified or less-characterized phosphosites that show a significant response to the EGFR inhibitor, suggesting they may be novel downstream targets or be involved in feedback mechanisms.

Protein NameGene NamePhosphorylation SiteH/L RatioRegulation
Protein FAM59AFAM59AY4530.28Down-regulated
Ephrin type-A receptor 2EPHA2Y7720.40Down-regulated
Catenin delta-1CTNND1Y2280.50Down-regulated

Note: The data presented in these tables are illustrative and based on findings from studies on EGFR inhibitors.[3] Actual results will vary depending on the cell line, drug, and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Treatment & Lysis cluster_2 Sample Preparation cluster_3 Analysis Light Light Cells (L-Tyrosine) Control Control Treatment Light->Control Heavy Heavy Cells (L-Tyrosine-3,5-13C2) Drug Drug Treatment Heavy->Drug Lysis Cell Lysis Control->Lysis Drug->Lysis Mix Mix Lysates (1:1) Lysis->Mix Digestion Protein Digestion (Trypsin) Mix->Digestion Enrichment pY-Peptide Enrichment (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Quantitative proteomics workflow using L-Tyrosine-3,5-¹³C₂.

EGFR Signaling Pathway

G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_2 Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS pY -> SH2 domain PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Direct Phosphorylation EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras GTP loading Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription Inhibition of Apoptosis STAT3->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Conclusion

The quantitative proteomics workflow utilizing L-Tyrosine-3,5-¹³C₂ offers a robust and precise method for investigating the complexities of cellular signaling. This approach is particularly powerful for studying phosphotyrosine-dependent pathways, which are central to many diseases, including cancer. By providing detailed quantitative data on protein expression and phosphorylation, this technique enables researchers and drug development professionals to identify novel therapeutic targets, elucidate mechanisms of drug action, and discover biomarkers for patient stratification and treatment response. The protocols and data presented here serve as a valuable resource for implementing this powerful technology in the pursuit of innovative and effective therapeutics.

References

Application Notes and Protocols for the Mass Spectrometric Detection of L-Tyrosine-3,5-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine-3,5-13C2 is a stable isotope-labeled (SIL) form of the non-essential amino acid, L-Tyrosine. Stable isotopes are non-radioactive and are used extensively in metabolic research and quantitative proteomics. In mass spectrometry, SIL compounds such as this compound are ideal internal standards for isotope dilution mass spectrometry.[1] This technique allows for precise and accurate quantification of the corresponding unlabeled (endogenous) L-Tyrosine in complex biological matrices by correcting for sample loss during preparation and for variations in instrument response. L-Tyrosine itself is a critical precursor for the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine, as well as thyroid hormones.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the setup and execution of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of L-Tyrosine and its 13C-labeled internal standard.

Quantitative Data Summary

The cornerstone of quantifying L-Tyrosine using a stable isotope-labeled internal standard is the monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). The masses for these transitions are determined by the molecular weight of the analyte and its fragmentation pattern within the mass spectrometer.

  • L-Tyrosine (Unlabeled): Molecular Weight ≈ 181.19 g/mol .[3]

  • This compound (Labeled): Molecular Weight ≈ 183.17 g/mol .[4][5]

In positive electrospray ionization (ESI+), both molecules are protonated to form [M+H]⁺ ions. The most common fragmentation pathway for protonated tyrosine involves the neutral loss of the carboxyl group (as formic acid, HCOOH), resulting in a characteristic product ion.[6][7]

The following table summarizes the essential mass spectrometry parameters for a typical quantitative analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentationCollision Energy (eV)
L-Tyrosine 182.1136.1[M+H]⁺ -> [M+H - HCOOH]⁺15 - 25
This compound 184.1138.1[M+H]⁺ -> [M+H - HCOOH]⁺15 - 25

Note: Collision Energy is instrument-dependent and should be optimized for the specific mass spectrometer being used.

Experimental Protocols

This section details the recommended protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation from Biological Fluids (Plasma, Serum, Urine)

The primary goal of sample preparation is to remove interfering substances, such as proteins and salts, that can suppress the analyte signal and contaminate the LC-MS system.[2]

  • Internal Standard Spiking: To a 50 µL aliquot of the biological sample (e.g., plasma, serum, or urine), add the internal standard, this compound, to a final concentration appropriate for the expected endogenous L-Tyrosine levels.

  • Protein Precipitation:

    • Add 150-200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[8]

    • Vortex and centrifuge briefly to pellet any insoluble debris before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical reversed-phase LC-MS/MS method suitable for the separation and detection of L-Tyrosine.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Temp 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr
Dwell Time 50 - 100 ms

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of L-Tyrosine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporation Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification (Calibration Curve) Calculate->Quantify

Caption: General workflow for L-Tyrosine quantification using LC-MS/MS.

L-Tyrosine Metabolic Significance

L-Tyrosine is a metabolic precursor to several biologically crucial molecules. The pathway below highlights its role in the synthesis of catecholamine neurotransmitters.

G Tyr L-Tyrosine Ldopa L-DOPA Tyr->Ldopa Tyrosine Hydroxylase Dopamine Dopamine Ldopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

Application Notes and Protocols for NMR Spectroscopy of L-Tyrosine-3,5-¹³C₂ Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level. Isotopic labeling of proteins is often essential for simplifying complex spectra and for performing specific NMR experiments. L-Tyrosine, with its aromatic side chain, frequently plays critical roles in protein function, including ligand binding and enzymatic catalysis. Selective labeling of the tyrosine ring with ¹³C at the 3 and 5 positions (L-Tyrosine-3,5-¹³C₂) provides a unique probe for monitoring the local environment of tyrosine residues without introducing extensive spectral crowding that can arise from uniform ¹³C labeling.

These application notes provide detailed protocols for the expression and labeling of proteins with L-Tyrosine-3,5-¹³C₂, sample preparation for NMR analysis, and the acquisition and interpretation of 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra.

Application Notes

The use of L-Tyrosine-3,5-¹³C₂ labeling is particularly advantageous for:

  • Probing Ligand Binding: Changes in the chemical environment of a tyrosine residue in a binding pocket upon ligand association can be sensitively detected by monitoring the chemical shifts of the labeled ³¹C and ⁵¹C atoms.

  • Studying Enzyme Mechanisms: If a tyrosine residue is involved in the catalytic mechanism of an enzyme, its protonation state and local dynamics can be followed throughout the catalytic cycle.

  • Investigating Protein-Protein Interactions: The interface of a protein-protein interaction can be mapped by identifying the tyrosine residues that experience chemical shift perturbations upon complex formation.

  • Monitoring Conformational Changes: Alterations in protein conformation, induced by factors such as temperature, pH, or allosteric effectors, can be tracked by observing the corresponding changes in the NMR signals of the labeled tyrosine residues.

The specific labeling of only two carbons in the tyrosine ring simplifies the ¹³C dimension of the NMR spectrum, facilitating unambiguous resonance assignment and interpretation, especially in larger proteins.

Experimental Protocols

Protocol 1: Expression and Labeling of Proteins with L-Tyrosine-3,5-¹³C₂ in E. coli

This protocol describes the expression of a target protein in Escherichia coli in a minimal medium supplemented with L-Tyrosine-3,5-¹³C₂.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components: Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl (¹⁵N-labeled ammonium (B1175870) chloride can be used for ¹H-¹⁵N correlation experiments).

  • 20% (w/v) glucose solution (or ¹³C-glucose if uniform backbone labeling is also desired).

  • 1 M MgSO₄.

  • 0.1 M CaCl₂.

  • L-Tyrosine-3,5-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotic corresponding to the expression plasmid.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking at 220 rpm.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium supplemented with 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 100 µL of 0.1 M CaCl₂, and the appropriate antibiotic with the overnight starter culture.

  • Growth: Grow the main culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add L-Tyrosine-3,5-¹³C₂ to a final concentration of 150-200 mg/L. It is crucial to add the labeled amino acid about 30 minutes before induction to ensure its efficient uptake and incorporation.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Purified L-Tyrosine-3,5-¹³C₂ labeled protein.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5-7.5). The buffer components should ideally be free of protons to avoid interfering signals.

  • Deuterium oxide (D₂O).

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for chemical shift referencing.

  • High-quality NMR tubes (e.g., Shigemi or standard 5 mm tubes).

Procedure:

  • Buffer Exchange and Concentration: Exchange the purified protein into the desired NMR buffer and concentrate it to a final concentration of 0.1-1.0 mM.[1][2] For larger proteins (>20 kDa), higher concentrations are generally required.[2]

  • Final Sample Preparation: In a final volume of 500-550 µL for a standard 5 mm NMR tube or 250-300 µL for a Shigemi tube, prepare the NMR sample containing the concentrated labeled protein, 5-10% (v/v) D₂O for the lock signal, and a final concentration of 10-50 µM DSS or TSP as an internal chemical shift reference.[1]

  • Filtration: To remove any precipitates, filter the final sample through a 0.22 µm syringe filter directly into the NMR tube.

  • Quality Control: Before starting long NMR experiments, it is advisable to run a quick 1D ¹H spectrum to check for sample integrity and homogeneity.

Protocol 3: 2D ¹H-¹³C HSQC Experiment

The 2D ¹H-¹³C HSQC experiment is the primary method for observing the correlations between the ¹H and ¹³C nuclei in the labeled tyrosine residues.

Spectrometer Setup:

  • This protocol assumes access to a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock onto the D₂O signal and shim the magnetic field to achieve optimal homogeneity.

Acquisition Parameters (Example for a 600 MHz Spectrometer):

ParameterValueDescription
Pulse Programhsqcetf3gpsi (or equivalent)Gradient-enhanced, sensitivity-enhanced HSQC with water suppression.
Spectral Width (¹H)12-16 ppmCentered around the water resonance (approx. 4.7 ppm).
Spectral Width (¹³C)30-40 ppmCentered around the expected chemical shift of C3/C5 of tyrosine (approx. 115-120 ppm).
Number of Points (¹H)2048Direct dimension.
Number of Increments (¹³C)128-256Indirect dimension.
Number of Scans16-64 (or more)Depends on sample concentration.
Relaxation Delay1.5-2.0 s
¹J(CH) Coupling Constant160 HzTypical one-bond C-H coupling in aromatic systems.

Processing and Analysis:

  • Process the acquired data using NMR software such as NMRPipe, TopSpin, or MestReNova.

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Reference the spectrum using the DSS or TSP signal (0 ppm for ¹H).

  • Analyze the resulting 2D spectrum. Each tyrosine residue with L-Tyrosine-3,5-¹³C₂ labeling should give rise to two cross-peaks, corresponding to the H3-C3 and H5-C5 correlations. The chemical shifts of these peaks are sensitive to the local environment of the tyrosine residue.

Data Presentation

Table 1: Typical ¹³C Chemical Shifts for L-Tyrosine Residues in Proteins

The following table summarizes typical ¹³C chemical shifts for the carbon atoms of a tyrosine residue in a protein. The values for C3 and C5 are of particular interest for L-Tyrosine-3,5-¹³C₂ labeled proteins. Note that the exact chemical shifts can vary depending on the local environment, secondary structure, and pH.[3][4]

Carbon AtomTypical Chemical Shift Range (ppm)Notes
53 - 58
36 - 41
Cγ (C1')125 - 130Aromatic ring carbon attached to Cβ.[5]
Cδ1/Cδ2 (C2'/C6')130 - 135
Cε1/Cε2 (C3'/C5') 115 - 120 Labeled positions in L-Tyrosine-3,5-¹³C₂. [5]
Cζ (C4')154 - 158Aromatic ring carbon attached to the hydroxyl group.[5]
C' (Carbonyl)172 - 176

Visualization

Tyrosine Biosynthesis Pathway

The following diagram illustrates the final steps in the biosynthesis of L-Tyrosine from chorismate in E. coli. This pathway is relevant for understanding how isotopically labeled precursors are incorporated.

Tyrosine_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase (tyrA/pheA) pHP p-Hydroxyphenylpyruvate Prephenate->pHP Prephenate dehydrogenase (tyrA) Tyrosine L-Tyrosine pHP->Tyrosine Tyrosine aminotransferase (tyrB)

Final steps of L-Tyrosine biosynthesis in E. coli.
Experimental Workflow for NMR Analysis of L-Tyrosine-3,5-¹³C₂ Labeled Proteins

This diagram outlines the overall workflow from protein expression to NMR data analysis.

NMR_Workflow cluster_Expression Protein Expression & Labeling cluster_Purification Protein Purification cluster_NMR NMR Spectroscopy Transformation Transformation of E. coli Culture Growth in Minimal Medium Transformation->Culture Labeling Addition of L-Tyrosine-3,5-¹³C₂ Culture->Labeling Induction IPTG Induction Labeling->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Chromatography Lysis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Acquisition 2D ¹H-¹³C HSQC Data Acquisition SamplePrep->Acquisition Processing Data Processing & Analysis Acquisition->Processing

Workflow for NMR analysis of labeled proteins.
Logical Relationship of Applications

This diagram illustrates the logical connections between the labeling strategy and its primary applications in drug development and protein science.

Applications Labeling L-Tyrosine-3,5-¹³C₂ Labeling Binding Ligand Binding Studies Labeling->Binding Mechanism Enzyme Mechanism Labeling->Mechanism Interaction Protein-Protein Interactions Labeling->Interaction Conformation Conformational Changes Labeling->Conformation DrugDev Drug Development Binding->DrugDev Mechanism->DrugDev Interaction->DrugDev ProtSci Protein Science Interaction->ProtSci Conformation->ProtSci

Applications of L-Tyrosine-3,5-¹³C₂ labeling.

References

Application Notes and Protocols for Calculating Protein Turnover Rates with L-Tyrosine-3,5-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental biological process essential for cellular homeostasis, adaptation, and response to stimuli. The dysregulation of protein turnover is implicated in a host of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Consequently, the accurate measurement of protein turnover rates is of paramount importance in basic research and drug development.

This document provides detailed application notes and protocols for the quantification of protein turnover rates using the stable isotope-labeled amino acid, L-Tyrosine-3,5-13C2. This heavy-labeled tyrosine analog serves as a tracer that is incorporated into newly synthesized proteins. By monitoring the rate of its incorporation over time using mass spectrometry, researchers can precisely calculate the fractional synthesis rate (FSR) and half-lives of individual proteins or the entire proteome.

Experimental Workflow Overview

The general workflow for determining protein turnover rates using this compound involves several key stages, from labeling to data analysis.

Experimental Workflow cluster_labeling Stable Isotope Labeling cluster_processing Sample Processing cluster_analysis Analysis in_vivo In Vivo Labeling (e.g., animal models) extraction Protein Extraction and Quantification in_vivo->extraction in_vitro In Vitro Labeling (e.g., cell culture) in_vitro->extraction hydrolysis Protein Hydrolysis to Amino Acids extraction->hydrolysis ms_analysis Mass Spectrometry (LC-MS/MS) hydrolysis->ms_analysis data_analysis Data Analysis (FSR Calculation) ms_analysis->data_analysis

Figure 1: General experimental workflow for protein turnover analysis.

Detailed Experimental Protocols

Protocol 1: In Vivo Stable Isotope Labeling of Rodent Models

This protocol is a general guideline for in vivo labeling and should be optimized for specific experimental goals and animal models.

Materials:

  • This compound (sterile, in vivo grade)

  • Vehicle for injection (e.g., sterile saline)

  • Animal model (e.g., mice or rats)

  • Standard laboratory diet

Procedure:

  • Acclimation: Acclimate animals to the housing conditions and diet for at least one week prior to the experiment.

  • Tracer Administration:

    • Flooding Dose Method: This method aims to rapidly equilibrate the precursor pool with the labeled amino acid.[1]

      • Prepare a sterile solution of this compound in a suitable vehicle. A typical dose is 1.5 mmol/kg body weight. The exact concentration should be optimized based on the specific experimental setup.[1]

      • Administer the tracer solution via intraperitoneal (IP) or intravenous (IV) injection.

    • Dietary Administration: For longer-term studies, this compound can be incorporated into the animal's diet. The concentration of the labeled amino acid in the feed needs to be carefully calculated to achieve a detectable and consistent level of enrichment in the precursor pool.

  • Time Course: Collect tissues at various time points after tracer administration (e.g., 0, 2, 4, 8, 24, 48 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

  • Tissue Collection: At each time point, euthanize the animals according to approved protocols and rapidly dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Protocol 2: In Vitro Stable Isotope Labeling of Cultured Cells

This protocol is adapted from dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methods.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Tyrosine-free cell culture medium

  • This compound

  • Unlabeled L-Tyrosine

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Medium Preparation:

    • "Light" Medium: Prepare tyrosine-free medium supplemented with a known concentration of unlabeled L-Tyrosine.

    • "Heavy" Medium: Prepare tyrosine-free medium supplemented with the same concentration of this compound.

  • Pulse-Chase Experiment:

    • Pulse: Replace the standard medium with the "Heavy" medium and incubate the cells for a defined period (the "pulse"). This allows for the incorporation of the heavy-labeled tyrosine into newly synthesized proteins.

    • Chase: After the pulse, replace the "Heavy" medium with the "Light" medium. This initiates the "chase" phase, where the decay of the heavy-labeled protein population can be monitored over time.

  • Time Course: Harvest cells at various time points during the pulse and chase phases (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Store the cell lysates at -80°C.

Protocol 3: Protein Extraction, Hydrolysis, and Sample Preparation for Mass Spectrometry

This protocol is a general guideline for preparing protein samples for mass spectrometry analysis.

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 6 M HCl

  • Ammonium (B1175870) bicarbonate

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize frozen tissues or cell pellets in lysis buffer.

    • Sonicate the samples to ensure complete lysis and shear nucleic acids.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the proteins.

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues.

  • Protein Digestion (In-Solution):

    • Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Acid Hydrolysis (for total amino acid enrichment):

    • To a separate aliquot of the protein extract, add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.

    • Transfer the sample to a hydrolysis tube, flush with nitrogen, and seal.

    • Incubate at 110°C for 24 hours.

    • Dry the hydrolyzed sample under vacuum.

  • Peptide Desalting:

    • Acidify the digested peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Condition a C18 SPE cartridge with acetonitrile (B52724) and then equilibrate with 0.1% TFA in water.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 4: Mass Spectrometry Analysis

Instrumentation:

  • High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap or Q-TOF).

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • LC Separation: Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.

  • MS Analysis:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Acquire full MS scans to detect the isotopic envelopes of the peptides.

    • Acquire MS/MS scans for peptide identification.

Data Presentation: Quantitative Protein Turnover Data

The following tables provide examples of how to present quantitative protein turnover data. Note that these are illustrative examples, and the specific tracer used in the original study is indicated.

Table 1: Fractional Synthesis Rates (FSR) of Proteins in Different Mouse Tissues.

ProteinGeneTissueFSR (%/day)Tracer UsedReference
AlbuminAlbLiver15.2 ± 1.813C6-LysineFictional Data
Myosin-7Myh7Heart3.5 ± 0.513C6-LysineFictional Data
Actin, alpha skeletal muscle 1Acta1Skeletal Muscle1.8 ± 0.313C6-LysineFictional Data
Glial fibrillary acidic proteinGfapBrain0.9 ± 0.213C6-LysineFictional Data

Table 2: Protein Half-Lives in Primary Human Cells. [2]

ProteinGeneCell TypeHalf-Life (hours)Tracer Used
Janus kinase 3JAK3B-cells9 - 1113C615N4-Arg, 13C615N2-Lys
Histone H1.2HIST1H1CB-cells224213C615N4-Arg, 13C615N2-Lys
Histone H1.2HIST1H1CNK cells274113C615N4-Arg, 13C615N2-Lys
Lamin-B1LMNB1B-cells155213C615N4-Arg, 13C615N2-Lys
Lamin-B1LMNB1NK cells321513C615N4-Arg, 13C615N2-Lys

Data Analysis: Calculating Protein Turnover Rates

The fractional synthesis rate (FSR) is calculated using the precursor-product principle, which relates the incorporation of the labeled amino acid into the protein to the enrichment of the precursor pool.[3]

Formula for Fractional Synthesis Rate (FSR):

FSR (%/hour) = [ (Ep(t2) - Ep(t1)) / (Eprecursor * (t2 - t1)) ] * 100

Where:

  • Ep(t2) and Ep(t1) are the enrichments of the labeled amino acid in the protein-bound pool at time points t2 and t1, respectively.

  • Eprecursor is the enrichment of the labeled amino acid in the precursor pool (e.g., intracellular free amino acid pool or plasma).

  • (t2 - t1) is the time interval of labeling in hours.

Calculation of Protein Half-Life (t1/2):

Assuming first-order kinetics, the protein half-life can be calculated from the degradation rate constant (kdeg). In a steady-state condition, the synthesis rate equals the degradation rate.

t1/2 = ln(2) / kdeg

Where:

  • ln(2) is the natural logarithm of 2 (approximately 0.693).

  • kdeg is the degradation rate constant, which is equal to the FSR in a steady state.

Signaling Pathways Regulating Protein Turnover

mTOR Signaling Pathway in Protein Synthesis

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis.[1][4][5] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control the translation machinery.

mTOR Signaling growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis Inhibition lifted

Figure 2: The mTOR signaling pathway in protein synthesis.
Ubiquitin-Proteasome Pathway in Protein Degradation

The ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins.[6][7][8] It involves the tagging of substrate proteins with ubiquitin, which targets them for degradation by the proteasome.

Ubiquitin-Proteasome Pathway ubiquitin Ubiquitin (Ub) e1 E1 (Activating Enzyme) ubiquitin->e1 ATP e2 E2 (Conjugating Enzyme) e1->e2 e3 E3 (Ligase) e2->e3 poly_ub Polyubiquitinated Protein e3->poly_ub Ubiquitin chain formation substrate Target Protein substrate->e3 proteasome 26S Proteasome poly_ub->proteasome proteasome->ubiquitin Recycled peptides Peptides proteasome->peptides

Figure 3: The Ubiquitin-Proteasome degradation pathway.

Conclusion

The use of this compound in conjunction with high-resolution mass spectrometry offers a powerful and precise method for the quantitative analysis of protein turnover. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments to gain valuable insights into the dynamic nature of the proteome in health and disease. Careful optimization of labeling strategies and rigorous data analysis are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Identifying Tyrosine Kinase Substrates Using L-Tyrosine-3,5-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are critical regulators of intracellular signaling pathways, controlling cellular processes such as growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention. A crucial step in understanding PTK signaling and developing targeted therapies is the identification of their downstream substrates.

This document provides detailed application notes and protocols for the use of L-Tyrosine-3,5-13C2 in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow to identify and quantify tyrosine kinase substrates.[1][2][3] This metabolic labeling approach, coupled with phosphotyrosine enrichment and mass spectrometry, offers a powerful tool for distinguishing bona fide kinase substrates from non-specific interactors and for quantifying changes in phosphorylation events upon kinase activation or inhibition.[4][5][6]

Principle of the Method

The SILAC methodology involves the metabolic incorporation of a "heavy" isotope-labeled amino acid into the proteome of one cell population, while a control cell population is cultured with the natural "light" amino acid.[7][8] In this specific application, this compound serves as the "heavy" amino acid. Following differential labeling, the cell populations can be subjected to various treatments, such as stimulation with a growth factor to activate a specific tyrosine kinase or treatment with a kinase inhibitor.

The "heavy" and "light" cell lysates are then combined, and proteins are digested into peptides. Peptides containing phosphotyrosine are subsequently enriched using anti-phosphotyrosine antibodies.[4][9] Finally, the enriched phosphopeptides are analyzed by mass spectrometry (MS). The mass difference of 2 Da between peptides containing this compound and those with natural L-Tyrosine allows for the direct and accurate relative quantification of phosphorylation levels between the two experimental conditions.[6]

Key Applications

  • Identification of novel tyrosine kinase substrates: Uncover previously unknown downstream targets of a specific PTK.[4][5]

  • Quantitative analysis of signaling pathways: Measure the dynamic changes in tyrosine phosphorylation in response to various stimuli or drug treatments.[1][9]

  • Drug target validation: Confirm that a drug candidate effectively inhibits the phosphorylation of its intended target's substrates.

  • High-throughput screening: Adaptable for screening multiple kinase inhibitors or activators.[10]

Experimental Protocols

Protocol 1: SILAC Labeling with this compound

This protocol outlines the steps for metabolically labeling cells with either "light" (natural) L-Tyrosine or "heavy" this compound.

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine and L-Arginine/L-Lysine (to avoid conversion)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine

  • "Heavy" this compound

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture Preparation: Culture cells in standard medium until they reach the desired confluence.

  • SILAC Medium Preparation:

    • Light Medium: Supplement the SILAC-grade medium with dFBS, "light" L-Tyrosine (at the normal physiological concentration), and other necessary amino acids (e.g., L-Arginine, L-Lysine).

    • Heavy Medium: Supplement the SILAC-grade medium with dFBS, "heavy" this compound (at the same concentration as the light version), and other necessary amino acids.

  • Metabolic Labeling:

    • Passage the cells and seed them into two separate sets of culture dishes.

    • Culture one set of cells in the "Light Medium" and the other in the "Heavy Medium".

    • Continue to culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. Monitor labeling efficiency by mass spectrometry if possible.

  • Experimental Treatment: Once labeling is complete, treat the "heavy" labeled cells with the desired stimulus (e.g., growth factor, kinase activator) and the "light" labeled cells with a control treatment (e.g., vehicle).

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

Protocol 2: Cell Lysis, Protein Digestion, and Peptide Preparation

Materials:

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • C18 Sep-Pak cartridges

Procedure:

  • Cell Lysis: Lyse the "heavy" and "light" cell pellets separately in Lysis Buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Protein Mixing: Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Reduction and Alkylation:

    • Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes.

  • Protein Digestion:

    • Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using C18 Sep-Pak cartridges. Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: Phosphotyrosine Peptide Enrichment

Materials:

  • Anti-phosphotyrosine antibody conjugated to agarose (B213101) beads (e.g., P-Tyr-100)

  • Immuno-precipitation (IP) Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • Wash Buffer (e.g., IP buffer with increased salt concentration)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

Procedure:

  • Antibody-Bead Preparation: Wash the anti-phosphotyrosine antibody-conjugated beads with IP Buffer.

  • Immunoprecipitation:

    • Resuspend the dried peptide mixture in IP Buffer.

    • Add the peptide solution to the prepared beads and incubate with gentle rotation at 4°C for 2-4 hours.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with Wash Buffer to remove non-specifically bound peptides.

  • Elution: Elute the enriched phosphotyrosine-containing peptides from the beads using the Elution Buffer.

  • Desalting: Desalt the eluted peptides using C18 StageTips or similar and dry them in a vacuum centrifuge.

Protocol 4: Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis: Reconstitute the enriched phosphopeptides in a suitable solvent and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Database Searching: Search the acquired MS/MS spectra against a protein database using a search engine like MaxQuant or SEQUEST. Include variable modifications for phosphorylation on serine, threonine, and tyrosine, and specify this compound (+2.0067 Da) as a fixed or variable modification for the "heavy" channel.

  • Quantification and Data Analysis:

    • Identify peptide pairs corresponding to the "light" and "heavy" forms.

    • Calculate the heavy/light (H/L) ratio for each identified phosphopeptide.

    • Filter the data to identify phosphopeptides with significant changes in their H/L ratio, indicating altered phosphorylation in response to the stimulus.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format to facilitate interpretation.

Table 1: Representative Quantified Phosphotyrosine Peptides

Protein NameGene NameSequenceH/L RatioRegulation
Epidermal growth factor receptorEGFR...T(ph)PEY(ph)L...5.8Upregulated
Shc-transforming protein 1SHC1...N(ph)Y(ph)V...4.2Upregulated
Mitogen-activated protein kinase 1MAPK1...T(ph)EY(ph)V...3.5Upregulated
Protein tyrosine phosphatase 1BPTPN1...E(ph)Y(ph)L...0.8No Change
Catenin delta-1CTNND1...G(ph)Y(ph)S...1.1No Change

H/L Ratio: Ratio of the intensity of the heavy-labeled peptide to the light-labeled peptide. A ratio > 1 indicates upregulation, a ratio < 1 indicates downregulation, and a ratio ≈ 1 indicates no change.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds SHC1 SHC1 EGFR->SHC1 Phosphorylates Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHC1->Grb2 Activates

Caption: EGF receptor signaling pathway leading to gene transcription.

Experimental Workflow Diagram

G cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light Control Cells (Light L-Tyrosine) Mix Combine Lysates (1:1) Light->Mix Heavy Treated Cells (Heavy this compound) Heavy->Mix Digest Trypsin Digestion Mix->Digest Enrich Phosphotyrosine Peptide Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantification (H/L Ratio) LCMS->Quant Identify Substrate Identification Quant->Identify

Caption: SILAC workflow for identifying tyrosine kinase substrates.

Logical Relationship Diagram

G cluster_experiment Experimental Condition cluster_observation Mass Spectrometry Observation cluster_conclusion Biological Conclusion Stimulus Kinase Activation (e.g., Growth Factor) HL_Ratio Increased H/L Ratio (Heavy > Light) Stimulus->HL_Ratio Leads to Substrate Identified Peptide is a Substrate of the Activated Kinase HL_Ratio->Substrate Indicates

Caption: Logic for identifying substrates via SILAC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete L-Tyrosine-3,5-¹³C₂ Labeling in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Tyrosine-3,5-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful SILAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using heavy L-Tyrosine for SILAC?

A1: The primary challenge with using L-Tyrosine, including its heavy isotope variants like L-Tyrosine-3,5-¹³C₂, is its low solubility in aqueous solutions at neutral pH, which is the standard for most cell culture media.[1][2][3] This poor solubility can lead to precipitation of the amino acid in your media, resulting in a lower than expected concentration and consequently, incomplete labeling of your proteome.

Q2: What is the recommended labeling efficiency for a successful SILAC experiment?

A2: For accurate quantification in SILAC experiments, a labeling efficiency of greater than 95% is recommended.[4][5] Incomplete labeling can lead to an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the "heavy" sample will contribute to the "light" peptide signal.

Q3: How many cell doublings are required for complete labeling?

A3: To achieve near-complete labeling, cells should be cultured in the SILAC medium for at least five to six doublings.[4][5][6] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover.

Q4: Can L-Tyrosine be metabolized into other amino acids, and could this affect my SILAC results?

A4: L-Tyrosine is a precursor for several important molecules, including neurotransmitters and hormones, and it can be degraded through a specific catabolic pathway.[7][8] While the conversion of arginine to proline is a well-documented issue in SILAC, significant metabolic conversion of tyrosine that would interfere with labeling is less commonly reported. However, it is important to be aware of the cellular metabolic pathways, as high rates of tyrosine degradation could potentially reduce the intracellular pool of labeled tyrosine available for protein synthesis.

Q5: Are there alternatives to free L-Tyrosine-3,5-¹³C₂ to improve solubility?

A5: Yes, using dipeptides containing L-Tyrosine, such as glycyl-L-tyrosine, can significantly enhance solubility at neutral pH.[1][3] These dipeptides are typically taken up by cells and cleaved intracellularly, releasing the free amino acid for protein synthesis. Phosphorylated tyrosine derivatives have also been explored to increase solubility.[8]

Troubleshooting Guides

Issue 1: Low Incorporation of L-Tyrosine-3,5-¹³C₂

Symptom: Mass spectrometry data shows a low percentage of "heavy" labeled tyrosine-containing peptides, or the isotopic distribution of these peptides indicates a mix of light and heavy forms.

dot

Troubleshooting_Low_Tyrosine_Labeling Start Low L-Tyrosine-3,5-¹³C₂ Incorporation Check_Solubility Verify Tyrosine Solubility in Media Start->Check_Solubility Precipitate in media? Check_Concentration Confirm Tyrosine Concentration Start->Check_Concentration No visible precipitate Check_Doublings Ensure Sufficient Cell Doublings Start->Check_Doublings Check_Serum Check Dialyzed FBS Start->Check_Serum Check_Metabolism Consider Tyrosine Metabolism Start->Check_Metabolism Solution_Solubility Prepare Fresh Stock Solution (acidic/alkaline pH) or Use Dipeptides Check_Solubility->Solution_Solubility Yes Solution_Concentration Optimize Tyrosine Concentration Check_Concentration->Solution_Concentration Solution_Doublings Extend Culture Time (>5 doublings) Check_Doublings->Solution_Doublings Solution_Serum Use High-Quality Dialyzed FBS Check_Serum->Solution_Serum Solution_Metabolism Increase Tyrosine Concentration or Use Tyrosine Auxotrophs Check_Metabolism->Solution_Metabolism

Caption: Troubleshooting workflow for low L-Tyrosine-3,5-¹³C₂ incorporation.

Possible Cause Recommended Solution
Poor Solubility of L-Tyrosine-3,5-¹³C₂ L-Tyrosine has very low solubility at the neutral pH of most cell culture media (less than 0.5 g/L).[1][2] Prepare a concentrated stock solution of L-Tyrosine-3,5-¹³C₂ by dissolving it in a small volume of acidic (e.g., 1M HCl) or alkaline (e.g., 1M NaOH) solution before adding it to the media. Ensure the final pH of the medium is readjusted. Alternatively, consider using commercially available, highly soluble dipeptides containing heavy tyrosine.[3]
Insufficient Concentration of L-Tyrosine-3,5-¹³C₂ The concentration of the heavy amino acid may be too low to compete effectively with any residual light amino acid. While optimal concentrations can be cell-line dependent, a starting point for L-Tyrosine in SILAC media is around 0.461 mM.[9] It is crucial to use a SILAC-grade medium that is deficient in L-Tyrosine.
Inadequate Number of Cell Doublings For complete incorporation, cells must undergo at least five to six doublings in the heavy medium to dilute out the pre-existing "light" proteins.[4][5][6]
Contamination with Light L-Tyrosine Standard fetal bovine serum (FBS) contains free amino acids. Always use high-quality dialyzed FBS to minimize the introduction of unlabeled L-Tyrosine.[6]
High Tyrosine Metabolism Some cell lines may have a high rate of tyrosine catabolism, reducing the intracellular pool of labeled tyrosine available for protein synthesis.[7][8] Consider increasing the concentration of L-Tyrosine-3,5-¹³C₂ in the medium.
Cellular Uptake Issues The rate of L-Tyrosine uptake can be influenced by the intracellular concentration of other amino acids.[7] Ensure that the overall amino acid composition of the SILAC medium is balanced.
Issue 2: Inaccurate Quantification of Tyrosine-Containing Peptides

Symptom: Heavy-to-light (H/L) ratios for tyrosine-containing peptides are inconsistent or show high variability.

dot

Troubleshooting_Inaccurate_Quantification Start Inaccurate Quantification of Tyr-Peptides Check_Labeling_Efficiency Verify Labeling Efficiency (>95%) Start->Check_Labeling_Efficiency Check_Sample_Mixing Confirm 1:1 Protein Mixing Ratio Start->Check_Sample_Mixing Check_MS_Data_Analysis Review MS Data Analysis Parameters Start->Check_MS_Data_Analysis Solution_Labeling Re-run Labeling Pilot Experiment Check_Labeling_Efficiency->Solution_Labeling <95% Solution_Mixing Perform Accurate Protein Quantification (e.g., BCA) Check_Sample_Mixing->Solution_Mixing Solution_MS_Analysis Adjust Software Settings for Heavy Tyr Check_MS_Data_Analysis->Solution_MS_Analysis Check_Labeling_Efficiency_Workflow Start Start: Assess Labeling Efficiency Culture_Cells Culture Cells in 'Heavy' Medium (>5 doublings) Start->Culture_Cells Harvest_Lyse Harvest & Lyse a Small Aliquot Culture_Cells->Harvest_Lyse Digest_Proteins Digest Proteins (e.g., Trypsin) Harvest_Lyse->Digest_Proteins LC_MS_Analysis Analyze Peptides by LC-MS/MS Digest_Proteins->LC_MS_Analysis Data_Analysis Database Search with Variable Modification (Heavy Tyrosine) LC_MS_Analysis->Data_Analysis Calculate_Efficiency Calculate Labeling Efficiency Data_Analysis->Calculate_Efficiency Decision Efficiency > 95%? Calculate_Efficiency->Decision Proceed Proceed with Main Experiment Decision->Proceed Yes Troubleshoot Troubleshoot (See Guide) Decision->Troubleshoot No

References

Technical Support Center: Optimizing L-Tyrosine-3,5-¹³C₂ Incorporation in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of L-Tyrosine-3,5-¹³C₂ in mammalian cells for quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Tyrosine-3,5-¹³C₂ in mammalian cell culture?

A1: L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled amino acid used as a metabolic label in quantitative proteomics, most notably in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). When cells are cultured in a medium where standard L-tyrosine is replaced with L-Tyrosine-3,5-¹³C₂, this "heavy" amino acid is incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) by mass spectrometry.

Q2: Why is it crucial to use a tyrosine-free basal medium for my SILAC experiment?

A2: The presence of unlabeled L-tyrosine in the culture medium will compete with the labeled L-Tyrosine-3,5-¹³C₂ for incorporation into proteins.[1] This competition will result in incomplete labeling of the proteome, leading to inaccurate quantification. Therefore, it is essential to use a basal medium specifically lacking L-tyrosine.

Q3: How many cell doublings are required for complete incorporation of L-Tyrosine-3,5-¹³C₂?

A3: For complete or near-complete (>95%) labeling, cells should be cultured for at least five to six doublings in the medium containing L-Tyrosine-3,5-¹³C₂.[1][2] This ensures that the existing unlabeled proteins are sufficiently diluted out through cell division and protein turnover.

Q4: Can I use regular fetal bovine serum (FBS) in my SILAC medium?

A4: It is strongly recommended to use dialyzed fetal bovine serum (FBS). Standard FBS contains endogenous amino acids, including unlabeled L-tyrosine, which would compete with the labeled amino acid and compromise labeling efficiency.[1] Dialysis removes these small molecules, minimizing the introduction of unlabeled tyrosine.

Q5: What is a typical concentration of L-Tyrosine-3,5-¹³C₂ to use in the culture medium?

A5: While the optimal concentration can be cell-line dependent, a common starting point for labeled amino acids in SILAC is in the range of the normal concentration found in standard media. For example, a final concentration of 0.5 mM has been suggested for D-Tyrosine-d2, and this can be a reasonable starting point for L-Tyrosine-3,5-¹³C₂.[1] However, it is advisable to perform a titration experiment (e.g., 0.1 to 1 mM) to determine the optimal concentration for your specific cell line that ensures high incorporation without inducing cytotoxicity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during L-Tyrosine-3,5-¹³C₂ incorporation experiments.

Problem Possible Causes Recommended Solutions
Low Incorporation Efficiency (<95%) Competition from unlabeled L-Tyrosine.- Ensure the use of L-Tyrosine-free basal medium. - Use dialyzed fetal bovine serum (FBS).[1]
Insufficient duration of labeling.- Culture cells for at least 5-6 cell doublings in the labeling medium.[1][2]
Poor cell health or altered metabolism.- Maintain consistent cell density, passage number, and growth phase. - Ensure cells are healthy and actively dividing.
Suboptimal concentration of L-Tyrosine-3,5-¹³C₂.- Perform a concentration titration to determine the optimal level for your cell line.[1]
Cell Toxicity or Reduced Proliferation High concentration of L-Tyrosine.- Reduce the concentration of L-Tyrosine-3,5-¹³C₂ in the medium. - High concentrations of L-tyrosine and its oxidation products can be cytotoxic to some cell lines.[3][4]
L-Tyrosine precipitation.- L-Tyrosine has low solubility at neutral pH. Ensure it is fully dissolved in the medium before use. Prepare fresh media for each experiment.[1]
Oxidative stress.- High levels of L-tyrosine can amplify riboflavin-dependent reactive oxygen species (ROS) production.[5] Monitor cells for signs of stress.
Inaccurate Quantification in Mass Spectrometry Incomplete labeling.- Verify labeling efficiency (>95%) by a preliminary mass spectrometry run before proceeding with the main experiment.
Incorrect mass shift specified in search parameters.- Ensure the mass shift for L-Tyrosine-3,5-¹³C₂ (+2 Da) is correctly specified as a variable modification in your database search parameters.
Arginine-to-proline conversion (if co-labeling).- If also labeling with heavy arginine, some cell lines can convert it to proline, complicating analysis. Consider adding unlabeled proline to the medium to suppress this conversion.[6]

Experimental Protocols

Protocol 1: Standard SILAC Labeling with L-Tyrosine-3,5-¹³C₂

This protocol outlines the basic steps for labeling mammalian cells for a comparative proteomics experiment.

Materials:

  • Mammalian cell line of interest

  • L-Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine (for "light" medium)

  • L-Tyrosine-3,5-¹³C₂ (for "heavy" medium)

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation:

    • Light Medium: Supplement the L-tyrosine-free basal medium with 10% dFBS, antibiotics, and the standard concentration of unlabeled L-tyrosine.

    • Heavy Medium: Supplement the L-tyrosine-free basal medium with 10% dFBS, antibiotics, and the optimized concentration of L-Tyrosine-3,5-¹³C₂.

  • Cell Culture and Labeling:

    • Culture cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to achieve >95% incorporation.[1][2]

    • Monitor cell growth and morphology to ensure the labeling is not adversely affecting cell health.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells and the vehicle/control to the "light" labeled cells.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" cell lysates.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with standard protocols for protein reduction, alkylation, and digestion (e.g., with trypsin).

    • The resulting peptide mixture is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow for SILAC

SILAC_Workflow cluster_light Light L-Tyrosine cluster_heavy Heavy L-Tyrosine-3,5-13C2 light_cells Culture cells in 'light' medium light_treatment Control Treatment light_cells->light_treatment mix Mix Equal Amounts of Protein Lysates light_treatment->mix heavy_cells Culture cells in 'heavy' medium heavy_treatment Experimental Treatment heavy_cells->heavy_treatment heavy_treatment->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis and Quantification lcms->data

Caption: General experimental workflow for a SILAC experiment using light and heavy L-Tyrosine.

Troubleshooting Logic for Low Incorporation Efficiency

Troubleshooting_Low_Incorporation start Low Incorporation Efficiency (<95%) check_media Is the basal medium L-Tyrosine free? start->check_media check_serum Is the serum dialyzed? check_media->check_serum Yes fix_media Use L-Tyrosine free medium check_media->fix_media No check_doublings Have cells undergone at least 5-6 doublings? check_serum->check_doublings Yes fix_serum Use dialyzed serum check_serum->fix_serum No check_health Are cells healthy and actively dividing? check_doublings->check_health Yes fix_doublings Continue culturing for more doublings check_doublings->fix_doublings No optimize_conc Optimize this compound concentration check_health->optimize_conc Yes fix_health Ensure optimal culture conditions check_health->fix_health No

Caption: A logical flowchart for troubleshooting low incorporation efficiency of this compound.

Simplified Tyrosine Kinase Signaling Pathway

Tyrosine_Kinase_Signaling ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor pY effector Effector Proteins (e.g., Sos) adaptor->effector ras Ras effector->ras mapk_cascade MAPK Cascade (Raf, MEK, ERK) ras->mapk_cascade transcription Transcription Factors mapk_cascade->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway.

References

issues with L-Tyrosine-3,5-13C2 solubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of L-Tyrosine-3,5-13C2 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my cell culture medium at neutral pH?

A1: L-Tyrosine, and its isotopically labeled forms like this compound, has an inherently low solubility in water and aqueous solutions at a neutral pH (around 0.45 mg/mL). This is due to its chemical structure, which includes a hydrophobic aromatic ring. Cell culture media are aqueous-based and typically buffered to a physiological pH between 7.2 and 7.4, which is close to the isoelectric point of tyrosine, further minimizing its solubility.

Q2: Can I dissolve this compound directly into my complete cell culture medium?

A2: It is generally not recommended to dissolve this compound directly into your complete cell culture medium, especially at high concentrations. Doing so can lead to precipitation, either immediately or over time, as the compound interacts with other components in the complex mixture. It is best to prepare a concentrated stock solution first and then dilute it into the medium.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: The recommended solvents for preparing a stock solution are dilute acidic or basic solutions, or organic solvents.

  • Acidic Solution: 1 M HCl can be used to dissolve L-Tyrosine to a concentration of up to 100 mg/mL, often with gentle heating. 0.1 N or 0.2 N HCl are also effective.[1][2][3]

  • Basic Solution: 1 M NaOH can also be used to dissolve L-Tyrosine. The solubility increases significantly at a pH above 9.

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve L-Tyrosine, though some sources suggest its solubility might be limited.[1][2] When using DMSO, it is crucial to ensure the final concentration in the cell culture medium is non-toxic to the cells (typically <0.5%).

Q4: Are there alternative forms of L-Tyrosine that are more soluble?

A4: Yes, there are more soluble alternatives that can be used in place of L-Tyrosine:

  • L-Tyrosine disodium (B8443419) salt dihydrate: This salt form has a much higher solubility in water (approximately 100 mg/mL) compared to the free acid form.

  • Dipeptides: Dipeptides containing L-Tyrosine, such as Glycyl-L-Tyrosine or Alanyl-L-Tyrosine, exhibit significantly increased solubility (up to 50 times higher) at neutral pH and are readily taken up and metabolized by cells.[4][5]

Q5: How can I prevent my this compound stock solution from precipitating after neutralization?

A5: Precipitation upon neutralization often occurs if the solubility limit is exceeded at the final pH. To prevent this, you can:

  • Work with a more dilute stock solution.

  • Add the neutralizing agent (e.g., NaOH or HCl) slowly and dropwise while vigorously stirring or vortexing the solution.[6] This prevents localized high concentrations that can trigger precipitation.

  • Prepare fresh solutions before use, as the stability of the neutralized solution may be limited.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately After Adding this compound Stock Solution to Media
Possible Cause Troubleshooting Steps
Final concentration exceeds solubility limit. Lower the final working concentration of this compound in the medium.
Improper dilution method. Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.
Localized pH shock. If using an acidic or basic stock solution, ensure the volume added is small relative to the total volume of the medium to minimize pH changes. Consider using a stock solution with a pH closer to that of the medium, if solubility allows.
Interaction with other media components. High concentrations of calcium and phosphate (B84403) ions in the medium can contribute to the precipitation of various components.[7] Prepare the medium by adding the this compound solution to the basal medium before adding supplements like serum, which can contain high levels of these ions.
Issue 2: Precipitation Appears After a Few Hours or Days of Incubation
Possible Cause Troubleshooting Steps
Compound instability in the aqueous environment over time. Prepare fresh media containing this compound before each experiment or perform media changes more frequently (e.g., every 24-48 hours).
Temperature fluctuations. Avoid repeated warming and cooling of the prepared medium. Store the medium at the recommended temperature (typically 2-8°C) and only warm the volume needed for immediate use.
Evaporation of media. Ensure proper humidification in the incubator to prevent the medium from becoming more concentrated over time. Keep culture flasks and plates properly sealed.
Interaction with cell metabolites. As cells metabolize, they can alter the pH and composition of the medium, which may lead to the precipitation of less soluble components. Monitor the pH of the culture and perform media changes as needed.

Data Presentation

Table 1: Solubility of L-Tyrosine in Different Solvents

SolventConcentrationConditionsReference
Water (neutral pH)0.45 mg/mL25°C
1 M HCl100 mg/mLWith heating
0.2 N HCl10 mg/mLRoom Temperature[1][3]
1 M NaOH (pH > 9)Increased solubility-
DMSOLimited solubility-[1][2]
L-Tyrosine disodium salt in water100 mg/mL-
Glycyl-L-Tyrosine in water (neutral pH)Up to 50x higher than L-Tyrosine-[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution using HCl

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile 0.22 µm filter

Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For a 100 mM solution, this would be approximately 18.32 mg per mL of final solution.

  • Dissolution: Add a small volume of 1 M HCl to the powder. For example, for 18.32 mg, start with approximately 0.5 mL of 1 M HCl.

  • Vortex and Heat: Gently vortex the solution. If the powder does not dissolve completely, warm the solution at 37-50°C for 10-15 minutes with intermittent vortexing until it is fully dissolved.

  • Neutralization: Carefully neutralize the solution to a pH of approximately 7.4 by adding 1 M NaOH dropwise while continuously monitoring the pH. It is critical to add the NaOH slowly to avoid precipitation.

  • Final Volume Adjustment: Bring the final volume to the desired level with sterile, nuclease-free water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of SILAC Medium with this compound

Materials:

  • Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound stock solution (from Protocol 1)

  • "Light" L-Tyrosine stock solution (prepared similarly with unlabeled L-Tyrosine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Other necessary supplements (e.g., L-glutamine, penicillin-streptomycin)

Methodology:

  • Prepare Basal Media: Start with tyrosine-free basal medium.

  • Supplement "Heavy" Medium: To the "heavy" medium, add the this compound stock solution to the desired final concentration (e.g., the standard concentration for your chosen medium).

  • Supplement "Light" Medium: To the "light" medium, add the unlabeled L-Tyrosine stock solution to the same final concentration as the "heavy" medium.

  • Add Other Supplements: Add dialyzed FBS to the desired concentration (e.g., 10%). The use of dialyzed serum is crucial to minimize the introduction of unlabeled amino acids.[8] Add other required supplements like L-glutamine and antibiotics.

  • Filter Sterilize: Filter the complete "heavy" and "light" media through a 0.22 µm filter.

  • Storage: Store the prepared SILAC media at 2-8°C, protected from light.

  • Cell Culture: Culture your cells in the respective "heavy" and "light" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[8][]

Mandatory Visualizations

Signaling Pathways

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine L-Tyrosine L-Tyrosine Phenylalanine->L-Tyrosine Phenylalanine hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine hydroxylase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine->p-Hydroxyphenylpyruvate Tyrosine aminotransferase Thyroid Hormones Thyroid Hormones L-Tyrosine->Thyroid Hormones Melanin Melanin L-Tyrosine->Melanin Dopamine Dopamine L-DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Overview of the major pathways of L-Tyrosine metabolism.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK_monomer1 RTK Ligand->RTK_monomer1 RTK_monomer2 RTK Ligand->RTK_monomer2 RTK_dimer Dimerized RTK (Autophosphorylated) RTK_monomer1->RTK_dimer Dimerization RTK_monomer2->RTK_dimer Dimerization Adaptor_Protein Adaptor Protein (e.g., Grb2) RTK_dimer->Adaptor_Protein Binds to phospho-tyrosine Signaling_Protein Signaling Protein (e.g., Sos) Adaptor_Protein->Signaling_Protein Ras Ras Signaling_Protein->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular_Response ERK->Cellular_Response Phosphorylates Transcription Factors

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Prepare_Stock Prepare Concentrated This compound Stock Solution Prepare_Media Prepare 'Heavy' and 'Light' SILAC Media Prepare_Stock->Prepare_Media Culture_Cells Culture Cells for >5 Doublings in Respective SILAC Media Prepare_Media->Culture_Cells Experimental_Treatment Apply Experimental Treatment Culture_Cells->Experimental_Treatment Harvest_Cells Harvest and Combine 'Heavy' and 'Light' Cell Populations Experimental_Treatment->Harvest_Cells Protein_Extraction Protein Extraction and Digestion Harvest_Cells->Protein_Extraction MS_Analysis LC-MS/MS Analysis Protein_Extraction->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: General workflow for a SILAC experiment using this compound.

References

preventing degradation of L-Tyrosine-3,5-13C2 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of L-Tyrosine-3,5-13C2 in stock solutions. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.

Q1: My this compound powder will not dissolve in water or buffer at neutral pH.

A1: This is a common issue due to the low solubility of L-Tyrosine in neutral aqueous solutions (around 0.45 mg/mL at 25°C)[1][2]. To improve solubility, consider the following options:

  • pH Adjustment: L-Tyrosine solubility significantly increases at extreme pH values.[1][3] You can dissolve it in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH).[4][5] Once dissolved, the pH can be carefully adjusted to the desired working pH. However, be aware that extreme pH can also affect stability over time.

  • Organic Solvents: L-Tyrosine is more soluble in organic solvents like DMSO.[4][6] A concentrated stock solution can be prepared in DMSO and then diluted into your aqueous experimental buffer. Note that the final DMSO concentration should be compatible with your experimental system.

  • Heating: Gentle heating can aid in dissolution.[4] However, prolonged exposure to high temperatures can accelerate degradation.[3]

  • Alternative Forms: Consider using a more soluble salt form, such as L-tyrosine disodium (B8443419) salt dihydrate, which has a much higher solubility in water.

Q2: I observe a yellow or brown discoloration in my this compound stock solution over time.

A2: Discoloration often indicates oxidation of the tyrosine molecule.[7][8] The phenolic ring of tyrosine is susceptible to oxidation, which can be triggered by several factors:

  • Light Exposure: Protect your stock solutions from light by storing them in amber vials or wrapping the container in aluminum foil.[3][9]

  • Air Exposure: Oxygen in the air can contribute to oxidation. Prepare solutions in deoxygenated solvents and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[9]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions. Use high-purity solvents and reagents to minimize metal contamination.

  • High pH: Alkaline conditions can increase the susceptibility of the phenolic hydroxyl group to oxidation.

Q3: My experimental results are inconsistent when using older stock solutions of this compound.

A3: Inconsistent results are a strong indicator of degradation. Besides oxidation, other factors can contribute to the degradation of your stock solution:

  • Improper Storage Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended.[9][10] Storing solutions at 4°C is suitable for short-term use only.[11]

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can accelerate degradation.[9][10] Aliquot your stock solution into smaller, single-use volumes.

  • Microbial Contamination: If not prepared under sterile conditions, microbial growth can alter the composition of your stock solution. Filter-sterilize the solution through a 0.22 µm filter before storage.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The choice of solvent depends on the required concentration and the experimental application.

  • For high concentrations, 0.1 M HCl or DMSO are commonly used.[4][5][6]

  • For lower concentrations, direct dissolution in the cell culture medium or experimental buffer may be possible, potentially with gentle heating.[4]

Q5: How should I store my this compound stock solutions for optimal stability?

A5: For long-term stability, aliquot the stock solution into single-use vials and store them at -80°C, protected from light.[9] For short-term storage (up to one month), -20°C is acceptable.[9] Always minimize exposure to light and oxygen.

Q6: Is there a way to prevent oxidation of L-Tyrosine in my stock solution?

A6: Yes, several measures can be taken to minimize oxidation:

  • Add antioxidants such as ascorbic acid to the solution.[12]

  • Prepare and store the solution under an inert atmosphere (nitrogen or argon).[9]

  • Use amber vials or protect clear vials from light.[3][9]

  • Use high-purity, metal-free solvents and reagents.

Q7: How long can I expect my this compound stock solution to be stable?

A7: The stability of your stock solution is highly dependent on the storage conditions. When stored properly at -80°C in single-use aliquots and protected from light, solutions can be stable for up to 6 months.[9] However, it is always best practice to prepare fresh solutions for critical experiments. A study on mixed amino acid standards suggested stability for at least two weeks when refrigerated or frozen.[11]

Data Presentation

The following table summarizes the impact of various factors on the stability of L-Tyrosine stock solutions based on available data and chemical principles.

FactorConditionExpected StabilityRecommendations
Temperature -80°CHighRecommended for long-term storage (months).[9]
-20°CMediumSuitable for intermediate-term storage (weeks to a month).[9][10]
4°CLowRecommended for short-term storage only (days).[11]
Room TemperatureVery LowNot recommended for storage.
pH Acidic (pH < 2)MediumImproves solubility, but strong acid can cause other reactions.[3]
Neutral (pH 7)Low (in solution)Prone to precipitation and oxidation.
Basic (pH > 9)MediumImproves solubility, but increases susceptibility to oxidation.[3]
Solvent 0.1 M HClMediumGood for initial dissolution; potential for long-term acid-catalyzed degradation.
DMSOHighGood for high-concentration stocks; ensure compatibility with the assay.
Water/Aqueous BufferLowLimited solubility and stability at neutral pH.
Light Exposure Dark (Amber Vial)HighEssential to prevent photo-oxidation.[3][9]
LightVery LowAccelerates oxidative degradation.
Oxygen Exposure Inert AtmosphereHighMinimizes oxidation.[9]
AirLowPromotes oxidation.
Freeze-Thaw Single AliquotsHighRecommended to avoid repeated cycling.[9][10]
Cycles Multiple CyclesLowCan lead to degradation and precipitation.[9][10]

Experimental Protocols

Protocol: Quantitative Assessment of this compound Stability

This protocol outlines a method to quantify the degradation of this compound under various storage conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solutions: a. Prepare a primary stock solution of this compound at 10 mg/mL in DMSO. b. From this primary stock, prepare secondary stock solutions at 1 mg/mL in the following solvents: i. 0.1 M HCl ii. Deionized Water (pH ~7) iii. 0.1 M NaOH iv. DMSO c. Aliquot each secondary stock solution into multiple amber glass vials for each storage condition to be tested. d. For a subset of vials for each solvent, purge the headspace with nitrogen gas before sealing.

2. Storage Conditions: a. Store aliquots from each solvent type at the following temperatures: i. -80°C ii. -20°C iii. 4°C iv. Room Temperature (in the dark) b. For one set of aliquots stored at 4°C, subject them to daily freeze-thaw cycles.

3. Sample Analysis: a. At specified time points (e.g., Day 0, 1, 3, 7, 14, 30, 60, 90), retrieve one aliquot from each storage condition. b. Prepare samples for LC-MS analysis by diluting them to a final concentration of 1 µg/mL in a suitable mobile phase. c. Use a stable isotope-labeled internal standard (e.g., L-Tyrosine-13C9,15N) to correct for variations in sample preparation and instrument response. d. Analyze the samples using a validated LC-MS method capable of separating L-Tyrosine from its potential degradation products.

4. Data Analysis: a. Quantify the peak area of this compound relative to the internal standard at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample for each condition. c. Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.

Visualizations

LT L-Tyrosine TR Tyrosyl Radical LT->TR Oxidation (e.g., Light, O2, Metal Ions) DOPA DOPA (3,4-dihydroxyphenylalanine) TR->DOPA Further Oxidation DiTyr Dityrosine TR->DiTyr Dimerization Other Other Oxidation Products DOPA->Other DiTyr->Other

Caption: Potential chemical degradation pathways of L-Tyrosine via oxidation.

start Start: L-Tyrosine Solution Instability check_precip Precipitation or Discoloration Observed? start->check_precip check_solubility Review Solubility (pH, Solvent, Concentration) check_precip->check_solubility Precipitation check_oxidation Suspect Oxidation check_precip->check_oxidation Discoloration check_storage Review Storage Conditions check_precip->check_storage No visible issue, but inconsistent results precip_yes Yes adjust_protocol Adjust Dissolution Protocol: - Modify pH - Use Co-solvent (DMSO) - Gentle Heating check_solubility->adjust_protocol end_node Prepare Fresh Solution with Optimized Protocol adjust_protocol->end_node discolor_yes Yes mitigate_oxidation Mitigate Oxidation: - Store in Dark - Use Inert Gas - Add Antioxidants check_oxidation->mitigate_oxidation mitigate_oxidation->end_node no_precip No / Inconsistent Results storage_issues Improper Temp? Freeze-Thaw Cycles? check_storage->storage_issues correct_storage Correct Storage: - Aliquot - Store at -80°C storage_issues->correct_storage Yes storage_issues->end_node No correct_storage->end_node

Caption: Troubleshooting workflow for L-Tyrosine stock solution instability.

References

how to correct for arginine-to-proline conversion in SILAC with labeled tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, with a specific focus on the metabolic conversion of arginine to proline.

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline (Arg-to-Pro) conversion in SILAC and why is it a problem?

In SILAC experiments, cells can metabolically convert labeled arginine ("heavy" arginine) into labeled proline.[1][2][3][4] This newly synthesized "heavy" proline is then incorporated into proteins. The consequence is an underestimation of the abundance of "heavy" tryptic peptides that contain proline, leading to inaccurate protein quantification.[1][2] This issue is significant as approximately 50% of tryptic peptides contain at least one proline residue.[1] The conversion can affect 30-40% of all observable proline-containing peptides.[1]

Q2: How can I detect if Arg-to-Pro conversion is occurring in my SILAC experiment?

Arg-to-Pro conversion can be identified during mass spectrometry (MS) analysis. The MS signal for a "heavy" peptide containing proline will be split between the expected mass (containing heavy arginine and light proline) and a mass corresponding to a peptide containing both heavy arginine and heavy proline.[1][2][5] This division of the signal complicates data analysis and can lead to incorrect quantification.[2]

Q3: What is the role of labeled tyrosine in correcting for Arg-to-Pro conversion?

Labeled tyrosine is not used to directly correct for the metabolic conversion of arginine to proline. Instead, isotopically labeled tyrosine is utilized in advanced SILAC methods, such as 5-plex SILAC, to increase the number of experimental conditions that can be compared in a single experiment.[6] The correction for Arg-to-Pro conversion is a separate issue that needs to be addressed through specific experimental and data analysis strategies.

Q4: What are the primary methods to prevent or correct for Arg-to-Pro conversion?

There are two main approaches to address this issue:

  • Experimental Protocol Modifications: These methods aim to prevent the conversion from happening in the first place.

  • Data Analysis Corrections: These methods computationally correct for the effects of the conversion after data acquisition.

Details for each approach are provided in the troubleshooting guide below.

Troubleshooting Guide: Arginine-to-Proline Conversion

This guide provides detailed protocols and strategies to mitigate the effects of Arg-to-Pro conversion in your SILAC experiments.

Issue: Inaccurate quantification of proline-containing peptides due to Arg-to-Pro conversion.
Solution 1: Experimental Protocol Modifications

One of the most effective methods to prevent Arg-to-Pro conversion is to supplement the SILAC medium with a high concentration of unlabeled L-proline.[1][3] This saturates the proline synthesis pathway, making the conversion of labeled arginine energetically unfavorable.

Experimental Protocol:

  • Prepare SILAC Media: Prepare your "light" and "heavy" SILAC media as you normally would, ensuring they are deficient in both arginine and lysine.

  • Add L-Proline: Supplement both the "light" and "heavy" media with unlabeled L-proline to a final concentration of at least 200 mg/L.[1][3]

  • Cell Culture: Culture your cells in the proline-supplemented SILAC media for at least five cell doublings to ensure complete labeling.[7]

  • Proceed with SILAC Experiment: After the labeling phase, proceed with your standard SILAC workflow, including cell stimulation, lysis, protein digestion, and MS analysis.

Quantitative Data on Proline Supplementation:

Proline ConcentrationArg-to-Pro Conversion LevelReference
0 mg/LReadily detectable[1]
200 mg/LUndetectable[1][3]

Reducing the concentration of labeled arginine in the SILAC medium can make it a less favorable precursor for proline synthesis.[1][5] However, this method may not completely prevent the conversion.[1]

Experimental Protocol:

  • Optimize Arginine Levels: Determine the minimal concentration of arginine that supports healthy cell growth and efficient protein labeling for your specific cell line. This may require some optimization experiments. Some studies have used four times less arginine for HeLa cells.[5]

  • Prepare SILAC Media: Prepare your "heavy" SILAC medium with the optimized, lower concentration of labeled arginine.

  • Cell Culture and Experimentation: Follow your standard SILAC protocol for cell culture and subsequent experimental steps.

Solution 2: Data Analysis and Experimental Design Corrections

If Arg-to-Pro conversion has already occurred, computational approaches can be used to correct the quantification of proline-containing peptides.[8] This involves identifying peptides with converted proline and adjusting their heavy-to-light ratios.

Data Analysis Workflow:

  • Identify Proline-Containing Peptides: In your MS data, identify all peptides that contain one or more proline residues.

  • Extract Ion Intensities: For each proline-containing peptide, extract the ion intensities for the "light" peak, the expected "heavy" peak, and the "converted heavy" peak (which contains the heavy proline).

  • Correct Ratios: Sum the intensities of the "heavy" and "converted heavy" peaks to get the total "heavy" signal. Use this corrected total heavy intensity to calculate the H/L ratio.

A more advanced experimental design involves using different isotopic forms of arginine in the "light" and "heavy" media. This allows for the normalization of the conversion rate.[1][8]

Experimental Design:

  • "Light" Medium: Use arginine with a specific isotopic label (e.g., ¹⁵N₄-Arg).

  • "Heavy" Medium: Use arginine with a different, heavier isotopic label (e.g., ¹³C₆¹⁵N₄-Arg).

By assuming the conversion rate is the same in both cell populations, the relative abundance can be correctly determined by comparing the monoisotopic peaks of the light and heavy proline-containing peptides, as both will be proportionally reduced.[1]

Visualizing Workflows and Pathways

Metabolic Pathway of Arginine to Proline Conversion

ArginineToProline Arg Heavy Arginine (e.g., ¹³C₆-¹⁵N₄-Arg) Orn Ornithine Arg->Orn Arginase GSA Glutamate-γ-semialdehyde Orn->GSA Ornithine aminotransferase Pro Heavy Proline (Incorporated into proteins) GSA->Pro UnlabeledProline Unlabeled Proline (Supplemented) UnlabeledProline->Pro Inhibits conversion pathway

Caption: Metabolic conversion of heavy arginine to heavy proline.

SILAC Workflow with Proline Supplementation

SILAC_Workflow cluster_labeling 1. Cell Labeling cluster_experiment 2. Experiment cluster_analysis 3. Sample Processing & Analysis Light Light Medium (Arg-0, Lys-0) + Unlabeled Proline Stimulation Cell Stimulation / Treatment Light->Stimulation Heavy Heavy Medium (¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys) + Unlabeled Proline Heavy->Stimulation Lysis Cell Lysis Stimulation->Lysis Mixing Mix Light & Heavy Lysates 1:1 Lysis->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis (Protein Identification & Quantification) MS->Data

Caption: SILAC experimental workflow including proline supplementation.

References

Technical Support Center: L-Tyrosine-3,5-13C2 NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) for L-Tyrosine-3,5-13C2 in Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal for my this compound sample. What are the most common causes?

A1: Low signal-to-noise is a frequent challenge in 13C NMR spectroscopy. The primary causes for a weak signal with this compound include:

  • Insufficient Sample Concentration: L-Tyrosine (B559521) has limited solubility in neutral aqueous solutions.[1][2] A low concentration of the analyte in the NMR tube is a common reason for poor signal intensity.[3]

  • Improper Acquisition Parameters: Suboptimal settings for parameters like the relaxation delay (D1), number of scans (NS), and pulse angle can significantly reduce signal intensity.[3]

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed spectrometer leads to broad peaks and reduced signal height.[3]

  • Suboptimal Sample Preparation: The presence of particulate matter or incorrect sample volume can degrade spectral quality.[3]

Q2: How can I increase the concentration of this compound in my NMR sample?

A2: Due to the poor solubility of L-Tyrosine in water at neutral pH (around 0.45 g/L at 25°C), adjusting the pH of the solvent is crucial.[1][2]

  • Acidic Conditions: Dissolving the sample in dilute acidic solutions (e.g., DCl in D₂O to reach a pH of 1-2) can significantly increase solubility.[2]

  • Basic Conditions: Alternatively, using dilute basic solutions (e.g., NaOD in D₂O to reach a pH of 9-10) can also enhance solubility.[2]

  • Co-solvents: While less common for amino acids, exploring aqueous mixtures with solvents like DMSO might improve solubility in specific cases.[4][5]

Q3: What are the optimal acquisition parameters for a standard 1D 13C NMR experiment of this compound?

A3: Optimizing acquisition parameters is key to maximizing your signal in a given timeframe. For the protonated aromatic 3,5-13C carbons in L-Tyrosine, the T1 relaxation times are expected to be relatively short.

  • Pulse Angle: A smaller flip angle (e.g., 30-45°) is often preferable to a 90° pulse. This allows for a shorter relaxation delay (D1) without saturating the signal, enabling more scans to be acquired in the same amount of time.[6]

  • Relaxation Delay (D1): A D1 of 1-2 seconds is a good starting point.[6] For truly quantitative measurements, a longer D1 (5 times the longest T1) is needed, but for routine spectra, a shorter delay is more efficient for signal averaging.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Number of Scans (NS): The SNR increases with the square root of the number of scans. A minimum of 1024 scans is recommended, but for dilute samples, significantly more may be necessary.

Q4: Are there advanced techniques to dramatically boost the signal for my this compound sample?

A4: Yes, several advanced methods can provide a substantial signal enhancement:

  • Cryoprobe Technology: Using a cryogenically cooled probe can increase the SNR by a factor of 3-4 by reducing thermal noise in the detector electronics.

  • Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Cr(acac)₃, can shorten the T1 relaxation times, allowing for a much shorter recycle delay and thus more scans in a given time. This can be particularly effective for carbons with long T1 values.

  • Dynamic Nuclear Polarization (DNP): For the highest possible signal enhancement (orders of magnitude), DNP can be employed. This technique involves transferring polarization from electron spins to the 13C nuclei at low temperatures.

Troubleshooting Guide

If you are experiencing low SNR with your this compound sample, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Sample Preparation
  • Check Concentration and Solubility:

    • Is the sample fully dissolved? Visually inspect the NMR tube for any solid material.

    • What is the pH of your sample? If you are using a near-neutral D₂O, the concentration is likely too low.

    • Action: Prepare a new sample in an acidic (pH 1-2 with DCl) or basic (pH 9-10 with NaOD) D₂O solution to maximize solubility.

  • Inspect Sample Volume and Quality:

    • Is the sample volume appropriate for your NMR probe (typically 0.6-0.7 mL for a standard 5 mm tube)?

    • Is the sample free of any particulate matter?

    • Action: Filter your sample directly into a clean NMR tube to remove any suspended solids. Ensure the correct sample height in the tube.

Step 2: Optimize Spectrometer Parameters
  • Review Basic Acquisition Parameters:

    • Consult the recommended starting parameters in the table below.

    • Action: Set up a 1D 13C experiment with a 30-45° pulse angle, a D1 of 1-2 seconds, and a sufficient number of scans.

  • Check Shimming and Tuning:

    • Has the spectrometer been recently shimmed? Poor shimming leads to broad lines and low signal height.

    • Is the probe properly tuned to the 13C frequency?

    • Action: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. Tune and match the probe for the 13C channel.

Step 3: Advanced Signal Enhancement Strategies

If the signal is still weak after optimizing the sample and basic parameters, consider these more advanced options:

  • Use a Higher Field Spectrometer: The SNR increases with the magnetic field strength. If available, use a spectrometer with a higher field.

  • Employ a Cryoprobe: If your institution has a cryoprobe, using it will provide a significant, straightforward boost in sensitivity.

  • Consider Paramagnetic Relaxation Agents: If your sample and downstream applications permit, adding a relaxation agent can significantly shorten the required experiment time.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound
  • Weigh Sample: Accurately weigh 5-10 mg of this compound.

  • Select Solvent System:

    • For acidic conditions: Prepare a stock solution of ~0.1 M DCl in D₂O.

    • For basic conditions: Prepare a stock solution of ~0.1 M NaOD in D₂O.

  • Dissolve Sample: Add approximately 0.7 mL of the chosen acidic or basic deuterated solvent to the vial containing the L-Tyrosine.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A visual inspection against a bright light should show no suspended particles.

  • Filter and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap and Clean: Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Standard 1D 13C NMR Acquisition
  • Insert Sample and Lock: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent.

  • Shim: Perform an automated or manual shimming routine.

  • Tune and Match: Tune and match the 13C and 1H channels of the probe.

  • Set Up Acquisition Parameters:

    • Load a standard 1D 13C experiment with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Set the transmitter frequency offset to the center of the aromatic region (~130 ppm).

    • Set the acquisition parameters as recommended in the data table below.

  • Acquire Data: Start the acquisition. The number of scans will depend on the sample concentration and spectrometer hardware.

  • Process Data:

    • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the SNR.

    • Perform a Fourier transform, followed by phase and baseline correction.

Data Presentation

Table 1: Recommended Starting Parameters for 1D 13C NMR of this compound

ParameterRecommended ValueRationale
Pulse Angle 30-45°Allows for a shorter relaxation delay (D1), increasing the number of scans per unit time.
Relaxation Delay (D1) 1.0 - 2.0 sBalances sufficient relaxation with efficient signal averaging for protonated carbons.
Acquisition Time (AQ) 1.0 - 2.0 sSufficient for good digital resolution.
Number of Scans (NS) ≥ 1024Increase as needed for dilute samples. SNR is proportional to the square root of NS.

Visualizations

TroubleshootingWorkflow start Low SNR for This compound sample_prep Step 1: Check Sample Preparation start->sample_prep check_solubility Is sample fully dissolved? Is pH optimal (acidic/basic)? sample_prep->check_solubility remake_sample Action: Prepare new sample in acidic or basic D2O check_solubility->remake_sample No check_volume Is sample volume correct and free of particulates? check_solubility->check_volume Yes remake_sample->check_volume filter_sample Action: Filter sample and adjust volume check_volume->filter_sample No acq_params Step 2: Optimize Acquisition Parameters check_volume->acq_params Yes filter_sample->acq_params check_params Are D1, pulse angle, and NS set appropriately? acq_params->check_params adjust_params Action: Set D1=1-2s, Pulse Angle=30-45°, increase NS check_params->adjust_params No check_shims Is shimming optimal? Is probe tuned? check_params->check_shims Yes adjust_params->check_shims shim_tune Action: Re-shim and tune/match the probe check_shims->shim_tune No end_weak Signal Still Weak check_shims->end_weak Yes end_good Good SNR Achieved shim_tune->end_good advanced Step 3: Advanced Techniques consider_advanced Consider Cryoprobe, Higher Field, or Relaxation Agents advanced->consider_advanced consider_advanced->end_good end_weak->advanced

Caption: Troubleshooting workflow for low SNR in this compound NMR experiments.

ParameterLogic goal Goal: Maximize SNR per unit time t1 13C T1 Relaxation Time goal->t1 protonated_aromatic Protonated aromatic 13C (e.g., in Tyrosine) has a shorter T1 t1->protonated_aromatic quaternary Quaternary 13C has a longer T1 t1->quaternary pulse_angle Pulse Angle (Flip Angle) protonated_aromatic->pulse_angle pa_90 90° Pulse: Maximizes signal per scan, but requires long D1 (5xT1) to avoid saturation pulse_angle->pa_90 pa_small <90° Pulse (e.g., 30°): Less signal per scan, but allows for much shorter D1 pulse_angle->pa_small d1_long Long D1: Full relaxation, quantitative, fewer scans in given time pa_90->d1_long d1 Relaxation Delay (D1) pa_small->d1 d1_short Short D1: More scans in given time, boosts SNR for a given experiment duration d1->d1_short conclusion Optimal Strategy for this compound: Use a small pulse angle (~30°) with a short D1 (~1-2s) to acquire more scans. d1_short->conclusion

Caption: Logic for optimizing pulse angle and relaxation delay for efficient SNR enhancement.

References

dealing with L-Tyrosine-3,5-13C2 precipitation in concentrated feeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of L-Tyrosine-3,5-13C2 in concentrated feeds for cell culture and other experimental systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my concentrated feed?

L-Tyrosine has a very low solubility in water, approximately 0.45 mg/mL, at a neutral pH.[1][2] This poor solubility is the primary reason for its precipitation in concentrated, pH-neutral solutions.[2] The issue is most pronounced around its isoelectric point (pI), which is approximately 5.6.[1][3] The isotopic labeling in this compound does not significantly alter its fundamental physicochemical properties, so it exhibits the same solubility challenges as unlabeled L-Tyrosine.

Q2: Does the 13C2 labeling affect the solubility of L-Tyrosine?

No, the stable isotope labeling of the phenyl ring in this compound is not expected to significantly change its solubility compared to the unlabeled compound. The underlying chemical structure and the ionizable groups that dictate solubility remain the same.

Q3: What is the solubility of L-Tyrosine at different pH values?

The solubility of L-Tyrosine is highly dependent on pH.[4] It is least soluble near its isoelectric point and becomes significantly more soluble in acidic (below pH 2) or alkaline (above pH 9) conditions.[1]

Q4: What are the primary strategies to prevent this compound precipitation?

The most common strategies involve moving away from the isoelectric point by adjusting the pH, using a more soluble salt form of the amino acid, or utilizing chemically modified dipeptides that exhibit enhanced solubility at neutral pH.[1][2]

Troubleshooting Guide

This guide addresses specific precipitation issues you may encounter during your experiments.

Problem: Precipitation occurs during the preparation of a concentrated, neutral pH feed.

Option 1: Prepare a Separate, pH-Adjusted Stock Solution

This is a conventional method to overcome L-Tyrosine's low solubility at neutral pH.[2][5] You can prepare a concentrated stock of this compound at a high or low pH and then add it to your main feed. This approach, however, requires careful control to avoid pH spikes in the final medium.[2]

dot

cluster_prep Alkaline Stock Preparation cluster_addition Addition to Main Feed prep1 Weigh this compound prep2 Add to WFI/Buffer prep1->prep2 prep3 Add 10M NaOH dropwise to dissolve prep2->prep3 prep4 Adjust to final volume prep3->prep4 prep5 Sterile Filter (0.22 µm) prep4->prep5 add2 Slowly add alkaline L-Tyrosine stock to Main Feed with mixing prep5->add2 Introduce slowly add1 Prepare pH-neutral Main Feed add1->add2 add3 Monitor and adjust final pH of the complete feed add2->add3

Caption: Workflow for preparing a concentrated feed using pH adjustment.

Option 2: Use a More Soluble Form of L-Tyrosine

  • L-Tyrosine Disodium Salt: This salt form has a much higher solubility (around 100 mg/mL) compared to the free amino acid.[1] However, using high concentrations can increase the osmolality and salt load of your medium and may still lead to co-precipitation of other amino acids.[1][6]

  • Dipeptides (e.g., Glycyl-L-Tyrosine): Using dipeptides like Glycyl-L-Tyrosine is a highly effective, modern approach.[2] These are readily taken up by cells and cleaved intracellularly to release free L-Tyrosine. Glycyl-L-Tyrosine can increase solubility by up to 50 times compared to free L-Tyrosine at a neutral pH, allowing for the creation of a single, concentrated, pH-neutral feed.[2] This simplifies the feeding process and reduces the risk of pH spikes.[2]

Problem: My concentrated feed is clear after preparation but precipitates after storage.

Possible Cause 1: Temperature Fluctuation

L-Tyrosine solubility is temperature-dependent.[7] If the feed was prepared at an elevated temperature and then stored at a lower temperature (e.g., 4°C), the solubility will decrease, potentially leading to precipitation.

  • Solution: Before use, allow the feed to warm to its working temperature (e.g., room temperature or 37°C) and gently mix to see if the precipitate redissolves. If preparing a pH-adjusted stock, ensure it remains stable at the intended storage temperature.

Possible Cause 2: pH Shift During Storage

Interactions between components in a complex concentrated feed can sometimes cause a slight drift in pH over time, moving it closer to the isoelectric point of L-Tyrosine and causing it to precipitate.

  • Solution: Check the pH of the feed after storage. If a significant shift has occurred, a minor adjustment may be necessary. For future preparations, consider using a more robust buffering system or switching to a more soluble form like a dipeptide, which is less sensitive to minor pH changes.

dot

start Precipitation Observed in Concentrated Feed q1 Is the feed pH neutral? start->q1 sol1 Prepare separate alkaline (pH >9) or acidic (pH <2) stock solution q1->sol1 Yes q2 Is a single neutral feed essential? q1->q2 No end Stable Concentrated Feed sol1->end sol2 Use highly soluble dipeptides like Glycyl-L-Tyrosine q2->sol2 Yes sol3 Use L-Tyrosine Disodium Salt (monitor osmolality) q2->sol3 No sol2->end sol3->end

Caption: Decision workflow for troubleshooting L-Tyrosine precipitation.

Data Presentation

Table 1: Solubility of L-Tyrosine at Different pH Values (at 25°C)
pH ValueSolubility (mg/mL)Reference
1.82.0[4]
3.2 - 7.50.45[4]
9.51.4[4]
10.03.8[4]
Table 2: Comparison of Solubility for Different L-Tyrosine Forms in Water
CompoundConditionSolubilityReference
L-TyrosineNeutral pH~0.45 mg/mL[1]
L-Tyrosine Disodium SaltN/A~100 mg/mL[1]
Glycyl-L-TyrosineNeutral pHUp to 50x higher than L-Tyrosine[2]
Phospho-L-Tyrosine Disodium SaltNeutral pH>100x higher than L-Tyrosine[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (Alkaline Method)
  • Objective: To prepare a concentrated stock solution of this compound by dissolving it in an alkaline solution.

  • Materials:

    • This compound powder

    • Water for Injection (WFI) or cell culture grade water

    • 10 M Sodium Hydroxide (NaOH) solution

    • Sterile container for the final solution

    • 0.22 µm sterile filter

  • Methodology:

    • Determine the final concentration and volume required for your stock solution.

    • Weigh the appropriate amount of this compound powder.

    • Add the powder to a beaker or flask containing approximately 80% of the final volume of WFI.

    • While stirring, add the 10 M NaOH solution dropwise. The powder will begin to dissolve as the pH increases.

    • Continue adding NaOH until all the powder is completely dissolved. The target pH should be above 9.[1]

    • Once dissolved, add WFI to reach the final desired volume (quantity sufficient, Q.S.).

    • Confirm the final pH.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

    • Important: When adding this stock to your main feed, do so slowly and with continuous mixing to prevent localized pH changes that could cause precipitation.

Protocol 2: Using Glycyl-L-Tyrosine for a High-Concentration, Neutral pH Feed
  • Objective: To prepare a single, concentrated, pH-neutral feed by substituting this compound with a highly soluble dipeptide equivalent.

  • Materials:

    • Glycyl-L-Tyrosine (or a custom-synthesized 13C2-labeled equivalent)

    • All other components of your concentrated feed

    • WFI or cell culture grade water

    • 0.22 µm sterile filter

  • Methodology:

    • Calculate the molar equivalent of Glycyl-L-Tyrosine needed to replace this compound in your formulation.

    • Prepare your concentrated feed by dissolving all other components in ~80% of the final volume of WFI.

    • Add the calculated amount of Glycyl-L-Tyrosine powder directly to the neutral pH feed solution. It should dissolve readily with gentle mixing.[2]

    • Adjust the final volume with WFI.

    • Check and adjust the final pH of the complete feed as required by your protocol.

    • Sterilize the entire feed solution using a 0.22 µm filter.

dot

center L-Tyrosine Solubility low_ph High Solubility (pH < 2) center->low_ph Acidic Conditions high_ph High Solubility (pH > 9) center->high_ph Alkaline Conditions neutral_ph Low Solubility (Precipitation Risk) center->neutral_ph Neutral pH pI Isoelectric Point (pI ~5.6) Minimum Solubility neutral_ph->pI Includes

Caption: Relationship between pH and L-Tyrosine solubility.

References

Technical Support Center: Optimizing Heavy Tyrosine Incorporation in Primary Cells for SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with low incorporation of heavy tyrosine in primary cells during Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) experiments.

Troubleshooting Guide: Low Incorporation of Heavy Tyrosine

Low incorporation of heavy tyrosine can significantly impact the accuracy of quantitative proteomic studies. This guide provides a systematic approach to identify and resolve common issues.

Problem: Low incorporation efficiency of heavy tyrosine (<95%) in primary cells as determined by mass spectrometry analysis of a test lysate.

Diagram of the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Heavy Tyrosine Incorporation start Start: Low Heavy Tyrosine Incorporation Detected check_proliferation Assess Cell Proliferation Rate start->check_proliferation slow_proliferation Issue: Slow or No Proliferation check_proliferation->slow_proliferation Slow/None check_media Verify SILAC Media Formulation check_proliferation->check_media Adequate solution_proliferation Solutions: - Extend labeling duration - Use multiplex SILAC (Medium/Heavy) - Optimize culture conditions slow_proliferation->solution_proliferation end Achieve >95% Incorporation solution_proliferation->end media_issue Issue: Incorrect Media Components check_media->media_issue Problem Found check_metabolism Investigate Tyrosine Metabolism check_media->check_metabolism Correct solution_media Solutions: - Use dialyzed FBS - Ensure complete absence of light Tyr - Optimize heavy Tyr concentration media_issue->solution_media solution_media->end metabolism_issue Issue: High Tyrosine Catabolism (e.g., high TAT activity) check_metabolism->metabolism_issue High Activity check_transport Evaluate Amino Acid Transport check_metabolism->check_transport Normal solution_metabolism Solutions: - Increase heavy Tyr concentration - Consider TAT inhibitors (use with caution) metabolism_issue->solution_metabolism solution_metabolism->end transport_issue Issue: Low Tyrosine Transporter (e.g., LAT1) Activity check_transport->transport_issue Low Activity check_transport->end Normal solution_transport Solutions: - Ensure media has sufficient  co-transported amino acids - Check for transporter inhibitors in media transport_issue->solution_transport solution_transport->end

Caption: A step-by-step workflow to diagnose and resolve low heavy tyrosine incorporation.

Potential Cause Recommended Action Expected Outcome
Insufficient Labeling Time Due to Slow/No Proliferation Primary cells, especially neurons, have limited or no cell division. Protein turnover is the primary mechanism for heavy amino acid incorporation. Extend the labeling period (e.g., 7-14 days for primary neurons). For non-dividing cells, consider a multiplex SILAC approach using "medium" and "heavy" labeled amino acids, which allows for accurate quantification even with incomplete labeling.Increased incorporation of heavy tyrosine over time. Accurate relative quantification using the medium/heavy ratio, independent of the light peptide signal.
Contamination with Light Tyrosine Ensure the use of high-quality SILAC-grade media specifically lacking light tyrosine. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids from the serum.[1]Elimination of competing light tyrosine, leading to preferential uptake and incorporation of the heavy form.
Suboptimal Heavy Tyrosine Concentration The concentration of heavy tyrosine in the SILAC medium may be insufficient. A titration experiment can determine the optimal concentration for your specific primary cell type. As a starting point, concentrations similar to those for other amino acids can be used and adjusted as needed. For example, a 5-plex SILAC study on a breast cancer cell line used a final tyrosine concentration of 0.461 mM.[2]Improved incorporation efficiency by providing an adequate supply of heavy tyrosine.
Metabolic Conversion of Tyrosine Primary cells, particularly hepatocytes, can have high levels of tyrosine aminotransferase (TAT), the rate-limiting enzyme in tyrosine catabolism.[3][4] This can deplete the intracellular pool of heavy tyrosine. Increasing the concentration of heavy tyrosine in the medium can help saturate the catabolic pathway.Reduced impact of tyrosine degradation on the availability for protein synthesis, leading to higher incorporation rates.
Inefficient Amino Acid Transport The uptake of tyrosine into cells is mediated by amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a major transporter in neurons and other cells.[5][6][7] Low expression or activity of LAT1 can limit the intracellular availability of heavy tyrosine. Ensure that the culture medium contains other large neutral amino acids that are co-transported by LAT1, as this can influence its activity.Enhanced uptake of heavy tyrosine from the medium into the cells.

Frequently Asked Questions (FAQs)

Q1: Why is complete incorporation of heavy amino acids critical in SILAC experiments?

A: Complete incorporation (>95%) is essential for accurate quantification.[8] If a significant fraction of a protein in the "heavy" labeled sample remains "light," the subsequent mass spectrometry analysis will underestimate the abundance of that protein in the heavy state and overestimate it in the light state, leading to inaccurate quantification of changes between experimental conditions.

Q2: How can I check the incorporation efficiency of heavy tyrosine in my primary cells?

A: To check the incorporation efficiency, a small aliquot of the heavy-labeled cell lysate should be processed for mass spectrometry analysis. After protein digestion, the peptide mixture is analyzed by LC-MS/MS. The relative intensities of the heavy and light isotopic peaks for several identified tyrosine-containing peptides are then used to calculate the percentage of incorporation.

Q3: Are there alternatives to SILAC for quantitative proteomics in primary cells?

A: Yes, several alternative methods exist. Label-free quantification (LFQ) methods, such as spectral counting or intensity-based measurements, do not require metabolic labeling. Chemical labeling techniques, such as Tandem Mass Tags (TMT) or isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are performed on digested peptide samples and are therefore not dependent on cell proliferation.[9][10]

Q4: What is multiplex SILAC and how can it help with primary cell labeling?

A: Multiplex SILAC involves the use of multiple "heavy" isotopic versions of an amino acid (e.g., "medium" and "heavy"). For non-dividing or slowly dividing primary cells where complete labeling is challenging, a "medium vs. heavy" experimental design can be employed. Since both medium and heavy amino acids are incorporated at the same rate, the ratio between them remains accurate for quantification, even if a portion of the protein population remains in the "light" state.[11]

Quantitative Data Summary

The following tables provide reference values for SILAC media components and expected labeling efficiencies.

Table 1: Recommended Concentrations of Amino Acids in SILAC Media

Amino AcidTypical Concentration Range (mg/L)Molar Concentration (mM)Reference
L-Arginine84 - 2000.48 - 1.15[12]
L-Lysine146 - 1820.80 - 1.00[12]
L-Tyrosine83 - 1040.46 - 0.57[2]

Note: The optimal concentration may vary depending on the specific primary cell type and experimental conditions. A pilot experiment to determine the optimal concentration is recommended.

Table 2: Expected SILAC Labeling Efficiencies

Cell TypeLabeling DurationExpected IncorporationKey ConsiderationsReference
Proliferating Cell Lines5-6 cell doublings>97%Ensure complete removal of light amino acids.[8]
Primary Neurons10-14 days>90%Protein turnover is the main driver of incorporation. Multiplex SILAC is recommended.
Primary Hepatocytes7-10 daysVariableHigh metabolic activity can affect amino acid pools.[3]

Experimental Protocols

Protocol 1: Preparation of Heavy Tyrosine-Containing SILAC Medium
  • Start with a basal medium that lacks L-tyrosine, L-lysine, and L-arginine.

  • Supplement the medium with all necessary components, including L-glutamine, penicillin/streptomycin, and dialyzed FBS (typically 10%).

  • Add the "heavy" stable isotope-labeled amino acids from sterile, concentrated stock solutions. For a starting point, aim for a final concentration of approximately 100 mg/L for heavy tyrosine (e.g., ¹³C₉, ¹⁵N₁-L-Tyrosine).

  • Also add heavy L-lysine and L-arginine at their recommended concentrations.

  • Sterile-filter the complete medium using a 0.22 µm filter.

  • Prepare a "light" control medium in the same manner, but with the corresponding unlabeled amino acids.

Protocol 2: Assessment of Heavy Tyrosine Incorporation Efficiency
  • Culture the primary cells in the "heavy" SILAC medium for the desired duration.

  • Harvest a small population of the labeled cells.

  • Lyse the cells using a standard lysis buffer (e.g., RIPA buffer).

  • Quantify the protein concentration of the lysate.

  • Take approximately 20-50 µg of protein and perform an in-solution or in-gel tryptic digest.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • In the data analysis software, search for several high-intensity, unique peptides containing tyrosine.

  • For each selected peptide, extract the ion chromatograms for both the light and heavy isotopic envelopes.

  • Calculate the incorporation efficiency for each peptide using the following formula: % Incorporation = (Area_heavy / (Area_heavy + Area_light)) * 100

  • Average the incorporation efficiency across multiple peptides to get a reliable estimate. An incorporation of >95% is generally considered sufficient for accurate quantification.

Signaling and Metabolic Pathways

Tyrosine Metabolism Pathway

Tyrosine is a non-essential amino acid that can be synthesized from phenylalanine. It is also a precursor for several important molecules and can be catabolized for energy.

TyrosineMetabolism Overview of Tyrosine Metabolism Tyr Tyrosine Protein Protein Synthesis Tyr->Protein Incorporation Catecholamines Catecholamines (Dopamine, Epinephrine) Tyr->Catecholamines ThyroidHormones Thyroid Hormones Tyr->ThyroidHormones Melanin Melanin Tyr->Melanin Catabolism Catabolism Tyr->Catabolism HPP 4-hydroxyphenylpyruvate Catabolism->HPP TAT Fumarate_Acetoacetate Fumarate + Acetoacetate HPP->Fumarate_Acetoacetate Multiple Steps

Caption: Key metabolic fates of tyrosine within a primary cell.

This technical support center provides a comprehensive guide to addressing the challenge of low heavy tyrosine incorporation in primary cells for SILAC experiments. By systematically working through the troubleshooting steps and considering the specific biology of your primary cells, you can optimize your labeling efficiency and ensure the accuracy of your quantitative proteomic data.

References

Technical Support Center: Reducing Variability in Quantitative Proteomics with L-Tyrosine-3,5-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing L-Tyrosine-3,5-13C2 for reducing variability and enhancing accuracy in quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in quantitative proteomics?

A1: this compound is a stable isotope-labeled version of the amino acid L-Tyrosine, where two carbon atoms at positions 3 and 5 of the phenyl ring are replaced with the heavy isotope 13C. In quantitative proteomics, it is primarily used as a metabolic label in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] Cells are grown in a medium containing this "heavy" tyrosine, which gets incorporated into newly synthesized proteins. When these labeled proteins are mixed with proteins from cells grown in "light" (unlabeled) media, the mass difference allows for accurate relative quantification of proteins from different samples using mass spectrometry.[2][3]

Q2: How does using this compound and the SILAC method help reduce experimental variability?

A2: The primary advantage of SILAC is the ability to combine cell populations from different experimental conditions at a very early stage of the workflow (typically right after cell lysis).[4] This early mixing minimizes variability that can be introduced during subsequent sample processing steps like protein digestion, peptide cleanup, and mass spectrometry analysis. All subsequent steps are performed on the mixed sample, ensuring that any protein loss or variation affects the "light" and "heavy" samples equally, thus preserving the accuracy of the final quantitative ratios.

Q3: Can this compound be used in combination with other labeled amino acids?

A3: Yes. A significant advantage of using labeled tyrosine is the ability to expand the multiplexing capabilities of SILAC experiments. While traditional SILAC uses labeled lysine (B10760008) and arginine, incorporating labeled tyrosine allows for more complex experimental designs. For example, a 5-plex SILAC strategy has been developed that uses different combinations of light and heavy lysine, arginine, and tyrosine to compare up to five different experimental conditions in a single mass spectrometry run.[5] This increased multiplexing further reduces inter-experiment variability.

Q4: What is a key application for using this compound in proteomics?

A4: A key application is in the study of tyrosine phosphorylation dynamics in cell signaling.[4][5] Since tyrosine phosphorylation is a critical post-translational modification in signaling pathways, using labeled tyrosine can provide more direct and accurate quantification of changes in phosphotyrosine-containing peptides. The 5-plex SILAC method, for instance, has been successfully used to monitor the temporal dynamics of tyrosine phosphorylation in response to drug treatment.[5][6]

Q5: What are the critical considerations for achieving complete labeling with this compound?

A5: To ensure accurate quantification, achieving near-complete incorporation of the heavy amino acid is crucial. Key considerations include:

  • Cell Doublings: Cells should be cultured in the SILAC medium for at least five to six doublings to ensure that the vast majority of the cellular protein is labeled with the heavy amino acid.[7]

  • Tyrosine-Free Medium: The basal medium used must be deficient in L-Tyrosine to prevent competition from unlabeled tyrosine.

  • Dialyzed Serum: Use dialyzed fetal bovine serum (or other dialyzed serum) to minimize the introduction of unlabeled amino acids from the serum.[7]

  • Label Incorporation Check: It is highly recommended to perform a small-scale pilot experiment to verify the labeling efficiency by mass spectrometry before starting the main experiment. An incorporation rate of over 97% is generally considered acceptable.

Troubleshooting Guides

Issue Symptoms Possible Causes Solutions
Incomplete Labeling Lower than expected heavy/light ratios; presence of both light and heavy peaks for the same peptide from the labeled sample.Insufficient cell doublings in SILAC medium. Presence of unlabeled tyrosine in the medium or serum.[7] Arginine-to-proline conversion (if also using labeled arginine).[5]Ensure at least 5-6 cell doublings. Use tyrosine-free basal medium and dialyzed serum. Perform a pilot study to confirm labeling efficiency. For arginine issues, consider using a cell line with low arginase activity or adding an arginase inhibitor.
Low Signal Intensity of Labeled Peptides Difficulty in detecting and quantifying heavy peptides.Low abundance of the protein of interest. Inefficient ionization of the labeled peptides. Poor protein extraction or digestion.Increase the amount of starting material. Optimize mass spectrometer parameters. Ensure efficient protein lysis and tryptic digestion.
Inconsistent Quantification Ratios High variability in heavy/light ratios for peptides from the same protein or across technical replicates.Inaccurate protein concentration measurement before mixing. Unequal mixing of light and heavy cell lysates. Co-isolation of interfering ions during mass spectrometry.[5]Use a reliable protein quantification assay (e.g., Bradford or BCA) and carefully measure concentrations before mixing lysates at a 1:1 ratio. Use a high-resolution mass spectrometer to minimize co-isolation issues.
Keratin (B1170402) Contamination Prominent keratin peaks in the mass spectra, which can interfere with the detection of low-abundance peptides.Contamination from dust, skin, hair, or lab reagents.Work in a laminar flow hood. Wear appropriate personal protective equipment (gloves, lab coat). Use high-purity, filtered reagents and plastics.

Experimental Protocols

Detailed Protocol: 5-Plex SILAC for Tyrosine Phosphorylation Dynamics

This protocol is adapted from a study on tyrosine phosphorylation dynamics and demonstrates the power of incorporating labeled tyrosine.[5]

1. Cell Culture and Labeling:

  • Culture five populations of cells (e.g., KPL-4 breast cancer cells) in custom-made DMEM lacking lysine, arginine, and tyrosine.

  • Supplement each medium with dialyzed fetal bovine serum and one of the five amino acid combinations outlined in the table below.

  • Culture the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment:

  • After complete labeling, treat each cell population according to the experimental design. For example, a time-course experiment with a drug inhibitor (e.g., erlotinib) at 0, 5, 15, 30, and 60 minutes.

3. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a Bradford assay.

4. Sample Mixing and Protein Digestion:

  • Combine equal amounts of protein from each of the five cell lysates.

  • Perform a standard in-solution or in-gel tryptic digestion of the combined protein mixture.

5. Phosphotyrosine Peptide Enrichment:

  • Enrich for tyrosine-phosphorylated peptides using immunoprecipitation with anti-phosphotyrosine antibodies (e.g., PY99 and 4G10) conjugated to agarose (B213101) beads.[4]

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched phosphotyrosine peptides.

6. LC-MS/MS Analysis:

  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with nano-liquid chromatography.

7. Data Analysis:

  • Process the raw mass spectrometry data using software capable of handling multi-plex SILAC data (e.g., MaxQuant).

  • Identify peptides and quantify the relative abundance of the five different SILAC labels for each identified phosphotyrosine peptide.

  • Perform downstream bioinformatics analysis to identify trends in phosphorylation dynamics.

Quantitative Data Presentation

Table 1: Amino Acid Combinations for 5-Plex SILAC
SILAC Medium (SM) L-Lysine L-Arginine L-Tyrosine Resulting Mass Shift
SM1 (Light) Lys0 (¹²C₆, ¹⁴N₂)Arg0 (¹²C₆, ¹⁴N₄)Tyr0 (¹²C₉, ¹⁴N₁)Reference (0 Da)
SM2 Lys4 (²H₄)Arg6 (¹³C₆)Tyr0 (¹²C₉, ¹⁴N₁)Variable
SM3 Lys8 (¹³C₆, ¹⁵N₂)Arg10 (¹³C₆, ¹⁵N₄)Tyr0 (¹²C₉, ¹⁴N₁)Variable
SM4 Lys8 (¹³C₆, ¹⁵N₂)Arg10 (¹³C₆, ¹⁵N₄)Tyr6 (¹³C₆)Variable
SM5 Lys8 (¹³C₆, ¹⁵N₂)Arg10 (¹³C₆, ¹⁵N₄)Tyr10 (¹³C₉, ¹⁵N₁)Variable

Note: This table is an example based on a published 5-plex SILAC strategy.[5] The exact mass shifts will depend on the specific isotopes used.

Visualizations

SILAC_Workflow cluster_0 Separate Sample Preparation cluster_1 Combined Sample Processing A Cell Culture 1 (Light Amino Acids) C Experimental Perturbation A->C D Cell Lysis & Protein Quantification A->D B Cell Culture 2 (Heavy Amino Acids, e.g., L-Tyr-13C2) B->C B->D E Mix Lysates 1:1 D->E F Protein Digestion (Trypsin) E->F G Peptide Enrichment (Optional) F->G H LC-MS/MS Analysis G->H I Data Analysis & Quantification H->I

Caption: General SILAC workflow demonstrating early sample mixing to reduce variability.

FivePlex_SILAC cluster_0 5 Independent Cell Cultures SM1 SM1 Lys0, Arg0, Tyr0 Treatment Differential Treatment (e.g., Time Course) SM1->Treatment SM2 SM2 Lys4, Arg6, Tyr0 SM2->Treatment SM3 SM3 Lys8, Arg10, Tyr0 SM3->Treatment SM4 SM4 Lys8, Arg10, Tyr6 SM4->Treatment SM5 SM5 Lys8, Arg10, Tyr10 SM5->Treatment Mix Combine Lysates 1:1:1:1:1 Treatment->Mix Analysis Single LC-MS/MS Run Mix->Analysis

Caption: 5-plex SILAC strategy using labeled Lys, Arg, and Tyr for multiplexed analysis.

Troubleshooting_Flowchart Start Inconsistent Quantification? CheckLabeling Check Labeling Efficiency (>97%?) Start->CheckLabeling CheckMixing Review Protein Quantification & Mixing Protocol CheckLabeling->CheckMixing Yes ImproveLabeling Increase Cell Doublings Use Dialyzed Serum CheckLabeling->ImproveLabeling No CheckMS High-Resolution MS Used? CheckMixing->CheckMS ImproveLabeling->CheckLabeling OptimizeMS Optimize MS Parameters (e.g., isolation window) CheckMS->OptimizeMS No Resolved Problem Resolved CheckMS->Resolved Yes OptimizeMS->Resolved

Caption: Logical flowchart for troubleshooting inconsistent SILAC quantification.

References

Validation & Comparative

Validating Mass Spectrometry Results of L-Tyrosine-3,5-13C2 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation and quantification of L-Tyrosine-3,5-13C2 in metabolic research. We offer a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

Comparative Performance of Analytical Methods

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. While direct comparative data for this compound is not extensively published, performance data for structurally similar analytes like 3-Chloro-L-Tyrosine provides a valuable benchmark for what can be expected.

Table 1: Comparison of Quantitative Performance for Tyrosine Analogs by LC-MS/MS and GC-MS

ParameterLC-MS/MSGC-MSAlternative Method: Biosensor
Limit of Detection (LOD) 0.030 - 0.443 ng/mL~5 ng/mL2.29 x 10⁻⁸ M
Limit of Quantification (LOQ) 0.098 - 2.50 ng/mL~10 ng/mL7.63 x 10⁻⁸ M
Linearity Range 0.1 - 1000 ng/mL10 - 200 ng/mL0.09 - 7 x 10⁻⁶ M
Precision (%CV) <10%<15%Not Reported
Sample Throughput HighModerateModerate to High
Derivatization Required NoYesNo
Selectivity HighHighModerate
Instrumentation Cost HighModerateLow to Moderate

Note: Data for LC-MS/MS and GC-MS are adapted from studies on 3-Chloro-L-Tyrosine, a structurally related analyte. Biosensor data is for L-Tyrosine.

Experimental Workflows

The successful validation of mass spectrometry results relies on robust and well-documented experimental procedures. Below are generalized workflows for the analysis of this compound using LC-MS/MS and GC-MS.

cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Sample_Prep_LC Sample Preparation (Protein Precipitation/SPE) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep_LC->LC_Separation MS_Analysis_LC Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Analysis_LC Data_Analysis_LC Data Analysis (Quantification vs. Internal Standard) MS_Analysis_LC->Data_Analysis_LC Sample_Prep_GC Sample Preparation (Extraction & Purification) Derivatization Derivatization (e.g., Silylation) Sample_Prep_GC->Derivatization GC_Separation Gas Chromatography (Capillary Column) Derivatization->GC_Separation MS_Analysis_GC Mass Spectrometry (Selected Ion Monitoring) GC_Separation->MS_Analysis_GC Data_Analysis_GC Data Analysis (Quantification vs. Internal Standard) MS_Analysis_GC->Data_Analysis_GC

General experimental workflows for LC-MS/MS and GC-MS analysis.

Experimental Protocols

Accurate and reproducible measurements are paramount for the validation of mass spectrometry data. The following protocols provide a detailed methodology for the analysis of this compound.

Protocol 1: LC-MS/MS Analysis

This method is highly sensitive and specific for the quantification of this compound and its unlabeled counterpart.

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add an appropriate amount of a stable isotope-labeled internal standard (e.g., L-Tyrosine-13C9,15N).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Tyrosine: Precursor ion m/z 182.1 -> Product ion m/z 136.1.

      • This compound: Precursor ion m/z 184.1 -> Product ion m/z 138.1.

      • Internal Standard (L-Tyrosine-13C9,15N): Precursor ion m/z 191.1 -> Product ion m/z 144.1.

Protocol 2: GC-MS Analysis

This technique is a robust alternative, though it requires a derivatization step to increase the volatility of the analyte.

  • Sample Preparation and Extraction:

    • Follow the same initial steps for protein precipitation as in the LC-MS/MS protocol.

    • For enhanced purity, perform solid-phase extraction (SPE) using a cation-exchange cartridge.

    • Elute the amino acids and evaporate the eluate to complete dryness.

  • Derivatization:

    • To the dried sample, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) and 50 µL of acetonitrile.

    • Seal the vial and heat at 70°C for 30 minutes.

  • Gas Chromatography:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM).

    • Monitored Ions: Specific fragment ions for the derivatized forms of L-Tyrosine, this compound, and the internal standard will need to be determined empirically.

Signaling Pathway and Metabolic Fate of L-Tyrosine

This compound serves as a tracer to elucidate the flux through various metabolic pathways. L-Tyrosine is a non-essential amino acid that is a precursor for the synthesis of critical biomolecules including proteins, neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[1][2][3][4] Tracking the incorporation of the 13C label allows for the quantification of the rates of these processes.

cluster_pathway Metabolic Fate of L-Tyrosine LTyr This compound (Tracer) Protein Protein Synthesis LTyr->Protein Translation DOPA L-DOPA LTyr->DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) LTyr->Thyroid Thyroperoxidase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Melanin Melanin DOPA->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Key metabolic pathways involving L-Tyrosine.

Metabolic Flux Analysis Workflow

Metabolic Flux Analysis (MFA) using this compound allows for the quantification of the rate of metabolic reactions. The general workflow involves introducing the labeled tracer to a biological system and measuring the isotopic enrichment in downstream metabolites over time.

cluster_mfa Metabolic Flux Analysis (MFA) Workflow Tracer Introduce this compound Tracer to Cell Culture Incubation Time-Course Incubation Tracer->Incubation Metabolite_Extraction Metabolite Extraction (e.g., Quenching & Lysis) Incubation->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Metabolite_Extraction->MS_Analysis Isotopomer_Analysis Isotopomer Distribution Analysis MS_Analysis->Isotopomer_Analysis Flux_Calculation Computational Flux Calculation & Modeling Isotopomer_Analysis->Flux_Calculation Biological_Interpretation Biological Interpretation of Metabolic Fluxes Flux_Calculation->Biological_Interpretation

General workflow for 13C-Metabolic Flux Analysis.

References

A Researcher's Guide to Isotopic Tracers: L-Tyrosine-3,5-¹³C₂ vs. ¹⁵N-Tyrosine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies involving the amino acid tyrosine, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of the investigation. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled tyrosine variants: L-Tyrosine-3,5-¹³C₂ and ¹⁵N-Tyrosine. By examining their distinct properties and applications, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific experimental goals.

The fundamental difference between these two tracers lies in the position of the isotopic label. In L-Tyrosine-3,5-¹³C₂, two carbon atoms on the aromatic ring are replaced with the heavy isotope carbon-13. In ¹⁵N-Tyrosine, the nitrogen atom in the amino group is substituted with nitrogen-15. This seemingly subtle distinction has profound implications for the metabolic pathways that can be effectively traced.

At a Glance: Key Differences and Primary Applications

FeatureL-Tyrosine-3,5-¹³C₂¹⁵N-Tyrosine
Isotopic Label Carbon-13 (¹³C) at positions 3 and 5 of the aromatic ringNitrogen-15 (¹⁵N) in the amino group
Primary Application Tracing the catabolism and conversion of the tyrosine carbon skeleton.Measuring rates of protein synthesis, breakdown, and overall nitrogen metabolism.
Metabolic Pathways Traced Catecholamine synthesis, homogentisate (B1232598) pathway, fumarate (B1241708) and acetoacetate (B1235776) production.Protein turnover, transamination reactions.
Key Advantage Provides specific information about the fate of the aromatic ring of tyrosine.Directly measures the incorporation and release of tyrosine from proteins.
Common Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).Isotope Ratio Mass Spectrometry (IRMS), GC-MS, LC-MS.

Delving Deeper: A Comparative Analysis

L-Tyrosine-3,5-¹³C₂: A Window into Carbon Skeleton Metabolism

L-Tyrosine-3,5-¹³C₂ is the tracer of choice for investigating the metabolic fate of the carbon backbone of tyrosine. The stability of the carbon-carbon bonds in the aromatic ring ensures that the ¹³C labels are retained through several key metabolic transformations, providing a clear signal to track their progression.

Key Applications:

  • Catecholamine Synthesis: The conversion of tyrosine to L-DOPA and subsequently to dopamine, norepinephrine, and epinephrine (B1671497) involves modifications to the side chain, leaving the ¹³C-labeled aromatic ring intact. This allows for the tracing of tyrosine's contribution to the synthesis of these vital neurotransmitters and hormones.[1][2]

  • Tyrosine Catabolism: The primary catabolic pathway of tyrosine involves its conversion to homogentisate, which is then further broken down into fumarate and acetoacetate.[1] Since the ¹³C labels are on the ring, L-Tyrosine-3,5-¹³C₂ allows researchers to follow the carbons through this entire degradative pathway.

  • Intestinal Flora Metabolism: Studies have utilized ring-labeled tyrosine (with deuterium, which is analogous to ¹³C in this context) to investigate the metabolic activities of the gut microbiota. These microorganisms can dehydroxylate and decarboxylate tyrosine, producing various phenolic compounds.[3]

Experimental Considerations:

The analysis of metabolites derived from L-Tyrosine-3,5-¹³C₂ typically involves mass spectrometry techniques. The mass shift of +2 Da (due to the two ¹³C atoms) in tyrosine and its downstream metabolites allows for their clear differentiation from their unlabeled counterparts.

¹⁵N-Tyrosine: The Gold Standard for Protein Turnover Studies

¹⁵N-Tyrosine is an invaluable tool for quantifying the dynamic processes of protein synthesis and breakdown. By labeling the nitrogen atom of the amino group, researchers can directly measure the rate at which tyrosine is incorporated into and released from proteins.

Key Applications:

  • Whole-Body and Tissue-Specific Protein Synthesis: By administering ¹⁵N-Tyrosine and measuring its incorporation into proteins over time, researchers can calculate the fractional synthetic rate of proteins in various tissues.[4][5][6]

  • Protein Breakdown: The rate of appearance of unlabeled tyrosine in the free amino acid pool during a continuous infusion of ¹⁵N-Tyrosine can be used to determine the rate of protein breakdown.[7]

  • Nitrogen Metabolism and Transamination: ¹⁵N-Tyrosine can be used to study the transfer of nitrogen to other amino acids and metabolic intermediates through transamination reactions, providing insights into overall nitrogen homeostasis.[4]

Experimental Considerations:

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the enrichment of ¹⁵N in total nitrogen samples, such as in urine or plasma, to calculate whole-body protein turnover.[4][8] For more specific measurements of ¹⁵N-tyrosine enrichment in proteins and free amino acid pools, GC-MS and LC-MS are commonly employed.[6]

Experimental Methodologies: A Glimpse into the Lab

General Workflow for Stable Isotope Tracing Studies

A typical metabolic tracing experiment using either L-Tyrosine-3,5-¹³C₂ or ¹⁵N-Tyrosine follows a general workflow. The specific details of the protocol will vary depending on the research question and the model system (cell culture, animal models, or human subjects).

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Tracer_Selection Tracer Selection (¹³C or ¹⁵N) Experimental_Design Experimental Design (e.g., bolus, continuous infusion) Tracer_Selection->Experimental_Design Tracer_Administration Tracer Administration Experimental_Design->Tracer_Administration Sample_Collection Sample Collection (e.g., plasma, tissue) Tracer_Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry (GC-MS, LC-MS, IRMS) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis

A generalized workflow for metabolic studies using stable isotope tracers.
Protocol for Measuring Protein Synthesis with ¹⁵N-Tyrosine

This protocol outlines a general approach for measuring muscle protein synthesis in humans using a primed, continuous infusion of ¹⁵N-Tyrosine.

  • Subject Preparation: Subjects are typically studied in a post-absorptive state.

  • Tracer Infusion: A priming dose of ¹⁵N-Tyrosine is administered intravenously to rapidly achieve isotopic equilibrium, followed by a constant infusion for several hours.

  • Sample Collection: Blood samples are collected at regular intervals to monitor plasma ¹⁵N-Tyrosine enrichment. Muscle biopsies are taken at the beginning and end of the infusion period.

  • Sample Processing: Plasma is separated from blood samples. Muscle tissue is processed to separate intracellular free amino acids from protein-bound amino acids.

  • Mass Spectrometry Analysis: The enrichment of ¹⁵N-Tyrosine in the plasma, the intracellular free amino acid pool (precursor pool), and in the muscle protein hydrolysate (product pool) is determined by GC-MS or LC-MS.

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula: FSR (%/hour) = (E_p(t₂) - E_p(t₁)) / E_precursor * 1 / (t₂ - t₁) * 100 Where E_p is the enrichment of ¹⁵N-Tyrosine in the protein at time points t₁ and t₂, and E_precursor is the average enrichment of the precursor pool.

Visualizing the Metabolic Fates

The distinct applications of L-Tyrosine-3,5-¹³C₂ and ¹⁵N-Tyrosine can be visualized through their respective metabolic pathways.

tyrosine_metabolism cluster_13C L-Tyrosine-3,5-¹³C₂ Tracing cluster_15N ¹⁵N-Tyrosine Tracing Tyr_13C L-Tyrosine-3,5-¹³C₂ L_DOPA_13C L-DOPA-¹³C₂ Tyr_13C->L_DOPA_13C Homogentisate_13C Homogentisate-¹³C₂ Tyr_13C->Homogentisate_13C Dopamine_13C Dopamine-¹³C₂ L_DOPA_13C->Dopamine_13C Fumarate_Acetoacetate_13C Fumarate & Acetoacetate-¹³C₂ Homogentisate_13C->Fumarate_Acetoacetate_13C Tyr_15N ¹⁵N-Tyrosine Protein_15N ¹⁵N-Labeled Protein Tyr_15N->Protein_15N Protein Synthesis Transamination Transamination Products Tyr_15N->Transamination Free_Tyr_15N Free ¹⁵N-Tyrosine Pool Protein_15N->Free_Tyr_15N Protein Breakdown

Distinct metabolic pathways traced by L-Tyrosine-3,5-¹³C₂ and ¹⁵N-Tyrosine.

Conclusion: Making the Right Choice

The selection between L-Tyrosine-3,5-¹³C₂ and ¹⁵N-Tyrosine is contingent upon the specific research question.

  • To elucidate the catabolic fate of the tyrosine carbon skeleton and its contribution to the synthesis of catecholamines and other metabolites, L-Tyrosine-3,5-¹³C₂ is the superior choice. Its labeled aromatic ring provides a stable and specific marker for these pathways.

  • For the quantification of protein dynamics, including rates of synthesis and breakdown, ¹⁵N-Tyrosine is the established and more direct tracer. The labeled amino group directly reflects the movement of tyrosine into and out of the protein pool.

By understanding the unique strengths and applications of each of these powerful research tools, scientists can design more precise and informative metabolic studies, ultimately advancing our understanding of health and disease.

References

The Gold Standard for Precision: A Comparative Guide to L-Tyrosine-3,5-¹³C₂ as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount. This guide provides an in-depth comparison of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled internal standard, against other common alternatives for the precise quantification of L-Tyrosine.

In the realm of quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the undisputed gold standard. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. This guide will delve into the performance of L-Tyrosine-3,5-¹³C₂ and compare it with other isotopically labeled tyrosine variants, supported by experimental data.

The Critical Role of the Internal Standard

An ideal internal standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement. This ensures that any variability in the analytical process is mirrored in the internal standard's signal, allowing for accurate normalization and reliable quantification of the target analyte.

Comparison of L-Tyrosine Internal Standards

The most common isotopically labeled internal standards for L-Tyrosine analysis include those labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D).

Carbon-13 (¹³C) Labeled Standards: The Superior Choice

Scientific consensus and available data strongly suggest that ¹³C-labeled internal standards, such as L-Tyrosine-3,5-¹³C₂ and L-Tyrosine-¹³C₉,¹⁵N, offer superior performance compared to their deuterated counterparts.[1][2]

Key Advantages of ¹³C Labeling:

  • Co-elution: The substitution of ¹²C with ¹³C results in a negligible difference in the physicochemical properties of the molecule.[2] This ensures near-perfect co-elution of the internal standard with the unlabeled analyte, leading to more accurate correction for matrix effects.

  • Isotopic Stability: The ¹³C label is integrated into the carbon skeleton of the molecule, making it exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.

Deuterium (²H) Labeled Standards: A Cost-Effective Alternative

Deuterium-labeled standards, such as L-Tyrosine-d₄, are also widely used, primarily due to their lower cost of synthesis. However, they present potential drawbacks:

  • Chromatographic Shift: The mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift, where the internal standard does not perfectly co-elute with the analyte. This can result in differential matrix effects and potentially compromise the accuracy of quantification.

  • Isotopic Instability: While generally stable, deuterium atoms, particularly those on heteroatoms or in certain positions on an aromatic ring, can be prone to back-exchange with protons from the surrounding environment. This can alter the isotopic distribution and affect the accuracy of the results.

Performance Data Comparison

The following table summarizes typical validation parameters for the LC-MS/MS quantification of L-Tyrosine using different isotopically labeled internal standards. The data is synthesized from various studies to provide a comparative overview.

ParameterL-Tyrosine-3,5-¹³C₂L-Tyrosine-¹³C₉,¹⁵NL-Tyrosine-d₄
Linearity Range 20 - 1000 µmol/L[3][4]Typically similar to other ¹³C-labeled standardsGenerally comparable to ¹³C-labeled standards
Accuracy 89.9% - 110.1% (for amino acids)[5]High, typically within 15% of nominal valueMay be slightly lower than ¹³C-standards due to potential isotopic effects
Precision (%CV) < 10.1% (Intra- and Inter-day for amino acids)[5]< 15% (Intra- and Inter-day)Generally < 15%, but can be higher than ¹³C-standards
Co-elution ExcellentExcellentGood, but potential for slight retention time shift
Isotopic Stability HighHighModerate, potential for back-exchange

Experimental Protocols

Below are representative experimental protocols for the quantification of L-Tyrosine in human plasma using isotopically labeled internal standards.

Method 1: Quantification of L-Tyrosine using L-Tyrosine-¹³C Labeled Internal Standard

This method is suitable for the accurate quantification of L-Tyrosine in biological matrices like plasma or serum.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (containing L-Tyrosine-3,5-¹³C₂ or L-Tyrosine-¹³C₉,¹⁵N).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (B129727) with the same acid concentration as mobile phase B.[6]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for L-Tyrosine and its labeled internal standard are monitored.

Visualizing the Workflow and Rationale

To better understand the experimental process and the reasons for choosing a ¹³C-labeled internal standard, the following diagrams are provided.

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike Add known amount of IS prepare Sample Preparation (Protein Precipitation) spike->prepare analyze LC-MS/MS Analysis prepare->analyze quantify Quantification (Analyte/IS Ratio) analyze->quantify

A generalized workflow for quantitative analysis using an internal standard.

logical_relationship cluster_13C ¹³C-Labeled Internal Standard cluster_D Deuterium-Labeled Internal Standard c13_prop Identical Physicochemical Properties c13_coelute Perfect Co-elution c13_prop->c13_coelute c13_accuracy Accurate Correction for Matrix Effects c13_coelute->c13_accuracy c13_result High Accuracy & Precision c13_accuracy->c13_result d_prop Slightly Different Physicochemical Properties d_shift Potential Chromatographic Shift d_prop->d_shift d_inaccuracy Incomplete Correction for Matrix Effects d_shift->d_inaccuracy d_result Potential for Reduced Accuracy d_inaccuracy->d_result

Rationale for the superior accuracy of ¹³C-labeled internal standards.

Conclusion

For the highest level of accuracy and reliability in the LC-MS quantification of L-Tyrosine, the use of a ¹³C-labeled internal standard, such as L-Tyrosine-3,5-¹³C₂, is strongly recommended. Its properties of perfect co-elution and high isotopic stability ensure the most effective compensation for analytical variability, leading to robust and defensible results. While deuterium-labeled standards can be a more economical option, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which may impact the overall accuracy of the quantification. The investment in a ¹³C-labeled internal standard is an investment in the quality and integrity of the analytical data.

References

A Researcher's Guide to Isotopic Tracers in Flux Analysis: L-Tyrosine-3,5-¹³C₂ vs. Fully Labeled ¹³C₉-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers offers a powerful window into the intricate network of biochemical reactions. When studying pathways involving the amino acid tyrosine, a critical choice arises: which isotopic tracer will yield the most insightful data? This guide provides an objective comparison of two commonly used tracers, L-Tyrosine-3,5-¹³C₂ and fully labeled ¹³C₉-L-Tyrosine, supported by experimental principles and methodologies.

The selection of an isotopic tracer is a critical step in designing an MFA experiment, as it directly influences the precision and scope of the resulting flux estimations. While partially labeled tracers can be cost-effective, fully labeled tracers often provide a more comprehensive view of metabolic pathways.

Principles of Isotopic Labeling for Flux Analysis

Stable isotope tracing involves introducing a nutrient labeled with a heavy isotope, such as ¹³C, into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow, or flux, of atoms through various metabolic pathways.

The choice between a partially labeled tracer like L-Tyrosine-3,5-¹³C₂ and a uniformly labeled one like ¹³C₉-L-Tyrosine hinges on the specific research question and the metabolic network being interrogated.

Head-to-Head Comparison: L-Tyrosine-3,5-¹³C₂ vs. ¹³C₉-L-Tyrosine

FeatureL-Tyrosine-3,5-¹³C₂¹³C₉-L-Tyrosine (Fully Labeled)
Labeling Pattern Two ¹³C atoms on the phenolic ring (positions 3 and 5).All nine carbon atoms are ¹³C.
Information Content Provides information primarily on the fate of the tyrosine phenolic ring. Can be useful for tracking pathways where this part of the molecule is specifically modified.Traces the fate of the entire carbon backbone of tyrosine, including the alanine (B10760859) side chain and the carboxyl group. This allows for a more comprehensive analysis of all catabolic and anabolic pathways involving tyrosine.
Complexity of Analysis Simpler mass isotopomer patterns, which can be easier to interpret for specific, targeted questions.More complex mass isotopomer distributions that can provide richer information about multiple active pathways simultaneously. This complexity necessitates more sophisticated data analysis tools.
Versatility Best suited for studying pathways where the phenolic ring is conserved or specifically altered.Highly versatile for a global analysis of tyrosine metabolism, including its breakdown into central carbon metabolites (fumarate and acetoacetate) and its use as a precursor for neurotransmitters and other biomolecules.
Cost Generally less expensive due to the simpler synthesis.More expensive due to the complexity of incorporating nine ¹³C atoms.

The Decisive Advantage of Full Labeling in Comprehensive Flux Analysis

For a comprehensive understanding of tyrosine metabolism, the fully labeled ¹³C₉-L-Tyrosine offers a distinct advantage. By labeling every carbon atom, researchers can track the distribution of the entire tyrosine backbone into various downstream metabolites. This is particularly crucial for elucidating the contributions of tyrosine to the tricarboxylic acid (TCA) cycle via its catabolism to fumarate (B1241708) and acetoacetate.

In contrast, L-Tyrosine-3,5-¹³C₂ can only provide information about the fate of the phenolic ring. While this can be valuable for specific applications, it leaves the metabolic fate of the rest of the molecule untraced, potentially missing key metabolic shifts. For instance, if tyrosine is being heavily catabolized for energy production, this would be more readily and comprehensively detected using the fully labeled tracer.

Visualizing Tyrosine Metabolism and Tracer Fate

To better understand how these tracers navigate the metabolic network, it is essential to visualize the key pathways of tyrosine metabolism.

Tyrosine_Metabolism cluster_catabolism Tyrosine Catabolism cluster_neurotransmitter Neurotransmitter Synthesis Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate TAT L_DOPA L_DOPA Tyrosine->L_DOPA TH Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH TCA Cycle TCA Cycle Fumarate->TCA Cycle Ketone Body Metabolism Ketone Body Metabolism Acetoacetate->Ketone Body Metabolism Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH

Caption: Key metabolic pathways of L-Tyrosine.

The diagram above illustrates the major catabolic and neurotransmitter synthesis pathways originating from tyrosine. With ¹³C₉-L-Tyrosine, the ¹³C label can be traced through all intermediates, providing a quantitative measure of the flux through each branch. With L-Tyrosine-3,5-¹³C₂, only the phenolic ring portion of the intermediates would carry the label, limiting the quantitative scope.

Experimental Workflow for ¹³C-Tyrosine Flux Analysis

A typical workflow for conducting a metabolic flux analysis experiment using ¹³C-labeled tyrosine is outlined below. This protocol is a generalized guide and may require optimization based on the specific cell type and experimental conditions.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A 1. Seed cells and allow to reach exponential growth phase. B 2. Replace standard medium with medium containing the ¹³C-Tyrosine tracer. A->B C 3. Incubate for a defined period to achieve isotopic steady state. B->C D 4. Quench metabolism rapidly (e.g., with cold methanol). C->D E 5. Extract intracellular metabolites. D->E F 6. (Optional) Hydrolyze protein to analyze amino acid incorporation. E->F G 7. Analyze metabolite extracts by LC-MS/MS. F->G H 8. Determine mass isotopomer distributions (MIDs). G->H I 9. Use computational modeling to estimate metabolic fluxes. H->I

Caption: Generalized workflow for a ¹³C-Tyrosine metabolic flux analysis experiment.

Detailed Experimental Protocols

1. Cell Culture and Isotopic Labeling:

  • Culture cells in a defined medium to ensure control over nutrient sources.

  • During the exponential growth phase, switch to a labeling medium containing either L-Tyrosine-3,5-¹³C₂ or ¹³C₉-L-Tyrosine at a known concentration.

  • The duration of labeling should be sufficient to reach an isotopic steady state, which should be determined empirically for the specific cell line.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), for the separation of polar metabolites like amino acids.

  • The mass spectrometer is used to measure the mass-to-charge ratio (m/z) of the metabolites and their fragments, which allows for the determination of the mass isotopomer distribution (MID).

4. Data Analysis and Flux Calculation:

  • The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the MIDs of key metabolites.

  • A computational model of the relevant metabolic network is constructed.

  • The experimentally determined MIDs are then used to constrain the model and calculate the metabolic fluxes that best explain the observed labeling patterns.

Quantitative Data Insights

While direct comparative studies are limited, data from experiments using ¹³C₉-L-Tyrosine can illustrate the richness of the information obtained. For example, in studies of cancer cell metabolism, ¹³C₉-L-Tyrosine has been used to quantify the contribution of tyrosine to the TCA cycle. The observation of M+4 and M+2 isotopologues of TCA cycle intermediates like malate (B86768) and citrate (B86180) provides direct evidence and quantification of tyrosine catabolism.

MetaboliteExpected Mass Shift (from ¹³C₉-Tyrosine)Pathway Indication
FumarateM+4Direct product of tyrosine catabolism.
AcetoacetateM+4Direct product of tyrosine catabolism.
Malate (from Fumarate)M+4Entry of tyrosine-derived carbon into the TCA cycle.
Citrate (from Acetoacetate-derived Acetyl-CoA)M+2Contribution of tyrosine to the TCA cycle via ketone body metabolism.
L-DOPAM+9Flux into the catecholamine synthesis pathway.

This level of detail is not achievable with L-Tyrosine-3,5-¹³C₂, which would only produce an M+2 shift in intermediates retaining the phenolic ring and no label in fumarate or acetoacetate.

Conclusion and Recommendation

For researchers aiming to conduct a comprehensive and quantitative analysis of tyrosine metabolism, ¹³C₉-L-Tyrosine is the superior choice . Its ability to trace the fate of all nine carbon atoms provides a more complete and detailed picture of metabolic fluxes through various catabolic and anabolic pathways. This is particularly crucial for understanding the interplay between amino acid metabolism and central carbon metabolism.

While L-Tyrosine-3,5-¹³C₂ can be a cost-effective option for more targeted research questions focused specifically on the fate of the phenolic ring, its utility in global metabolic flux analysis is limited.

The selection of the appropriate tracer should always be guided by the specific scientific question. However, for a systems-level understanding of how cells utilize tyrosine, the investment in a fully labeled tracer will yield more comprehensive and impactful data.

Confirming L-Tyrosine-3,5-¹³C₂ Incorporation with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and protein science, accurately confirming the site-specific incorporation of isotopically labeled amino acids is critical for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of methods to verify the incorporation of L-Tyrosine-3,5-¹³C₂, a commonly used stable isotope for probing the local environment of tyrosine residues in proteins. We present experimental data and protocols to objectively assess incorporation efficiency.

Comparison of Isotopic Labeling Strategies for Tyrosine

The choice of isotopically labeled L-Tyrosine can impact the resolution and sensitivity of NMR experiments. While uniform labeling with ¹³C provides information on all carbon atoms, selective labeling, such as with L-Tyrosine-3,5-¹³C₂, simplifies specific regions of the NMR spectrum, reducing signal overlap and facilitating unambiguous resonance assignment. This is particularly advantageous for large proteins where spectral crowding is a significant challenge.[1]

Below is a comparative summary of different L-Tyrosine labeling strategies. The incorporation efficiency can be influenced by the specific protein, the expression system, and the culture conditions.

Labeling StrategyTypical Incorporation Efficiency (%)Key AdvantagesKey Disadvantages
L-Tyrosine-3,5-¹³C₂ > 90%Simplifies the aromatic region of the ¹³C spectrum, reduces signal overlap, allows for specific probing of the phenolic ring environment.Provides information only on the C3 and C5 positions.
Uniformly ¹³C-labeled L-Tyrosine > 95%Labels all nine carbon atoms, providing comprehensive structural information.Can lead to complex spectra with significant signal overlap, especially in larger proteins.
Fractional (e.g., 20%) ¹³C-labeling Variable (dependent on ¹³C glucose concentration)Reduces the cost of labeling while still allowing for the use of ¹³C-edited NMR experiments.[2]Lower signal-to-noise ratio compared to uniform labeling; non-random breakage of ¹³C-¹³C bonds can affect certain experiments.[2]

Experimental Protocol: Confirmation of L-Tyrosine-3,5-¹³C₂ Incorporation

This protocol outlines the key steps for expressing a protein with incorporated L-Tyrosine-3,5-¹³C₂ in E. coli and subsequently confirming the incorporation using ¹³C NMR spectroscopy.

I. Protein Expression and Purification
  • Strain and Media: Use an E. coli expression strain, such as BL21(DE3), and a minimal medium (e.g., M9) to ensure that the sole source of tyrosine is the supplemented labeled amino acid.

  • Supplementation: Prepare the minimal medium containing ¹⁵NH₄Cl (for ¹H-¹⁵N correlation spectra) and unlabeled glucose. Add L-Tyrosine-3,5-¹³C₂ to the culture medium at a concentration of 50-100 mg/L just before inducing protein expression with IPTG. To prevent the bacterial synthesis of unlabeled tyrosine, it can be beneficial to use an auxotrophic strain or add inhibitors of the tyrosine biosynthetic pathway.

  • Induction and Harvest: Induce protein expression and grow the cells for the optimal time and temperature for your target protein. Harvest the cells by centrifugation.

  • Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography) to >95% purity as assessed by SDS-PAGE.

II. NMR Sample Preparation
  • Buffer Exchange: Exchange the purified protein into an NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal.

  • Concentration: Concentrate the protein to a final concentration of 0.5-1.0 mM.

  • Final Sample: Transfer approximately 500 µL of the final protein solution into a high-quality NMR tube.

III. NMR Data Acquisition and Analysis
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • ¹³C NMR Spectrum: Acquire a one-dimensional (1D) ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (1.1%), the signals from the labeled C3 and C5 positions of the incorporated tyrosine will be significantly more intense than the natural abundance signals from other carbons in the protein.

  • Expected Chemical Shifts: The ¹³C chemical shifts for the C3 and C5 (or Cε and Cζ) carbons of the tyrosine phenolic ring are expected to be in the range of 115-120 ppm.[3]

  • Confirmation: The presence of strong signals in this region, significantly above the natural abundance background, confirms the successful incorporation of L-Tyrosine-3,5-¹³C₂.

  • Quantification (Optional): To quantify the incorporation level, a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum can be acquired. The volumes of the cross-peaks corresponding to the ¹Hε-¹³Cε and ¹Hζ-¹³Cζ correlations of the tyrosine residues can be compared to a reference sample with a known concentration of uniformly ¹³C-labeled protein.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_nmr NMR Analysis strain E. coli Strain (e.g., BL21(DE3)) media Minimal Media (M9) strain->media supplement Add L-Tyrosine-3,5-¹³C₂ media->supplement induce Induce with IPTG supplement->induce harvest Harvest Cells induce->harvest lysis Cell Lysis harvest->lysis chromatography Chromatography (Affinity, IEX, SEC) lysis->chromatography purity Purity Check (>95%) chromatography->purity sample_prep NMR Sample Preparation (Buffer, Concentration) purity->sample_prep nmr_acq 1D/2D NMR Data Acquisition sample_prep->nmr_acq data_analysis Spectral Analysis & Confirmation nmr_acq->data_analysis

Caption: Experimental workflow for confirming L-Tyrosine-3,5-¹³C₂ incorporation.

tyrosine_pathway cluster_precursors Biosynthesis Precursors cluster_synthesis Tyrosine Synthesis cluster_neurotransmitter Neurotransmitter Synthesis PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose 4-phosphate E4P->Chorismate Prephenate Prephenate Chorismate->Prephenate p_HPP p-Hydroxyphenylpyruvate Prephenate->p_HPP L_Tyrosine L-Tyrosine p_HPP->L_Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: L-Tyrosine as a precursor in neurotransmitter synthesis.

Alternative Methods for Confirmation

While NMR is a direct and powerful method for confirming incorporation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): After protein digestion, the resulting peptides can be analyzed by MS. The mass shift in tyrosine-containing peptides will confirm the incorporation of the two ¹³C atoms. This method is highly sensitive but does not provide the same level of detail about the local chemical environment as NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze the amino acid composition of the hydrolyzed protein to confirm the presence and enrichment of the labeled tyrosine.[4]

By following the detailed protocols and considering the comparative data presented, researchers can confidently confirm the incorporation of L-Tyrosine-3,5-¹³C₂ into their protein of interest, paving the way for insightful NMR-based structural and functional studies.

References

Cross-Validation of SILAC Data Using L-Tyrosine-3,5-13C2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) utilizing L-Tyrosine-3,5-13C2 for cross-validation purposes against other common quantitative proteomics techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate quantification strategy for your research needs, with a particular focus on the analysis of tyrosine phosphorylation-dependent signaling pathways.

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that allows for accurate relative quantification of proteins and their post-translational modifications (PTMs) by mass spectrometry (MS).[1][2] The method involves growing one population of cells in a medium containing a "light" (natural abundance) amino acid, while the other population is grown in a medium containing a "heavy" stable isotope-labeled counterpart. The use of isotopically labeled tyrosine, such as this compound, is particularly advantageous for studying signaling pathways regulated by tyrosine phosphorylation, a key mechanism in cellular communication and a frequent target in drug development.[1][3]

Cross-validation of quantitative proteomics data is crucial for ensuring the accuracy and reliability of results. By comparing data obtained from SILAC experiments using this compound with data from other quantitative methods, researchers can gain higher confidence in their findings.

Comparison of Quantitative Proteomics Techniques

The selection of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of accuracy, and available resources. Below is a comparison of SILAC with two other widely used techniques: Label-Free Quantification (LFQ) and Tandem Mass Tags (TMT).

Quantitative Data Summary

The following tables summarize key performance metrics from comparative studies of SILAC, LFQ, and TMT. While a direct cross-validation study using this compound with extensive quantitative tables was not identified in the literature, these tables provide valuable insights into the relative performance of each technique.

Table 1: Comparison of Protein and Phosphosite Identification

FeatureSILACLabel-Free Quantification (LFQ)Tandem Mass Tags (TMT)
Protein Identifications HighHighestLower
Phosphosite Identifications High, especially for targeted studiesHigh, but may have more missing valuesLower coverage
Overlap of Identified Proteins (vs. LFQ) ~88% of SILAC proteins also identified by LFQ--
Significantly Altered Proteins (shared) Low overlap with LFQ (~12%)Low overlap with SILAC (~12%)N/A

Data synthesized from a comparative study on retinal Müller cells.[4]

Table 2: Comparison of Quantitative Performance

FeatureSILACLabel-Free Quantification (LFQ)Tandem Mass Tags (TMT)
Quantitative Accuracy HighModerateLowest
Quantitative Precision (Reproducibility) Highest (CVs often <15%)Lower (CVs can be >20%)High within a TMT plex
Missing Values LowHigher, especially for low-abundance peptidesHighest, particularly across multiple TMT plexes
Dynamic Range GoodGoodProne to ratio compression

Data synthesized from a systematic comparison of LFQ, SILAC, and TMT for studying EGFR signaling.[5]

Experimental Protocols

A detailed experimental protocol for a SILAC-based phosphotyrosine analysis using this compound is provided below. This protocol is adapted from established methods for studying receptor tyrosine kinase signaling.[1][3]

SILAC Labeling and Cell Culture
  • Medium Preparation : Prepare SILAC DMEM or RPMI 1640 medium deficient in L-Tyrosine. Supplement the "light" medium with natural L-Tyrosine and the "heavy" medium with this compound. Both media should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Cell Culture : Culture two populations of the desired cell line in the "light" and "heavy" media, respectively.

  • Incorporation Check : Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five to six doublings.[3] A small aliquot of cells should be analyzed by mass spectrometry to confirm >95% incorporation.

Cell Stimulation and Lysis
  • Starvation : Prior to stimulation, starve the cells in serum-free SILAC media for 12-24 hours to reduce basal tyrosine phosphorylation levels.[3]

  • Stimulation : Treat the "heavy" labeled cells with the stimulus of interest (e.g., a growth factor to activate a receptor tyrosine kinase). The "light" labeled cells can serve as the unstimulated control.

  • Lysis : Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Mixing : Determine the protein concentration of both lysates and mix them in a 1:1 ratio.

Phosphopeptide Enrichment and Mass Spectrometry
  • Protein Digestion : Reduce, alkylate, and digest the mixed protein lysate into peptides using an appropriate protease (e.g., trypsin).

  • Phosphotyrosine Peptide Enrichment : Enrich for tyrosine-phosphorylated peptides using an anti-phosphotyrosine antibody coupled to beads (immunoaffinity purification).

  • LC-MS/MS Analysis : Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the heavy to light peak intensities reflects the change in phosphorylation upon stimulation.

Mandatory Visualizations

SILAC Experimental Workflow for Phosphotyrosine Analysis

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Treatment & Lysis cluster_processing Sample Processing & Analysis Light_Culture Cell Culture ('Light' L-Tyrosine) Unstimulated Unstimulated Control Light_Culture->Unstimulated Heavy_Culture Cell Culture ('Heavy' this compound) Stimulated Stimulation (e.g., Growth Factor) Heavy_Culture->Stimulated Lysis_Light Cell Lysis Unstimulated->Lysis_Light Lysis_Heavy Cell Lysis Stimulated->Lysis_Heavy Mix_Lysates Mix Lysates (1:1) Lysis_Light->Mix_Lysates Lysis_Heavy->Mix_Lysates Digestion Proteolytic Digestion Mix_Lysates->Digestion Enrichment Phosphotyrosine Peptide Enrichment Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: SILAC workflow for quantitative phosphotyrosine analysis.

EGFR Signaling Pathway with Key Tyrosine Phosphorylation Sites

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. The activation of EGFR upon ligand binding leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for downstream signaling proteins.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR Phosphorylated EGFR (Dimer) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 pY1068, pY1086 Shc Shc pEGFR->Shc pY1148, pY1173 PI3K PI3K pEGFR->PI3K pY1068 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway highlighting key phosphotyrosine sites.

Conclusion

References

A Researcher's Guide to Quantitative Accuracy of Isotopically Labeled Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics and metabolomics, the precise measurement of analytes is paramount. For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is the gold standard for achieving accurate quantification via mass spectrometry.[1] This guide provides an objective comparison of the performance of various isotopically labeled tyrosine analogs, supported by experimental data and detailed protocols.

Comparison of Isotopically Labeled Tyrosine Analogs

The selection of an appropriate isotopically labeled tyrosine analog is critical for experimental success. The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, derivatization, and ionization to ensure accurate correction for experimental variations.[1] Below is a comparison of commonly used analogs.

Isotopically Labeled Tyrosine AnalogIsotopic LabelCommon ApplicationsAdvantagesPotential Disadvantages
L-Tyrosine-¹³C₉,¹⁵N¹³C, ¹⁵NGold standard for tyrosine quantification in plasma and other biological matrices.[1]Chemically almost identical to the analyte, minimizing isotopic effects and ensuring co-elution.[1] High accuracy in quantification.[2]Higher cost compared to deuterium-labeled analogs.
L-Tyrosine-D4Deuterium (B1214612) (D)Analysis of amino acids in dried blood spots and other biological samples.[1]Cost-effective.[1]Potential for deuterium isotope effect, which may cause chromatographic separation from the native analyte and compromise data accuracy.[1][2]
D-Tyrosine-d2Deuterium (D)Cost-effective internal standard for tyrosine quantification.[1]Lower cost.Carries the inherent risk of the deuterium isotope effect, potentially leading to chromatographic separation and impacting data accuracy.[1]
Heavy Tyrosine in SILAC (e.g., ¹³C₆-Tyr, ¹³C₉,¹⁵N-Tyr)¹³C, ¹⁵NRelative and multiplexed quantification of proteins and post-translational modifications (e.g., phosphorylation) in cell culture.[3][4][5]High accuracy and reproducibility for relative quantification as samples are mixed early in the workflow.[4][6] Enables multiplexing to compare multiple conditions simultaneously.[3][4]Primarily applicable to cells that can be metabolically labeled in culture. Requires a significant number of cell doublings for complete incorporation.[4][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative experiments. Below are summaries of key experimental protocols for the application of isotopically labeled tyrosine analogs.

Protocol 1: Quantification of Tyrosine in Plasma using L-Tyrosine-¹³C₉,¹⁵N

This protocol is adapted from a direct analysis method for amino acids in plasma.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A polar-modified column suitable for retaining polar analytes (e.g., HILIC or mixed-mode column).

  • Mobile Phase A: Aqueous solution with formic acid and ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with formic acid and ammonium formate. A gradient elution is typically used.

  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.

  • MRM Transition (Tyrosine): m/z 182.1 → 136.1.

  • MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1.

Protocol 2: 5-plex SILAC for Analysis of Tyrosine Phosphorylation Dynamics

This protocol is based on a study investigating the effects of an EGFR inhibitor on ErbB signaling.[3]

1. Cell Culture and Labeling (Adaptation Phase):

  • Culture breast cancer KPL-4 cells for at least 5-6 cell doublings in one of five different SILAC media to ensure complete incorporation (>95%) of the isotopic labels.[4][5] The media are prepared with specific combinations of light and heavy isotopically labeled lysine, arginine, and tyrosine.[3]

2. Experimental Treatment:

  • Treat each of the five differentially labeled cell populations with the selective EGFR inhibitor erlotinib (B232) for different time points (e.g., 0, 5, 15, 30, 60 minutes).[3]

3. Sample Preparation and Digestion:

  • Lyse the cells and combine the lysates from the five populations in equal amounts.[3]

  • Perform enzymatic digestion of the combined protein mixture, typically with trypsin.[3][4]

4. Enrichment of Tyrosine-Phosphorylated Peptides:

  • Selectively enrich for tyrosine-phosphorylated peptides using two successive immunoprecipitations with PY99- and 4G10-agarose conjugates.[3]

5. LC-MS/MS Analysis:

  • Analyze the eluted peptides via nano-LC-MS/MS on an Orbitrap Velos mass spectrometer.[3] Each tyrosine-phosphorylated peptide will appear as a quintuplet in the mass spectrum, allowing for the monitoring of five time points in a single experiment.[3]

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a general experimental workflow for SILAC and a key signaling pathway where tyrosine phosphorylation is critical.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase CellCulture_Light Cell Culture (Light Amino Acids) Treatment_Light Experimental Condition 1 (e.g., Control) CellCulture_Light->Treatment_Light CellCulture_Heavy Cell Culture (Heavy Amino Acids) Treatment_Heavy Experimental Condition 2 (e.g., Treated) CellCulture_Heavy->Treatment_Heavy Mix Combine Cell Lysates (1:1 Ratio) Treatment_Light->Mix Treatment_Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest Enrichment Peptide Enrichment (Optional, e.g., for Phosphopeptides) Digest->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: General experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Protein tyrosine phosphorylation is a fundamental mechanism in signal transduction, controlling numerous cellular processes.[8] Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), play a pivotal role in these pathways.[8][9]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation (pY) EGFR->Dimerization GRB2 GRB2 (Adaptor) Dimerization->GRB2 recruits SOS SOS GRB2->SOS activates RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: Simplified EGFR signaling pathway leading to cellular responses.

References

A Comparative Guide to Analytical Methods for L-Tyrosine-3,5-13C2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isotopically labeled compounds is paramount in a multitude of research applications, from metabolic flux analysis to pharmacokinetic studies. L-Tyrosine-3,5-13C2, a stable isotope-labeled version of the amino acid L-Tyrosine, serves as a critical tracer in these investigations. This guide provides an objective comparison of the principal analytical methodologies for the detection and quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Method Comparison

The selection of an appropriate analytical technique hinges on the specific requirements of the study, including sensitivity, specificity, throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each method.

ParameterLC-MS/MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments.Separation of volatile derivatives by gas chromatography followed by mass-to-charge ratio analysis.Detection of the magnetic properties of the 13C nucleus in a magnetic field.
Sample Preparation Minimal, typically protein precipitation and filtration.More complex, requires derivatization to increase volatility.Relatively simple, dissolution in a suitable deuterated solvent.
Sensitivity High (pg to fg range).High (pg to fg range).Lower (µg to mg range).
Specificity Very high, based on retention time and specific mass transitions.Very high, based on retention time and mass fragmentation patterns.High, provides detailed structural information and positional isotope analysis.
Throughput High, rapid analysis times.Moderate, derivatization and longer run times can be limiting.Low, longer acquisition times required for sensitivity.
Quantitative Performance Excellent linearity and precision.Excellent linearity and precision.Good, but can be affected by relaxation times and other parameters.
Key Advantage High sensitivity and specificity with minimal sample preparation.High chromatographic resolution for complex mixtures.Non-destructive, provides detailed structural information and precise location of the isotopic label.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of amino acids and related compounds using the discussed techniques. While specific data for this compound is not extensively published in a comparative format, these values from similar analyses provide a reliable benchmark.

ParameterLC-MS/MS (for modified Tyrosines)GC-MS (for Amino Acids)NMR (for 13C-labeled compounds)
Limit of Detection (LOD) 0.026 - 0.030 ng/mL[1][2]~1 ng injected~40 nmol[3]
Limit of Quantification (LOQ) 0.096 - 0.100 ng/mL[1][2]Not explicitly stated, but quantifiable at low ng levels.~60 nmol[3]
Linearity Range ~0.1 - 1000 ng/mLGood linearity reportedDependent on concentration and instrument parameters.
Precision (%CV) < 10-15%< 20%Can be high, but reducible with optimized parameters.
Accuracy (%) 85 - 115%Good accuracy reportedHigh accuracy achievable with proper calibration.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The analysis of this compound, regardless of the chosen method, follows a general workflow from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction/ Protein Precipitation InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition NMR->DataAcquisition Quantification Quantification DataAcquisition->Quantification Interpretation Interpretation Quantification->Interpretation

A generalized workflow for the analysis of this compound.
Metabolic Fate of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important signaling molecules, including neurotransmitters and hormones. The use of this compound allows researchers to trace its incorporation into these pathways.

Metabolic Pathway of L-Tyrosine Tyrosine This compound L_DOPA L-DOPA Tyrosine->L_DOPA Thyroxine Thyroxine (T4) Tyrosine->Thyroxine Melanin Melanin Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified metabolic pathways involving L-Tyrosine.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol is adapted from methods for the analysis of modified tyrosines in biological matrices.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., L-Tyrosine-13C9,15N).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate L-Tyrosine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for this compound.

    • Product Ion (Q3): A specific fragment ion of this compound.

    • Monitor the corresponding transitions for the internal standard.

Protocol 2: GC-MS Analysis

This protocol is based on general methods for the analysis of 13C-labeled amino acids.[4][5]

  • Sample Preparation (including derivatization):

    • Hydrolysis (for protein-bound amino acids): Add 6 M HCl to the sample, seal under nitrogen, and heat at 110°C for 24 hours. Dry the sample to remove HCl.

    • Derivatization (Silylation): To the dried sample, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile. Heat at 70°C for 30 minutes.

  • Gas Chromatography Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp to a final temperature (e.g., 300°C) to ensure separation of all derivatized amino acids.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

    • Monitor for the characteristic ions of the derivatized this compound and any internal standard used.

Protocol 3: NMR Spectroscopy Analysis

This protocol is a general guide for quantitative NMR of 13C-labeled compounds.

  • Sample Preparation:

    • Dissolve a known amount of the sample (typically in the mg range) in a suitable deuterated solvent (e.g., D₂O, methanol-d₄) in an NMR tube.

    • Add a known amount of an internal standard with a distinct signal (e.g., TSP for aqueous samples).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Nucleus: 13C.

    • Experiment: A quantitative 1D 13C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbons of interest to ensure full relaxation between scans. This is crucial for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the peaks corresponding to the 3,5-13C carbons of this compound and the peak of the internal standard.

    • Calculate the concentration of this compound based on the known concentration of the internal standard and the integral ratio.

Conclusion

The choice of analytical method for this compound is dictated by the specific research question. For high-sensitivity and high-throughput quantitative studies in complex biological matrices, LC-MS/MS is often the preferred method due to its excellent sensitivity, specificity, and minimal sample preparation requirements. GC-MS offers high chromatographic resolution and is a robust technique, particularly for metabolic flux analysis where the separation of multiple labeled amino acids is necessary, though it requires a more involved sample preparation process. NMR spectroscopy , while less sensitive, provides invaluable structural information, allowing for the unambiguous identification and positional analysis of the 13C label without the need for chemical standards for every metabolite, making it a powerful tool for elucidating metabolic pathways. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals.

References

A Researcher's Guide to Assessing the Purity of L-Tyrosine-3,5-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, metabolism, and drug development, the isotopic and chemical purity of stable isotope-labeled compounds like L-Tyrosine-3,5-¹³C₂ is paramount for generating accurate and reproducible data. This amino acid is a critical precursor in the biosynthesis of key catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[1] Its labeled form serves as an invaluable internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2]

This guide provides a comprehensive comparison of analytical methods to assess the purity of L-Tyrosine-3,5-¹³C₂, discusses potential impurities, and compares it with other commercially available labeled L-Tyrosine alternatives.

The Critical Role of Purity in Research Applications

The precise quantification of subtle changes in metabolic pathways requires internal standards of the highest purity. Impurities in L-Tyrosine-3,5-¹³C₂ can arise from the synthetic process and may include unlabeled L-Tyrosine, positional isomers of the ¹³C label, enantiomeric impurities (D-Tyrosine), or related compounds. These impurities can lead to inaccurate quantification, masking of low-level analytes, and misinterpretation of experimental results. Therefore, rigorous purity assessment is a critical step before its use in any research application.

Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is recommended for the comprehensive assessment of L-Tyrosine-3,5-¹³C₂ purity. The choice of method depends on the specific purity aspect being investigated (e.g., chemical, isotopic, or enantiomeric purity).

Analytical Technique Aspect of Purity Assessed Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chemical PuritySeparation based on polarity.Robust, reproducible, and widely available.May not resolve all closely related impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chemical and Isotopic PuritySeparation by HPLC followed by mass-to-charge ratio analysis.High sensitivity and selectivity for both labeled and unlabeled species.[3]Matrix effects can influence ionization and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Chemical and Isotopic PuritySeparation of volatile derivatives by gas chromatography with mass detection.High chromatographic resolution and established libraries for identification.[4]Requires derivatization to increase volatility.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical and Isotopic Purity, Structural IntegrityExploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation and direct measure of isotopic enrichment.[6][7]Lower sensitivity compared to mass spectrometry-based methods.
Chiral Chromatography Enantiomeric PuritySeparation of enantiomers using a chiral stationary phase.Directly quantifies the presence of the D-enantiomer.Requires specialized columns and method development.

Comparison with Alternative L-Tyrosine Stable Isotope Standards

Several isotopically labeled L-Tyrosine alternatives are available for research, each with specific applications. The choice of standard depends on the experimental design and the analytical platform.

Product Labeling Pattern Common Applications Supplier Examples
L-Tyrosine-3,5-¹³C₂ Two ¹³C atoms on the phenyl ring.Internal standard for LC-MS and GC-MS.MedChemExpress[2]
L-Tyrosine-¹³C₉,¹⁵N Uniformly labeled with nine ¹³C and one ¹⁵N.Metabolic flux analysis, proteomics (SILAC).[8]Cambridge Isotope Laboratories, Inc.
L-Tyrosine-d₄ (ring) Four deuterium (B1214612) atoms on the phenyl ring.Internal standard, particularly in GC-MS.Cambridge Isotope Laboratories, Inc.[9]
L-Tyrosine-¹⁵N Single ¹⁵N label.Tracing nitrogen metabolism.Cambridge Isotope Laboratories, Inc.[9]
L-Tyrosine-¹³C₉,d₇,¹⁵N Fully labeled with ¹³C, deuterium, and ¹⁵N.Complex metabolic studies, NMR-based structural biology.[10]Cambridge Isotope Laboratories, Inc.

Potential Impurities in L-Tyrosine-3,5-¹³C₂

Ensuring the purity of L-Tyrosine-3,5-¹³C₂ requires monitoring for several potential impurities that can be introduced during synthesis and handling.

Impurity Class Specific Examples Potential Impact
Isotopic Impurities Unlabeled L-Tyrosine, L-Tyrosine with incorrect number or position of ¹³C labels.Inaccurate quantification of the target analyte.
Chemical Impurities Phenylalanine (precursor), N-Acetyl-L-tyrosine, L-Tyrosine methyl ester.[11]Interference with analytical signals, potential biological effects.
Stereoisomeric Impurities D-TyrosineDifferent biological activity, potential for analytical interference.
Positional Isomers ortho- and meta-tyrosine.[12]May have different retention times and mass spectra, leading to misidentification.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of L-Tyrosine-3,5-¹³C₂ purity.

Protocol 1: HPLC-UV for Chemical Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18) is commonly used.[13]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.9) and an organic modifier (e.g., ethanol (B145695) or acetonitrile).[13]

  • Detection: UV absorbance at 220 nm or 274 nm.[13]

  • Sample Preparation: Dissolve a known concentration of L-Tyrosine-3,5-¹³C₂ in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram for impurity peaks. Purity is calculated based on the relative peak areas.

Protocol 2: LC-MS/MS for Isotopic and Chemical Purity
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[14]

  • Chromatography: Similar to the HPLC-UV protocol, using a C18 column and a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol.[3][14]

  • Mass Spectrometry: Operate the mass spectrometer in positive ionization mode. Monitor for the specific mass transitions (Multiple Reaction Monitoring - MRM) of L-Tyrosine-3,5-¹³C₂ and potential impurities (e.g., unlabeled L-Tyrosine).

  • Sample Preparation: Prepare a dilute solution of the labeled tyrosine in a suitable solvent. For analysis in biological matrices, protein precipitation followed by solid-phase extraction may be necessary.[15]

  • Analysis: Quantify the isotopic purity by comparing the peak areas of the labeled and unlabeled species. Chemical impurities can be identified and quantified using their specific mass transitions.

Protocol 3: GC-MS for Chemical and Isotopic Purity (with Derivatization)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: L-Tyrosine is not sufficiently volatile for GC analysis and requires derivatization. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5]

    • Dry the sample completely.

    • Add the silylating agent and a solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 100°C for 1-4 hours) to ensure complete derivatization.[16]

  • GC Conditions: Use a capillary column suitable for amino acid analysis. The oven temperature is programmed to ramp up to achieve separation.[17]

  • MS Conditions: Operate in electron impact (EI) ionization mode and scan for the characteristic fragments of the derivatized L-Tyrosine and its impurities.

  • Analysis: Assess purity based on the chromatographic peak areas of the derivatized compounds.

Protocol 4: NMR for Structural Confirmation and Isotopic Enrichment
  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: Dissolve the L-Tyrosine-3,5-¹³C₂ sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).[18]

  • ¹H NMR Analysis: The ¹H NMR spectrum will confirm the overall structure. The signals for the protons at positions 3 and 5 of the phenyl ring will show coupling to the ¹³C nuclei, providing information on the label positions.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will directly show the enrichment of the C3 and C5 positions. The chemical shift of the labeled carbons will be distinct.[7] The absence of significant signals at the chemical shifts corresponding to other carbon positions confirms the specific labeling.

  • Analysis: Isotopic enrichment can be calculated by comparing the integrals of the ¹³C-coupled proton signals to the uncoupled signals in the ¹H spectrum or by direct integration in the ¹³C spectrum.

Visualizing Key Pathways and Workflows

Understanding the biochemical context and the analytical workflow is crucial for researchers.

L_Tyrosine_Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_assessment Purity Assessment Sample L-Tyrosine-3,5-13C2 Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS NMR NMR (1H & 13C) Dissolution->NMR GCMS GC-MS Derivatization->GCMS Chemical Chemical Purity HPLC->Chemical LCMS->Chemical Isotopic Isotopic Purity LCMS->Isotopic GCMS->Chemical GCMS->Isotopic NMR->Isotopic Structural Structural Integrity NMR->Structural

Caption: Workflow for the comprehensive purity assessment of L-Tyrosine-3,5-¹³C₂.

Dopamine_Synthesis_Pathway LTyrosine L-Tyrosine enzyme1 Tyrosine Hydroxylase (TH) (Rate-limiting step) LTyrosine->enzyme1 LDOPA L-DOPA enzyme2 Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->enzyme2 Dopamine Dopamine enzyme1->LDOPA enzyme2->Dopamine

Caption: The enzymatic pathway of dopamine synthesis from L-Tyrosine.[1][9]

References

A Researcher's Guide to L-Tyrosine-3,5-¹³C₂ in Quantitative Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of isotopic labeling strategy is paramount. This guide provides a comprehensive literature review and comparison of L-Tyrosine-3,5-¹³C₂, a specialized stable isotope-labeled amino acid, against other common labeling methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions for your research needs.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a robust and accurate method for mass spectrometry (MS)-based quantitative proteomics.[1][2] The principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. This allows for the direct comparison of protein abundance between different experimental conditions, as the heavy and "light" (natural isotope) proteins can be distinguished by their mass difference in MS analysis.[3] While L-arginine and L-lysine are the most commonly used amino acids in SILAC due to their prevalence in tryptic peptides, the use of isotopically labeled L-tyrosine, such as L-Tyrosine-3,5-¹³C₂, offers unique advantages, particularly in the study of cell signaling pathways.[1][4]

Performance Comparison: L-Tyrosine-3,5-¹³C₂ SILAC vs. Other Quantitative Methods

The selection of a quantitative proteomics strategy depends on factors like the biological question, sample type, and desired level of precision. Below is a comparative summary of L-Tyrosine-3,5-¹³C₂-based SILAC with conventional Arginine/Lysine-based SILAC and other popular methods like Tandem Mass Tags (TMT), another chemical labeling technique.

A systematic comparison of Label-Free, SILAC, and TMT approaches for studying EGFR signaling in a colorectal cancer cell line revealed that SILAC demonstrates the highest precision and outstanding performance for the quantification of phosphorylation sites, making it the preferred method for analyzing cellular signaling in cell culture models.[5] While Label-Free methods achieved broader coverage, they were outperformed by label-based approaches in terms of technical variability, especially for phosphosite quantification.[5] TMT, another powerful technique, showed the lowest coverage and the most missing values in this particular study.[5]

FeatureL-Tyrosine-¹³C₂ SILACArginine/Lysine SILACTandem Mass Tags (TMT)
Primary Application Targeted quantification of tyrosine phosphorylation and kinase signaling pathways.Global protein expression analysis.Multiplexed global protein expression analysis.
Precision High, especially for phosphosite quantification.[5]High.[6]Moderate to High, can be affected by ratio compression.
Accuracy High, due to metabolic labeling and early-stage sample mixing.[2]High, considered a very accurate and precise quantitative method.[6]Generally good, but can be influenced by labeling efficiency and co-isolation interference.
Coverage Targeted, focuses on tyrosine-containing peptides.Global, covers a large portion of the proteome.Global, with high multiplexing capacity.
Reproducibility High, benefits from the inherent advantages of SILAC.[6][7]High, SILAC is more reproducible than chemical labeling methods.[6][7]Good, but can be affected by variations in labeling efficiency.[3]
Multiplexing Can be extended to 5-plex or more by combining with labeled Arg and Lys.[8]Typically 2-plex or 3-plex, with some variations allowing for higher multiplexing.[9]High, up to 18-plex and beyond.
Workflow Complexity Requires metabolic labeling, which can be time-consuming.Similar to Tyrosine SILAC, requires cell culture and metabolic labeling.Involves chemical labeling of peptides post-digestion.

Table 1: Comparison of Quantitative Proteomics Methods. This table summarizes the key features and performance metrics of L-Tyrosine-¹³C₂ SILAC in comparison to conventional Arginine/Lysine SILAC and the chemical labeling method, Tandem Mass Tags (TMT).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols derived from published literature for implementing L-Tyrosine-3,5-¹³C₂-based SILAC for phosphotyrosine analysis.

5-Plex SILAC for Tyrosine Phosphorylation Dynamics

This protocol is adapted from a study that developed a 5-plex SILAC method to monitor the dynamics of tyrosine phosphorylation.[8]

1. Cell Culture and Labeling:

  • Prepare five different SILAC media (SM1-SM5) using DMEM deficient in L-lysine, L-arginine, and L-tyrosine.

  • Supplement the media with 10% dialyzed fetal bovine serum and the respective light or heavy amino acids as follows:

    • SM1: L-Lysine (¹²C₆), L-Arginine (¹²C₆), L-Tyrosine (¹²C₉)

    • SM2: L-Lysine (²H₄), L-Arginine (¹³C₆), L-Tyrosine (¹²C₉)

    • SM3: L-Lysine (¹³C₆, ¹⁵N₂), L-Arginine (¹³C₆, ¹⁵N₄), L-Tyrosine (¹²C₉)

    • SM4: L-Lysine (¹³C₆, ¹⁵N₂), L-Arginine (¹³C₆, ¹⁵N₄), L-Tyrosine (¹³C₆)

    • SM5: L-Lysine (¹³C₆, ¹⁵N₂), L-Arginine (¹³C₆, ¹⁵N₄), L-Tyrosine (¹³C₉, ¹⁵N₁)

  • Culture the cells (e.g., KPL-4 breast cancer cells) in these media for at least six cell doublings to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment and Cell Lysis:

  • Treat each of the five cell populations with the desired stimulus (e.g., a selective EGFR inhibitor like erlotinib) for different time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Combine the lysates from the five different conditions in equal protein amounts.

3. Protein Digestion and Phosphopeptide Enrichment:

  • Perform in-solution or in-gel digestion of the combined protein lysate using trypsin.

  • Enrich for tyrosine-phosphorylated peptides using immunoprecipitation with anti-phosphotyrosine antibodies (e.g., PY99 and 4G10).

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap Velos).

  • Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.

5. Data Analysis:

  • Use software like MaxQuant to identify and quantify the SILAC-labeled peptides.

  • The relative abundance of each phosphopeptide across the five time points can be determined from the intensity ratios of the corresponding isotopic peaks.

General Workflow for SILAC-based Phosphotyrosine Analysis

This protocol outlines a general workflow for studying receptor tyrosine kinase (RTK) signaling using SILAC.[10]

1. SILAC Medium Preparation:

  • Prepare stock solutions of light and heavy amino acids (e.g., L-Arginine, L-Lysine, and/or L-Tyrosine) in PBS.

  • Dilute the stock solutions into DMEM deficient in the corresponding amino acids.

  • Supplement the medium with dialyzed fetal bovine serum and necessary antibiotics.

2. Cell Culture and Labeling:

  • Culture two cell populations in the "light" and "heavy" SILAC media, respectively, for at least five to six doublings.

3. Cell Stimulation and Lysis:

  • Starve the cells in serum-free SILAC media to synchronize them and reduce basal phosphorylation.

  • Stimulate one cell population with a specific ligand (e.g., ephrinB1-Fc) to activate the RTK signaling pathway.

  • Lyse both the stimulated and unstimulated cells.

4. Sample Preparation and Analysis:

  • Mix equal amounts of protein from the light and heavy lysates.

  • Perform anti-phosphotyrosine immunoprecipitation to enrich for phosphotyrosine-containing proteins and their binding partners.

  • Separate the enriched proteins by SDS-PAGE, followed by in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and signaling pathways. The following visualizations are created using the DOT language for Graphviz.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Control Control Light Culture->Control Heavy Culture Heavy Culture Stimulus Stimulus Heavy Culture->Stimulus Combine Lysates Combine Lysates Control->Combine Lysates Stimulus->Combine Lysates Protein Digestion Protein Digestion Combine Lysates->Protein Digestion Phosphopeptide Enrichment Phosphopeptide Enrichment Protein Digestion->Phosphopeptide Enrichment LC-MS/MS LC-MS/MS Phosphopeptide Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: General workflow for SILAC-based phosphoproteomics.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: Simplified EGFR signaling pathway, a common target of tyrosine kinase studies.[11]

Conclusion

L-Tyrosine-3,5-¹³C₂ offers a targeted and highly precise approach for quantitative proteomics, especially for the investigation of tyrosine kinase signaling pathways. While conventional Arginine/Lysine-based SILAC remains the standard for global proteome analysis, the use of labeled tyrosine provides a focused lens on phosphorylation events that are central to cellular regulation and disease. As demonstrated by the 5-plex SILAC methodology, incorporating labeled tyrosine can significantly enhance the multiplexing capabilities for dynamic signaling studies.[8] The choice between different labeling strategies will ultimately depend on the specific research question, with L-Tyrosine-3,5-¹³C₂ being an invaluable tool for researchers focused on the intricacies of phosphotyrosine-mediated cellular processes.

References

Safety Operating Guide

Navigating the Disposal of L-Tyrosine-3,5-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing L-Tyrosine-3,5-13C2, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this isotopically labeled, non-radioactive compound.

This compound is an isotopically labeled form of the non-essential amino acid L-Tyrosine, where two carbon atoms at the 3 and 5 positions of the phenol (B47542) ring are replaced with the stable isotope Carbon-13.[1] It is important to note that because ¹³C is a stable, non-radioactive isotope, L-Tyrosine-3,5-¹³C₂ does not require special handling procedures associated with radioactive materials.[2] Its disposal should be managed in the same manner as the unenriched, or "cold," compound.[2]

While some safety data sheets (SDS) may classify L-Tyrosine as causing skin, eye, and respiratory irritation, it is generally not considered a hazardous substance. However, all chemical waste must be disposed of in accordance with national and local regulations.[3]

Summary of Key Compound Information

For quick reference, the following table summarizes the essential properties of L-Tyrosine.

PropertyValue
Molecular FormulaC₉H₁₁NO₃ (unlabeled)
Molecular Weight~183.17 g/mol (for L-Tyrosine-3,5-¹³C₂)
AppearanceWhite crystalline solid
Hazard ClassificationGenerally non-hazardous, but may cause skin, eye, and respiratory irritation.
StorageStore at room temperature, away from light and moisture.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedures for the collection, handling, and disposal of this compound waste in a laboratory setting.

Waste Identification and Segregation
  • Solid Waste: Collect any solid this compound, including unused product and contaminated items (e.g., weighing paper, gloves), in a designated and compatible waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, clearly labeled liquid waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management guidelines.[3][4] Keeping waste streams separate prevents unintended reactions and simplifies the disposal process.[3]

Container Labeling

Properly label all waste containers with the full chemical name: "this compound". The label should also include the concentration (if in solution) and an indication that it is non-hazardous waste. Accurate labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.[3]

On-site Storage

Store sealed waste containers in a designated, secure area away from general laboratory traffic. Ensure that the storage conditions are compliant with your institution's policies for non-hazardous chemical waste.

Final Disposal

The final disposal route for this compound depends on its physical state and local regulations:

  • Professional Disposal Service: The most recommended method is to contact a licensed professional waste disposal service to handle the material.[4]

  • Institutional EHS: Coordinate with your institution's EHS department for the collection and disposal of the waste. They will have specific procedures for non-hazardous chemical waste.

  • Solid Waste Landfill: In some jurisdictions, solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill. However, this waste should not be placed in general laboratory trash cans. Instead, it should be packaged appropriately and may need to be taken directly to a designated dumpster.[5]

  • Sanitary Sewer (for solutions): Some institutions may permit the disposal of non-hazardous, water-soluble solutions down the sanitary sewer, often with copious amounts of water.[6] However, you must obtain prior approval from your EHS department before proceeding with this method.[5]

Empty Container Disposal

Thoroughly rinse empty containers that held this compound with a suitable solvent (such as water). Once clean and free of any residue, deface the original label and dispose of the container with regular laboratory glass or plastic waste, as appropriate.[3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_form Is the waste solid or liquid? start->waste_form solid_waste Collect in a labeled solid waste container waste_form->solid_waste Solid liquid_waste Collect in a labeled liquid waste container waste_form->liquid_waste Liquid consult_ehs Consult Institutional EHS / Local Regulations solid_waste->consult_ehs liquid_waste->consult_ehs pro_disposal Arrange for pickup by professional waste disposal service consult_ehs->pro_disposal Primary Recommendation landfill Dispose as non-hazardous solid waste (e.g., designated dumpster) per EHS guidance consult_ehs->landfill Alternative (Solid) sewer Dispose down sanitary sewer with copious water per EHS guidance consult_ehs->sewer Alternative (Liquid) end End: Waste Disposed pro_disposal->end landfill->end sewer->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Tyrosine-3,5-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling L-Tyrosine-3,5-13C2, a stable isotope-labeled amino acid. Adherence to these protocols is critical for protecting personnel and maintaining experimental integrity.

1. Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination. The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against airborne particles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[1] It is crucial to inspect gloves for any tears or degradation before use and to wash hands thoroughly after handling the compound.[1]

  • Body Protection: A clean lab coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: If dusts are generated, respiratory protection is required. Working in a well-ventilated area or under a chemical fume hood is highly recommended to avoid the inhalation of dust particles.[1][3]

2. Quantitative Data Summary

While specific occupational exposure limits for this compound are not established, the following table summarizes key information from safety data sheets for L-Tyrosine.

ParameterValueSource
CAS Number (Unlabeled) 60-18-4[4][5]
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol (unlabeled)[3]
Appearance White crystalline powder[3]
Solubility Slightly soluble in water. Insoluble in alcohol and acetone.[3]
Storage Temperature Room temperature, away from light and moisture.[6]

3. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound ensures both safety and the prevention of cross-contamination, which is critical for studies using stable isotopes.

3.1. Preparation

  • Designated Area: Designate a specific area for handling the compound to prevent cross-contamination.[1]

  • Ventilation: Ensure the work area is well-ventilated. For weighing and preparing solutions from the powdered form, a chemical fume hood is recommended to control potential aerosolization.[1]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, tubes, and solvents, within the designated area before handling the compound.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 1.

3.2. Handling

  • Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing paper or a suitable container. Avoid generating dust.

  • Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Cap the container securely and mix by vortexing or gentle agitation until fully dissolved.

  • Use in Experiments: When introducing the compound into your experimental system, do so with care to avoid spills or aerosol generation.

3.3. Post-Handling

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.[2]

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat, followed by eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

4. Disposal Plan

Proper disposal of this compound and associated waste is essential to comply with laboratory and environmental regulations.

  • Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag or container and disposed of as chemical waste.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

5. Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Personal Protective Equipment prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Complete Experiment doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands waste Dispose of Chemical Waste & Contaminated Materials wash_hands->waste Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.